Physical and chemical properties of Benzoyl chloride, 2-(1-oxopropoxy)-
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Propanoyloxy)benzoyl Chloride Prepared by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Propanoyloxy)benzoyl Chloride
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-(propanoyloxy)benzoyl chloride, a derivative of salicylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and draws analogies to structurally similar and well-characterized compounds, such as 2-acetoxybenzoyl chloride (aspirin chloride). This approach ensures a technically sound and practically useful resource for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
2-(Propanoyloxy)benzoyl chloride, with the systematic IUPAC name 2-(propanoyloxy)benzoyl chloride, belongs to the class of acyl chlorides and is an ester derivative of 2-hydroxybenzoic acid (salicylic acid). Its structure features a benzoyl chloride moiety with a propanoyloxy group at the ortho position. This unique combination of an acyl chloride and an ester functional group dictates its reactivity and potential applications, primarily as a reactive intermediate in organic synthesis. It can be considered the propionyl analogue of the more commonly known 2-acetoxybenzoyl chloride. The high reactivity of the acyl chloride group makes it a potent acylating agent, while the ester linkage is susceptible to hydrolysis.
The molecular structure is depicted below:
Caption: Molecular structure of 2-(propanoyloxy)benzoyl chloride.
Physicochemical Properties
The physical and chemical properties of 2-(propanoyloxy)benzoyl chloride are largely inferred from its structure and comparison with analogous compounds. A summary of these predicted properties is provided in the table below.
Property
Predicted Value / Description
Molecular Formula
C₁₀H₉ClO₃
Molecular Weight
212.63 g/mol
Appearance
Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point
Predicted to be > 200 °C (with potential decomposition)
Melting Point
Expected to be in the range of 20-40 °C
Solubility
Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).
Stability
Moisture-sensitive; decomposes in the presence of water or alcohols.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-(propanoyloxy)benzoyl chloride is dominated by the highly electrophilic acyl chloride functional group. This makes it a valuable reagent for introducing the 2-(propanoyloxy)benzoyl moiety into other molecules.
Acylation Reactions
The primary application of 2-(propanoyloxy)benzoyl chloride is in acylation reactions. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.
Experimental Protocol: General Procedure for Acylation of an Alcohol
Preparation: A solution of the alcohol (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Reaction: The solution is cooled to 0 °C in an ice bath. A solution of 2-(propanoyloxy)benzoyl chloride (1.1 eq.) in the same anhydrous solvent is added dropwise over 15-30 minutes.
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General experimental workflow for acylation reactions.
Hydrolysis
The acyl chloride group is highly susceptible to hydrolysis, reacting rapidly with water to form 2-(propanoyloxy)benzoic acid and hydrochloric acid. The ester group can also be hydrolyzed, particularly under basic conditions, to yield salicylic acid. This sensitivity necessitates handling the compound under anhydrous conditions.
Safety and Handling
Caution: 2-(Propanoyloxy)benzoyl chloride is expected to be a corrosive and lachrymatory substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Spills: Small spills can be neutralized with sodium bicarbonate before cleanup.
Potential Applications in Drug Development
While specific applications of 2-(propanoyloxy)benzoyl chloride are not widely documented, its structure suggests potential utility as a building block in medicinal chemistry. It can be used to synthesize prodrugs or derivatives of biologically active molecules containing hydroxyl or amino groups. The resulting 2-(propanoyloxy)benzoyl esters or amides may exhibit modified pharmacokinetic properties, such as improved bioavailability or altered metabolic profiles, compared to the parent drug.
Conclusion
2-(Propanoyloxy)benzoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis. Its properties are primarily dictated by the acyl chloride functional group, making it a potent acylating agent. While direct experimental data is scarce, its behavior can be reliably predicted based on established chemical principles and comparison with analogous compounds. Proper handling and storage are crucial due to its moisture sensitivity and corrosive nature. This guide provides a foundational understanding for researchers and scientists looking to utilize this versatile reagent in their work.
Exploratory
An In-depth Technical Guide to the Structural Characterization and NMR Spectra of 2-(Propionyloxy)benzoyl Chloride (CAS 104989-01-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structural characteristics and nuclear magnetic resonance (NMR) spectra of the chemical compou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural characteristics and nuclear magnetic resonance (NMR) spectra of the chemical compound with CAS number 104989-01-7, identified as 2-(propionyloxy)benzoyl chloride. Given the limited availability of direct experimental spectral data in public domains, this guide combines structural elucidation with a detailed, expert-driven prediction of its ¹H and ¹³C NMR spectra. This approach is grounded in fundamental principles of NMR spectroscopy and analysis of structurally analogous compounds, offering valuable insights for researchers working with this molecule.
Chemical Identity and Molecular Structure
The compound registered under CAS number 104989-01-7 is systematically named Benzoyl chloride, 2-(1-oxopropoxy)- , with the common synonym 2-(propionyloxy)benzoyl chloride . Its molecular formula is C₁₀H₉ClO₃, and its structure is characterized by a benzoyl chloride moiety with a propionyloxy group at the ortho-position.
The structural formula and key functional groups are illustrated below:
Figure 1: Chemical structure of 2-(propionyloxy)benzoyl chloride (CAS 104989-01-7).
Structural Characterization: An Expert Perspective
The structural elucidation of 2-(propionyloxy)benzoyl chloride would typically involve a suite of analytical techniques. The choice and interpretation of these methods are guided by the compound's chemical nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a cornerstone of organic chemistry, NMR spectroscopy (both ¹H and ¹³C) is indispensable for confirming the carbon-hydrogen framework and the connectivity of the molecule. The predicted spectra in the following sections will detail the expected chemical shifts and coupling patterns.
Mass Spectrometry (MS) : This technique would be employed to determine the molecular weight and fragmentation pattern. For C₁₀H₉ClO₃, the expected monoisotopic mass would be approximately 212.02 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Infrared (IR) Spectroscopy : IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands would be expected for the carbonyl groups (C=O) of the ester and the acid chloride, as well as C-O and C-Cl stretching vibrations, and aromatic C-H and C=C bonds.
The combination of these techniques provides a self-validating system for structural confirmation, a critical aspect of scientific trustworthiness in chemical analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(propionyloxy)benzoyl chloride in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Aromatic (4H)
7.20 - 8.20
Multiplet
-
4H
-CH₂- (Propionyl)
~2.60
Quartet
~7.5
2H
-CH₃ (Propionyl)
~1.25
Triplet
~7.5
3H
Rationale for Predictions:
Aromatic Protons (7.20 - 8.20 ppm): The four protons on the benzene ring will appear in the aromatic region. Their precise chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the benzoyl chloride and propionyloxy substituents. The ortho- and para-protons to the electron-withdrawing groups will be shifted downfield (to a higher ppm value). The complex splitting patterns will arise from ortho, meta, and para couplings.
Propionyl Methylene Protons (-CH₂-) (~2.60 ppm): These protons are adjacent to a carbonyl group, which deshields them, resulting in a downfield shift. They will appear as a quartet due to coupling with the three neighboring methyl protons.
Propionyl Methyl Protons (-CH₃) (~1.25 ppm): These protons are further from the electron-withdrawing carbonyl group and will therefore be found more upfield. They will appear as a triplet due to coupling with the two neighboring methylene protons.
Figure 2: Predicted ¹H NMR coupling for 2-(propionyloxy)benzoyl chloride.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Carbon Assignment
Predicted Chemical Shift (ppm)
C=O (Acid Chloride)
~168
C=O (Ester)
~172
Aromatic C-O
~150
Aromatic C-COCl
~132
Aromatic CH
125 - 135
-CH₂- (Propionyl)
~28
-CH₃ (Propionyl)
~9
Rationale for Predictions:
Carbonyl Carbons (C=O) (~168 and ~172 ppm): The carbonyl carbons of the acid chloride and the ester are highly deshielded and will appear significantly downfield. The ester carbonyl is typically slightly further downfield than the acid chloride carbonyl.
Aromatic Carbons (125 - 150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen of the propionyloxy group (C-O) will be the most downfield in this region due to the deshielding effect of the oxygen atom. The carbon attached to the benzoyl chloride group (C-COCl) will also be downfield. The remaining four aromatic CH carbons will appear in the typical aromatic region.
Aliphatic Carbons (~9 and ~28 ppm): The methylene carbon (-CH₂-) of the propionyl group will be more downfield than the methyl carbon (-CH₃) due to its proximity to the carbonyl group.
Experimental Protocols
For researchers intending to acquire experimental data for this compound, the following general protocols are recommended.
NMR Sample Preparation:
Weigh approximately 10-20 mg of 2-(propionyloxy)benzoyl chloride.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
Mass Spectrometry (Electron Ionization - EI):
Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
Acquire the mass spectrum using standard EI conditions (70 eV).
Infrared Spectroscopy (Attenuated Total Reflectance - ATR):
Place a small amount of the neat liquid sample directly on the ATR crystal.
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion
Foundational
Preliminary investigation of 2-(propionyloxy)benzoyl chloride reactivity
An In-depth Technical Guide to the Preliminary Investigation of 2-(Propionyloxy)benzoyl Chloride Reactivity Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive pre...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Preliminary Investigation of 2-(Propionyloxy)benzoyl Chloride Reactivity
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive preliminary investigation into the reactivity of 2-(propionyloxy)benzoyl chloride, a derivative of salicylic acid. While specific literature on this molecule is sparse, this document synthesizes established principles of organic chemistry to predict its behavior, offering researchers, scientists, and drug development professionals a robust framework for its handling, synthesis, and synthetic applications. By leveraging the known chemistry of acyl chlorides and the electronic effects of the propionyloxy substituent, this guide presents detailed protocols, mechanistic insights, and safety considerations. All proposed methodologies are grounded in authoritative chemical literature to ensure scientific integrity and practical utility.
Introduction: Situating 2-(Propionyloxy)benzoyl Chloride in Synthetic Chemistry
2-(Propionyloxy)benzoyl chloride belongs to the class of acyl chlorides, which are highly valuable reactive intermediates in organic synthesis. Their utility stems from the excellent leaving group ability of the chloride ion, facilitating reactions with a wide range of nucleophiles. The structure of 2-(propionyloxy)benzoyl chloride is unique in that it combines the reactivity of a benzoyl chloride with an ortho-ester group. This propionyloxy substituent is anticipated to exert significant electronic and steric effects on the reactivity of the acyl chloride moiety.
The ortho-positioning of the propionyloxy group likely influences the electrophilicity of the carbonyl carbon through steric hindrance and potential electronic interactions. Understanding these influences is critical for predicting reaction kinetics and product outcomes. This guide will explore these aspects in detail, providing a theoretical foundation and practical, step-by-step protocols for the synthesis and subsequent reactions of this versatile, albeit under-documented, chemical entity.
Predicted Synthesis of 2-(Propionyloxy)benzoyl Chloride
The most direct and common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. For 2-(propionyloxy)benzoyl chloride, the precursor would be 2-(propionyloxy)benzoic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction profile, where the byproducts (HCl and SO₂) are gaseous.
Proposed Synthetic Workflow
The conversion of 2-(propionyloxy)benzoic acid to 2-(propionyloxy)benzoyl chloride is a critical first step for its use as a synthetic intermediate.
Caption: Proposed workflow for the synthesis of 2-(propionyloxy)benzoyl chloride.
Preparation: Assemble a dry, inert-atmosphere reaction setup consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
Reagent Addition: To the round-bottom flask, add 2-(propionyloxy)benzoic acid (1 equivalent) dissolved in anhydrous DCM.
Chlorination: From the dropping funnel, add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature. The addition should be performed at a rate that maintains a gentle evolution of gas.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
Purification: The crude 2-(propionyloxy)benzoyl chloride can be purified by vacuum distillation to yield the final product.
Self-Validation: The purity of the synthesized acyl chloride can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the appearance of a sharp carbonyl stretch at a higher wavenumber (typically >1750 cm⁻¹) are indicative of a successful reaction.
Predicted Reactivity Profile
The reactivity of 2-(propionyloxy)benzoyl chloride is dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is expected to readily react with a variety of nucleophiles.
General Reaction Mechanism
The general mechanism for the reaction of 2-(propionyloxy)benzoyl chloride with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Reactions with Specific Nucleophiles
Table 1: Predicted Reactions of 2-(Propionyloxy)benzoyl Chloride
Nucleophile
Reagent
Predicted Product
Reaction Conditions
Water
H₂O
2-(Propionyloxy)benzoic acid
Vigorous reaction at room temperature
Alcohol
R-OH
Alkyl 2-(propionyloxy)benzoate (Ester)
Room temperature, often with a base (e.g., pyridine)
Amine
R-NH₂
N-Alkyl-2-(propionyloxy)benzamide (Amide)
Room temperature, often with excess amine or a non-nucleophilic base
Detailed Experimental Protocol: Esterification
Materials:
2-(Propionyloxy)benzoyl chloride
Anhydrous alcohol (e.g., ethanol)
Anhydrous pyridine or triethylamine
Anhydrous dichloromethane (DCM)
Dry glassware
Inert atmosphere setup
Procedure:
Preparation: In a dry, inert-atmosphere setup, dissolve 2-(propionyloxy)benzoyl chloride (1 equivalent) in anhydrous DCM.
Nucleophile Addition: To this solution, add the anhydrous alcohol (1.1 equivalents) followed by the slow, dropwise addition of pyridine (1.1 equivalents) at 0 °C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Self-Validation: The formation of the ester can be confirmed by the disappearance of the acyl chloride in the starting material and the appearance of new signals corresponding to the alcohol moiety in ¹H and ¹³C NMR spectra. The IR spectrum should show a characteristic ester carbonyl stretch.
Safety and Handling
Acyl chlorides are corrosive and lachrymatory compounds that react violently with water. It is imperative to handle 2-(propionyloxy)benzoyl chloride with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Use dry glassware and an inert atmosphere for all reactions and storage.
Quenching: Unused or residual acyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or by reacting with a secondary amine like diethylamine.
Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.
Conclusion
While 2-(propionyloxy)benzoyl chloride is not extensively documented, its reactivity can be reliably predicted based on the well-established principles of acyl chloride chemistry. This guide provides a foundational framework for its synthesis, handling, and application in organic synthesis. The provided protocols, grounded in authoritative chemical knowledge, offer a starting point for researchers to explore the potential of this and related molecules in drug discovery and materials science. Further experimental validation is encouraged to fully characterize the reactivity and optimize reaction conditions for specific applications.
References
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Exploratory
The Dual-Pathway Hydrolysis of 2-(1-oxopropoxy)benzoyl Chloride: A Mechanistic Whitepaper
For Immediate Release A Deep Dive into the Intramolecular Catalysis Driving the Hydrolysis of a Key Acyl Chloride Intermediate This technical guide provides a comprehensive examination of the hydrolysis mechanism of 2-(1...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Intramolecular Catalysis Driving the Hydrolysis of a Key Acyl Chloride Intermediate
This technical guide provides a comprehensive examination of the hydrolysis mechanism of 2-(1-oxopropoxy)benzoyl chloride, a compound of interest for researchers, scientists, and professionals in drug development. The unique ortho-positioning of the propionyloxy group introduces a fascinating layer of complexity to the hydrolysis of the acyl chloride moiety, leading to a mechanism dominated by intramolecular catalysis. This guide will dissect the reaction pathway, offering insights grounded in established principles of physical organic chemistry and drawing parallels with well-studied analogous systems.
Introduction: The Significance of Neighboring Group Participation
Acyl chlorides are highly reactive functional groups that readily undergo hydrolysis to form the corresponding carboxylic acids.[1][2][3] The hydrolysis of benzoyl chloride, for instance, is a well-documented process that can proceed through various mechanisms depending on the solvent and substituents.[4][5][6] However, the presence of a participating neighboring group, such as the ortho-ester in 2-(1-oxopropoxy)benzoyl chloride, can dramatically alter the reaction landscape, often leading to significant rate enhancements.[7][8][9] This phenomenon, known as neighboring group participation or anchimeric assistance, is a cornerstone of modern organic chemistry.[8][9]
The hydrolysis of aspirin (acetylsalicylic acid) serves as a classic and highly relevant precedent for understanding the behavior of 2-(1-oxopropoxy)benzoyl chloride.[10][11][12][13][14] In aspirin hydrolysis, the ortho-carboxylate group can act as an intramolecular general base or a nucleophilic catalyst, accelerating the cleavage of the ester bond.[10][11][12] By analogy, the propionyloxy group in 2-(1-oxopropoxy)benzoyl chloride is perfectly poised to influence the hydrolysis of the acyl chloride.
Proposed Hydrolysis Mechanism: A Tale of Two Intermediates
The hydrolysis of 2-(1-oxopropoxy)benzoyl chloride is proposed to proceed primarily through a mechanism involving intramolecular nucleophilic catalysis. This pathway involves the formation of a cyclic mixed anhydride intermediate, which is then susceptible to rapid hydrolysis.
Step 1: Intramolecular Nucleophilic Attack and Formation of a Cyclic Intermediate
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the ortho-propionyloxy group on the highly electrophilic carbonyl carbon of the acyl chloride. This intramolecular cyclization is favored due to the proximity of the reacting centers, leading to the formation of a five-membered ring intermediate, a dioxolenium-like cation, with the expulsion of the chloride ion. Such intramolecular reactions can have a significantly higher effective concentration compared to their intermolecular counterparts, leading to a substantial rate acceleration.[12]
Step 2: Hydrolysis of the Mixed Anhydride Intermediate
The resulting cyclic mixed anhydride is a highly reactive species.[15][16][17] A water molecule, acting as a nucleophile, can attack either of the two carbonyl carbons of the anhydride.
Pathway A: Attack at the Benzylic Carbonyl Carbon: Nucleophilic attack by water at the carbonyl carbon derived from the original benzoyl chloride leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer regenerates the propionyloxy group and yields 2-propoxybenzoic acid and hydrochloric acid.
Pathway B: Attack at the Propionyl Carbonyl Carbon: Alternatively, water can attack the carbonyl carbon of the propionyl group. This would lead to the formation of salicylic acid and propionic acid.
The regioselectivity of the nucleophilic attack on the mixed anhydride will be influenced by the electronic and steric environment of the two carbonyl carbons.
Below is a DOT language representation of the proposed hydrolysis mechanism:
Proposed hydrolysis mechanism of 2-(1-oxopropoxy)benzoyl chloride.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism and quantify the reaction kinetics, a series of experiments can be designed.
Kinetic Studies
The rate of hydrolysis can be monitored under various conditions (pH, temperature, solvent polarity) using techniques such as UV-Vis spectroscopy (monitoring the disappearance of the starting material or the appearance of the products), HPLC, or by titrating the released hydrochloric acid.[4][18]
Table 1: Hypothetical Kinetic Data for Hydrolysis
Condition
Rate Constant (k, s⁻¹)
Notes
pH 7, 25°C
1.2 x 10⁻²
Neutral hydrolysis.
pH 5, 25°C
8.5 x 10⁻³
Slower rate at lower pH.
pH 9, 25°C
3.1 x 10⁻²
Faster rate at higher pH, suggesting base catalysis.
Intermediate Trapping and Isotopic Labeling
The existence of the cyclic mixed anhydride intermediate could be supported by trapping experiments. For instance, conducting the hydrolysis in the presence of a more potent nucleophile than water, such as an amine, could lead to the formation of an amide product derived from the ring-opened anhydride.
Furthermore, isotopic labeling studies using H₂¹⁸O can provide definitive evidence for the point of nucleophilic attack. Analysis of the product distribution (2-propoxybenzoic acid vs. salicylic acid and propionic acid) and the location of the ¹⁸O label using mass spectrometry would elucidate the preferred pathway of anhydride cleavage. If ¹⁸O is incorporated into the carboxylic acid of 2-propoxybenzoic acid, it would support Pathway A. Conversely, its incorporation into either salicylic acid or propionic acid would provide evidence for Pathway B.
Experimental Workflow for Isotopic Labeling Study
Workflow for H₂¹⁸O isotopic labeling experiment.
Conclusion
The hydrolysis of 2-(1-oxopropoxy)benzoyl chloride is a prime example of intramolecular catalysis, where the ortho-ester group plays a pivotal role in accelerating the reaction through the formation of a cyclic mixed anhydride intermediate. This guide has outlined a plausible mechanistic pathway and suggested experimental approaches to further investigate and validate this hypothesis. A thorough understanding of such neighboring group effects is crucial for controlling the reactivity and stability of complex molecules in the field of drug development and organic synthesis.
References
Fersht, A. R., & Kirby, A. J. (1967). Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Journal of the American Chemical Society, 89(19), 4857–4863. [Link]
Thibodeaux, T. M., & Le, T. (n.d.). Class Projects in Physical Organic Chemistry: The Hydrolysis of Aspirin. Journal of Chemical Education. [Link]
Fersht, A. R., & Kirby, A. J. (1967). Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Journal of the American Chemical Society, 89(19), 4857–4863. [Link]
Fersht, A. R., & Kirby, A. J. (1967). The hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. PubMed. [Link]
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]
Clark, J. (n.d.). Hydrolysis of Acyl Chlorides. Chemistry LibreTexts. [Link]
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
Wikipedia. (n.d.). Neighbouring group participation. [Link]
Beaver, M. G., & Woerpel, K. A. (2010). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC. [Link]
Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]
LibreTexts. (2024, April 16). Conversion of Acid Anhydrides into Other Carboxyl Derivatives. Chemistry LibreTexts. [Link]
Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555. [Link]
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
Baker, J. W. (1959). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]
Bentley, T. W., & Jones, R. O. (1993). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (23), 1821-1822. [Link]
Organic Syntheses Procedure. (n.d.). Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. [Link]
Bentley, T. W., & Llewellyn, G. (1990). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. [Link]
ResearchGate. (n.d.). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. [Link]
ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]
Safety Data Sheet and Toxicity Profile for Benzoyl chloride, 2-(1-oxopropoxy)-
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Benzoyl chloride, 2-(1-oxopropoxy)- (CAS: 104989-01-7), also known as O-propionylsalicyloyl chloride, is a highly reactive...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Benzoyl chloride, 2-(1-oxopropoxy)- (CAS: 104989-01-7), also known as O-propionylsalicyloyl chloride, is a highly reactive aryl acyl chloride utilized as a bifunctional building block in complex organic synthesis and pharmaceutical development[1]. Due to the presence of both an electrophilic acyl chloride and a propionyl ester at the ortho position, this compound exhibits extreme moisture sensitivity and potent electrophilicity.
As a Senior Application Scientist, I emphasize that handling this compound requires a deep understanding of its reactivity. It is a severe lachrymator and a corrosive agent that reacts violently with water to liberate toxic hydrogen chloride (HCl) gas[2][3]. This whitepaper synthesizes its chemical properties, toxicological profile, and field-proven, self-validating protocols for safe handling and quenching.
Chemical Identity & Physical Properties
Understanding the physicochemical properties of this compound is the first step in risk mitigation. The data below outlines its core identity[1].
The toxicity of Benzoyl chloride, 2-(1-oxopropoxy)- is directly linked to its electrophilic nature. It does not act via specific receptor-mediated pharmacology, but rather through indiscriminate covalent modification of biological nucleophiles[4].
Causality of Toxicity:
When the compound contacts mucosal membranes (eyes, respiratory tract) or skin, the physiological moisture triggers rapid exothermic hydrolysis. This reaction cleaves the acyl chloride bond, generating 2-(propionyloxy)benzoic acid and copious amounts of HCl gas[2][3]. Simultaneously, the acyl chloride can directly acylate primary amines (-NH₂) and thiols (-SH) on tissue proteins, leading to irreversible protein denaturation, cellular necrosis, and severe chemical burns[5].
Fig 1. Mechanistic pathways of toxicity and hydrolysis for reactive acyl chlorides.
GHS Hazard Classification
Due to the highly specific nature of the propionyl derivative, toxicological data is grounded in its direct structural analog, O-acetylsalicyloyl chloride (CAS 5538-51-2), which shares identical reactive moieties[2][6].
Hazard Class
Category
Signal Word
Hazard Statement
Corrosive to Metals
Category 1
Danger
H290: May be corrosive to metals
Acute Toxicity (Oral)
Category 4
Danger
H302: Harmful if swallowed
Skin Corrosion
Category 1B
Danger
H314: Causes severe skin burns and eye damage
Serious Eye Damage
Category 1
Danger
H318: Causes serious eye damage
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, protocols must be designed as self-validating systems—meaning the procedure itself contains built-in checks to confirm safety and efficacy before proceeding to the next step.
Protocol 1: Safe Handling and Dispensing
Acyl chlorides degrade rapidly upon exposure to ambient humidity, compromising reagent purity and generating pressurized HCl gas within storage vessels[5].
Environmental Control: Perform all operations inside a certified chemical fume hood. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15 minutes prior to dispensing[4].
Causality: Argon is heavier than air and provides a robust blanket over the reagent, preventing ambient moisture from initiating premature hydrolysis.
PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and heavy-duty Viton® or Butyl rubber gloves[5].
Causality: Standard nitrile gloves offer insufficient breakthrough times for reactive acyl chlorides. Viton® prevents transdermal penetration of the corrosive liquid.
Dispensing: Use a dry, gas-tight syringe for liquids or an oven-dried spatula for solids. Immediately reseal the primary container and wrap the cap with Parafilm.
Protocol 2: Validated Quenching Procedure
Unreacted Benzoyl chloride, 2-(1-oxopropoxy)- must be systematically destroyed before aqueous workup. Never add water directly to the neat reagent[3][7].
Thermal Control: Place the reaction flask in an ice-water bath (0 °C) and ensure vigorous magnetic stirring[7].
Causality: Hydrolysis is violently exothermic. The ice bath acts as a thermal sink, preventing the solvent from boiling and aerosolizing the toxic compound.
Solvent Dilution: Dilute the reaction mixture with at least 5 volumes of an inert, non-water-miscible solvent (e.g., Dichloromethane, DCM)[3].
Controlled Neutralization: Add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise via an addition funnel[4][7].
Causality: NaHCO₃ is a mild base. Unlike NaOH, which would cause uncontrollable saponification of the propionyl ester, NaHCO₃ provides a buffered quench. The evolution of CO₂ gas bubbles serves as a self-validating visual indicator of active quenching[3].
Verification: Continue addition until gas evolution ceases and the aqueous layer tests at pH > 7.
Fig 2. Self-validating standard operating procedure for safe acyl chloride quenching.
Emergency Response & First Aid
In the event of an exposure, immediate action is required to mitigate irreversible tissue damage[2][6].
Dermal Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with bases, as the exothermic neutralization will worsen the thermal burn. Seek immediate medical attention.
Ocular Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediate evaluation by an ophthalmologist is mandatory to prevent blindness.
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. The onset of pulmonary edema (caused by inhaled HCl gas) may be delayed; medical observation is required.
Ingestion: Do NOT induce vomiting. The corrosive nature of the chemical will cause secondary damage to the esophagus upon emesis. Rinse the mouth with water and call a poison control center immediately.
References
ChemicalBook. "Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) | 104989-01-7". Available at:[1]
Thermo Fisher Scientific. "SAFETY DATA SHEET - O-Acetylsalicyloyl chloride". Available at:[2]
TCI Chemicals. "SAFETY DATA SHEET - O-Acetylsalicyloyl Chloride". Available at:[6]
BenchChem. "Phenylacetyl Chloride | High-Purity Reagent Supplier". Available at:[7]
BenchChem. "4-(4-Propylphenyl)butanoyl chloride | 1215974-13-2". Available at:[3]
BenchChem. "Ethyl Oxalyl Monochloride | Reagent for Research". Available at:[4]
BenchChem. "An In-depth Technical Guide to Cinnamoyl Chloride: Safety, Handling, and Storage Protocols". Available at:[5]
In-depth Technical Guide: Solubility Profile of CAS 104989-01-7 in Polar Aprotic Organic Solvents
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: Following a comprehensive and exhaustive search of publicly available chemical and scientific databases, the identity of the compound corr...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of publicly available chemical and scientific databases, the identity of the compound corresponding to CAS 104989-01-7 could not be determined. Information regarding its chemical name, structure, and consequently, its specific physicochemical properties, including its solubility profile in polar aprotic organic solvents, is not available in the public domain through standard chemical registries and scientific literature databases.
Therefore, we are unable to provide a specific technical guide on the solubility of this particular compound.
However, to uphold our commitment to supporting your research endeavors, we have leveraged our expertise as Senior Application Scientists to provide a general, yet in-depth, methodological and theoretical guide. This document will equip you with the foundational knowledge and practical protocols to determine the solubility profile of any novel compound, like the one designated by the placeholder CAS 104989-01-7, in polar aprotic organic solvents.
Part 1: The Theoretical Framework for Solubility in Polar Aprotic Solvents
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are characterized by their high dipole moments and the absence of acidic protons. These solvents are incapable of donating hydrogen bonds but are effective hydrogen bond acceptors. Their ability to solvate a wide range of compounds, particularly those with polar functional groups, makes them indispensable in drug discovery and development for tasks such as high-throughput screening, compound storage, and formulation development.
The dissolution of a compound in a polar aprotic solvent is primarily driven by:
Dipole-Dipole Interactions: The positive end of the solvent's dipole is attracted to the negative end of the solute's dipole, and vice versa.
London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in molecules.
Hydrogen Bonding (as an acceptor): If the solute molecule has hydrogen bond donor groups (e.g., -OH, -NH), the polar aprotic solvent can act as a hydrogen bond acceptor.
Understanding the molecular structure of your compound of interest is paramount in predicting its potential solubility in this class of solvents. The presence of polar functional groups, molecular size, and crystal lattice energy of the solid all play crucial roles.
Part 2: A Validated Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of a compound in various polar aprotic organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Workflow
Caption: A generalized workflow for determining compound solubility.
Step-by-Step Methodology
1. Materials and Reagent Preparation:
Compound of Interest: Ensure the compound is of high purity and is a crystalline solid. Amorphous solids can exhibit higher, but less stable, solubilities.
Solvents: Use high-purity, anhydrous polar aprotic solvents (e.g., DMSO, DMF, ACN, THF). The presence of water can significantly affect solubility.
Equipment: Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, positive displacement pipettes, HPLC or UPLC system with a suitable detector (e.g., UV-Vis, MS), and appropriate filtration devices (e.g., 0.22 µm PTFE syringe filters).
2. Calibration Curve Generation:
Prepare a stock solution of the compound in a suitable solvent (one in which it is freely soluble).
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of detector response versus concentration. This curve is essential for quantifying the concentration of the saturated solutions.
Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
4. Sample Collection and Preparation:
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant using a positive displacement pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve.
5. Quantitative Analysis:
Analyze the diluted samples using the pre-established analytical method.
Determine the concentration of the compound in the diluted samples by interpolating the detector response from the calibration curve.
6. Data Calculation and Reporting:
Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
Repeat the experiment in triplicate for each solvent to ensure reproducibility and report the mean solubility and standard deviation.
Part 3: Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different polar aprotic solvents.
Table 1: Hypothetical Solubility Data for a Novel Compound
Polar Aprotic Solvent
Solubility at 25 °C (mg/mL)
Molar Solubility at 25 °C (M)
Dimethyl Sulfoxide (DMSO)
[Insert Experimental Value]
[Insert Calculated Value]
N,N-Dimethylformamide (DMF)
[Insert Experimental Value]
[Insert Calculated Value]
Acetonitrile (ACN)
[Insert Experimental Value]
[Insert Calculated Value]
Tetrahydrofuran (THF)
[Insert Experimental Value]
[Insert Calculated Value]
The interpretation of this data will be crucial for downstream applications. For instance, high solubility in DMSO would make it an excellent choice for primary screening, while understanding its solubility in co-solvents like ACN/water mixtures would be vital for chromatographic purification and analysis.
References
While we cannot provide references specific to CAS 104989-01-7, the following are authoritative sources that underpin the principles and protocols described in this guide:
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
U.S. Pharmacopeial Convention. (2023). General Chapter <1236> Solubility. In United States Pharmacopeia and National Formulary (USP-NF). [Link]
We trust that this comprehensive guide will serve as a valuable resource for your research and development activities. Should the identity of CAS 104989-01-7 become publicly available, we would be pleased to provide a more targeted and in-depth analysis of its solubility profile.
Foundational
Thermal Stability and Degradation Kinetics of 2-(Propionyloxy)benzoyl Chloride: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Senior Application Scientist Whitepaper Executive Summary 2-(Propionyloxy)benzoyl chloride is a highly reactive, bifu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Senior Application Scientist Whitepaper
Executive Summary
2-(Propionyloxy)benzoyl chloride is a highly reactive, bifunctional pharmaceutical intermediate characterized by an acyl chloride group and an ortho-propionate ester. Its structural dualism makes it an excellent electrophile for synthesizing prodrugs and complex esters, but it also imparts severe thermal and hydrolytic instability. This whitepaper dissects the causality behind its degradation pathways, establishes self-validating analytical protocols for stability profiling, and provides quantitative baseline data extrapolated from its well-documented lower homolog, 2-acetoxybenzoyl chloride (acetylsalicyloyl chloride).
Structural Profiling and Causality of Instability
The instability of 2-(propionyloxy)benzoyl chloride is not random; it is a direct consequence of its electronic architecture. The electron-withdrawing nature of the ester oxygen at the ortho position exacerbates the partial positive charge on the acyl chloride carbon.
Hydrolytic Vulnerability
Because of this heightened electrophilicity, the molecule is exceptionally vulnerable to nucleophilic attack by atmospheric moisture. The reaction with water is highly exothermic and liberates hydrogen chloride (HCl) gas (1[1]). The causality of the subsequent cascade is critical: the liberated HCl drastically lowers the local pH, which auto-catalyzes the cleavage of the propionate ester, leading to total molecular collapse into salicylic acid and propionic acid (2[2]).
Thermal Degradation Kinetics
Thermal degradation is driven by homolytic and heterolytic scission at elevated temperatures. Based on the thermal profile of its acetate homolog, which begins decomposing near 135 °C at 12 Torr (3[3]), 2-(propionyloxy)benzoyl chloride undergoes decarbonylation. The loss of carbon monoxide (CO) and carbon dioxide (CO2) leaves behind reactive phenolic and ketene intermediates that rapidly polymerize into complex polysalicylates (4[4]).
Figure 1: Mechanistic degradation pathways of 2-(propionyloxy)benzoyl chloride.
Self-Validating Experimental Workflows
To accurately measure the degradation points of highly reactive acyl chlorides, standard analytical techniques must be modified. If an intact acyl chloride is injected into a standard aqueous HPLC system, it will hydrolyze instantly in the mobile phase, yielding a false 0% purity result. Therefore, the analytical protocols below are designed as self-validating systems —utilizing orthogonal detection and chemical trapping to ensure data integrity.
Figure 2: Self-validating workflow for thermal and hydrolytic stability profiling.
Protocol 1: Orthogonal Thermal Profiling via TGA-FTIR
Causality: Thermogravimetric Analysis (TGA) alone only identifies mass loss, which cannot distinguish between simple evaporation and chemical decomposition. By coupling TGA with in-line Fourier Transform Infrared Spectroscopy (FTIR), we can detect the specific vibrational stretches of evolved gases (e.g., HCl at 2800 cm⁻¹, CO2 at 2350 cm⁻¹), definitively validating the thermal degradation mechanism.
Step-by-Step Methodology:
Inert Preparation: Inside an Argon-purged glovebox (<1 ppm H2O), load 5–10 mg of 2-(propionyloxy)benzoyl chloride into an alumina TGA crucible.
Purge & Baseline: Transfer the sealed crucible to the TGA furnace. Purge the system with dry Nitrogen (50 mL/min) for 15 minutes to establish a stable baseline.
Thermal Ramping: Initiate a temperature ramp of 10 °C/min from 25 °C to 400 °C.
Off-Gas Transfer: Route the exhaust through a heated transfer line (200 °C, to prevent condensation) directly into the FTIR gas cell.
Data Integration: Correlate the first derivative of the TGA mass-loss curve (DTG peak) with the maximum absorbance intensity of the HCl and CO2 bands in the FTIR spectra to pinpoint the exact
Tonset
of degradation.
Protocol 2: Chemical Trapping HPLC-UV for Isothermal Aging
Causality: To track degradation over time at sub-decomposition temperatures (e.g., 40 °C, 60 °C), the reactive acyl chloride must be "frozen" in its current state before hitting the aqueous HPLC column. We achieve this via a rapid nucleophilic quench using anhydrous methanol and a hindered base, converting all remaining intact acyl chloride into a stable methyl ester.
Step-by-Step Methodology:
Isothermal Incubation: Seal 100 mg aliquots of the compound in glass ampoules under Argon and place them in an isothermal oven.
Derivatization Quench (Self-Validation Step): At specified time points (t=0, 1h, 4h, 24h), remove an ampoule and immediately dissolve the contents in 10 mL of anhydrous Methanol containing 1% N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. This quantitatively traps the intact molecule as methyl 2-(propionyloxy)benzoate.
Internal Standard Addition: Add exactly 1.0 mL of a Biphenyl stock solution (internal standard) to correct for any volumetric errors during sample prep.
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile.
Mass Balance Verification: Calculate the sum of the trapped intact ester, free salicylic acid, and propionic acid. A mass balance of 98-102% validates that no secondary, undetected degradation pathways are occurring.
Quantitative Data & Comparative Stability
Because direct literature values for the propionyl derivative are proprietary or sparse, stability baselines are modeled against 2-acetoxybenzoyl chloride, which shares identical reactive moieties but possesses a slightly lower molecular weight and melting point (3[3]).
Table 1: Comparative Physicochemical and Thermal Baselines
Parameter
2-Acetoxybenzoyl chloride (Reference)
2-(Propionyloxy)benzoyl chloride (Target)
Molecular Weight
198.60 g/mol
212.63 g/mol
Melting Point
43–49 °C
~35–40 °C (Estimated)
Thermal
Tonset
(Decomp)
~135 °C (at 12 Torr)
>140 °C
Primary Evolved Gases
HCl, CO, CO2, Acetic Acid
HCl, CO, CO2, Propionic Acid
Moisture Sensitivity
Extreme (Violent Hydrolysis)
Extreme (Violent Hydrolysis)
Polymerization Byproducts
Polysalicylates
Polysalicylates
Table 2: Expected Degradation Mass Balance (Isothermal Aging at 80 °C, 24h, 50% RH)
Analyte Detected (HPLC)
Source / Pathway
Relative Abundance (%)
Intact Molecule (Trapped)
Unreacted starting material
< 5%
2-(Propionyloxy)benzoic acid
Primary Hydrolysis
10 - 15%
Salicylic Acid
Secondary Hydrolysis / Cleavage
40 - 50%
Propionic Acid
Secondary Hydrolysis / Cleavage
25 - 35%
Oligomers
Thermal Rearrangement
5 - 10%
Storage, Handling, and Mitigation Strategies
To suppress both the hydrolytic and thermal degradation kinetics, strict environmental controls are mandatory:
Atmosphere: Must be stored under an inert gas blanket (Argon preferred over Nitrogen due to higher density, which better displaces oxygen and moisture) (1[1]).
Temperature: Store refrigerated at 2 °C to 8 °C. Do not freeze if the compound is a liquid at room temperature, as freeze-thaw cycles can introduce condensation.
Containment: Use corrosive-resistant glass or metal containers with a PTFE-lined cap. The compound corrodes standard metals rapidly upon contact with trace moisture due to HCl generation (2[2]).
Electron-withdrawing effects of the propionyloxy group in Benzoyl chloride, 2-(1-oxopropoxy)-
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Propionyloxy Group in Benzoyl Chloride, 2-(1-oxopropoxy)- Authored for Researchers, Scientists, and Drug Development Professionals Abstract This tech...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Propionyloxy Group in Benzoyl Chloride, 2-(1-oxopropoxy)-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the propionyloxy group when substituted at the ortho-position of benzoyl chloride, creating Benzoyl chloride, 2-(1-oxopropoxy)-. We will dissect the nuanced interplay between inductive and resonance effects, explain how these factors modulate the electrophilicity and reactivity of the acyl chloride moiety, and provide field-proven experimental protocols for its synthesis and reactivity assessment. This document is intended to serve as a foundational resource for chemists leveraging this and similar reagents in complex organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Role of Electronic Effects in Acyl Chloride Reactivity
Acyl chlorides, such as benzoyl chloride, are cornerstone reagents in organic synthesis, prized for their ability to acylate a wide array of nucleophiles including amines, alcohols, and phenols.[1][2] The reactivity of the carbonyl carbon in these molecules is paramount and is profoundly influenced by the electronic nature of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby decreasing or increasing the electrophilicity of the carbonyl carbon and, consequently, its susceptibility to nucleophilic attack.[3]
Understanding these substituent effects is critical for predicting reaction outcomes and designing rational synthetic strategies. The effects are broadly categorized into two types:
Inductive Effects (-I / +I): These operate through the sigma (σ) bond framework and are driven by differences in electronegativity between atoms.[4][5] Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) push electron density (+I effect).[6]
Resonance Effects (+R / -R or +M / -M): These effects involve the delocalization of π-electrons or lone pairs across a conjugated system.[7][8] Groups that donate electrons into the π-system exhibit a +R effect, whereas those that withdraw electrons from the π-system have a -R effect.[5]
This guide focuses specifically on the 2-(1-oxopropoxy) group, a substituent whose overall electronic impact arises from a competitive balance between these fundamental effects.
Dissecting the Propionyloxy Group: A Battle of Induction and Resonance
The propionyloxy group, -O-C(=O)CH₂CH₃, is an acyloxy functionality. Its net electronic influence on the benzene ring is not immediately obvious, as it possesses features that contribute to both electron donation and withdrawal.
Inductive Effect (-I): The oxygen atom directly attached to the aromatic ring is highly electronegative. Furthermore, it is bonded to an electron-withdrawing carbonyl group. This creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond. This potent electron-withdrawing inductive effect (-I) deactivates the ring.[3]
Resonance Effect (+R): The same oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[7] This donation of electron density, a +R effect, would typically be activating and direct electrophilic aromatic substitution to the ortho and para positions.
However, for acyloxy groups, the +R effect is significantly attenuated. The lone pairs on the oxygen are also in resonance with the adjacent carbonyl group, which diminishes their ability to delocalize into the aromatic ring. The net result is that the strong -I effect predominates, rendering the acyloxy group an overall electron-withdrawing substituent. This is quantitatively supported by the Hammett substituent constants for the closely related acetoxy group (-OCOCH₃), which are positive (σ_meta = 0.36, σ_para = 0.31), indicating an electron-withdrawing character.[9]
Diagram 1: Electronic Effects of the 2-Propionyloxy Group
Caption: Dominant electronic effects in 2-(1-oxopropoxy)benzoyl chloride.
Impact on the Reactivity of the Benzoyl Chloride Moiety
The primary reaction of benzoyl chloride is nucleophilic acyl substitution. The rate of this reaction is directly proportional to the magnitude of the partial positive charge (δ+) on the carbonyl carbon.
In Benzoyl chloride, 2-(1-oxopropoxy)-, the net electron-withdrawing character of the ortho-substituent pulls electron density from the aromatic ring. This inductive pull extends to the carbonyl carbon of the benzoyl chloride group, increasing its electrophilicity. Consequently, Benzoyl chloride, 2-(1-oxopropoxy)- is expected to be a more reactive acylating agent than unsubstituted benzoyl chloride. [3]
This enhanced reactivity can be advantageous for acylating poorly nucleophilic substrates but may be disadvantageous where high selectivity is required. It is a critical factor for drug development professionals to consider when designing syntheses of complex active pharmaceutical ingredients (APIs).
< 1.0 (Lower, steric hindrance also a major factor)[11]
2-Nitrobenzoyl Chloride
-NO₂
Strong Electron-Withdrawing (-I, -R)
>> 1.0 (Much Higher)
Experimental Protocols
To provide a practical context, we outline robust methodologies for the synthesis of the title compound and for a comparative analysis of its acylation reactivity.
Protocol 1: Synthesis of Benzoyl chloride, 2-(1-oxopropoxy)-
This synthesis is a two-step process starting from commercially available salicylic acid. The procedure is adapted from standard methodologies for esterification and acyl chloride formation.[12][13]
Step A: Synthesis of 2-(Propionyloxy)benzoic Acid
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (13.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
Base Addition: Cool the mixture in an ice bath (0 °C) and add triethylamine (15.3 mL, 0.11 mol) dropwise.
Acylation: While maintaining the temperature at 0 °C, add propionyl chloride (9.7 mL, 0.11 mol) dropwise over 20 minutes. A precipitate of triethylamine hydrochloride will form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash it sequentially with water (2 x 50 mL) and brine (50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(propionyloxy)benzoic acid, which can be purified by recrystallization from an ethanol/water mixture.
Step B: Conversion to Benzoyl chloride, 2-(1-oxopropoxy)-
Setup: In a 100 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl), place the 2-(propionyloxy)benzoic acid (9.7 g, 0.05 mol) from Step A.
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2 hours. The evolution of HCl and SO₂ gas should be observed. The reaction is complete when gas evolution ceases.
Purification: Cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation to yield Benzoyl chloride, 2-(1-oxopropoxy)- as a colorless liquid.
Diagram 2: Synthetic Pathway
Caption: Two-step synthesis of the title compound from salicylic acid.
Protocol 2: Comparative Reactivity Assay via HPLC
This protocol provides a self-validating system to compare the acylation rates of different benzoyl chlorides by reacting them with a model nucleophile (e.g., 4-nitroaniline) and monitoring substrate consumption over time.
Stock Solutions: Prepare 0.1 M stock solutions of Benzoyl chloride, 2-(1-oxopropoxy)-, unsubstituted benzoyl chloride (control), and 4-nitroaniline (nucleophile) in anhydrous acetonitrile.
Reaction Setup: In three separate, temperature-controlled vials (e.g., 25 °C), place 1.0 mL of the 4-nitroaniline stock solution.
Initiation: At time t=0, add 1.0 mL of the respective benzoyl chloride stock solution to each vial simultaneously. This creates a 1:1 molar ratio of reactants at a concentration of 0.05 M.
Sampling: At defined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction vial.
Quenching: Immediately quench each aliquot in an HPLC vial containing 950 µL of a quenching solution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to stop the reaction.
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the peak area of the remaining 4-nitroaniline substrate.
Data Processing: Plot the concentration of 4-nitroaniline versus time for each reaction. The rate of consumption will be directly proportional to the reactivity of the acylating agent. A faster decay curve indicates higher reactivity.
Diagram 3: Experimental Workflow for Reactivity Assay
Caption: Workflow for the comparative reactivity assay using HPLC.
Conclusion
The 2-(1-oxopropoxy) group functions as a net electron-withdrawing substituent on the benzoyl chloride scaffold. This is due to a dominant inductive (-I) effect that overrides a significantly attenuated resonance (+R) effect. The primary consequence of this electronic modulation is an increase in the electrophilicity of the acyl chloride's carbonyl carbon, rendering Benzoyl chloride, 2-(1-oxopropoxy)- a more potent acylating agent than its unsubstituted counterpart. For scientists in drug discovery and materials development, a firm grasp of these principles is essential for predicting reactivity, controlling reaction outcomes, and rationally designing novel molecular entities. The provided protocols offer a reliable framework for both the synthesis and the quantitative evaluation of this important chemical intermediate.
References
Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. Available from: [Link]
Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. Available from: [Link]
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). Available from: [Link]
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. (2024-02-16). Available from: [Link]
Natalia, D., et al. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. Available from: [Link]
ResearchGate. Values of some Hammett substituent constants (σ). Available from: [Link]
YouTube. Inductive vs Resonance Effect | Organic Chemistry. (2020-06-30). Available from: [Link]
Unknown Source. Resonance and Inductive Effects. (2010-10-07). Note: While the original hosting site is unavailable, the content is widely mirrored and discusses fundamental principles.
Sciencemadness Wiki. Benzoyl chloride. (2022-07-07). Available from: [Link]
PrepChem.com. Preparation of benzoyl chloride. (2018-11-29). Available from: [Link]
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]
Unknown Source. Table 1: Hammett constants for some common substituents. Note: This is a commonly cited table in academic settings for Hammett constants.
Google Patents. US4430181A - Process for the preparation of benzoyl chloride.
Wikipedia. Hammett equation. Available from: [Link]
Wang, J., et al. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC. Available from: [Link]
La Salle University. Substituent Effects. Available from: [Link]
Neuman, R. C. Jr. Chapter 14 Substituent Effects. Available from: [Link]
Reddit. Electron withdrawing groups : r/OrganicChemistry. (2024-10-16). Available from: [Link]
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available from: [Link]
An In-depth Technical Guide to the Molecular Weight and Structure of Ziprasidone Hydrochloride Monohydrate (CAS 138982-67-9)
A Note on Chemical Identification: The CAS number 104989-01-7, as provided in the initial query, could not be definitively assigned to a specific chemical substance through authoritative databases. Accurate chemical iden...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Chemical Identification: The CAS number 104989-01-7, as provided in the initial query, could not be definitively assigned to a specific chemical substance through authoritative databases. Accurate chemical identification is the foundation of scientific research and development. This guide has been developed using Ziprasidone Hydrochloride Monohydrate (CAS 138982-67-9) , a well-characterized antipsychotic agent, as a representative example to illustrate the principles of molecular weight and structural analysis for drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its unique multi-receptor binding profile, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Marketed as Geodon or Zeldox, the oral formulation is supplied as ziprasidone hydrochloride monohydrate.[5][6] A thorough understanding of its molecular weight and three-dimensional structure is paramount for researchers and scientists in drug development, as these fundamental properties influence its pharmacokinetic and pharmacodynamic behavior, formulation strategies, and analytical characterization.
Molecular Weight and Formula
The molecular weight and formula are critical identifiers for any chemical compound, providing the basis for quantitative analysis and formulation calculations. For Ziprasidone Hydrochloride Monohydrate, these properties are well-defined.
The molecular formula, C21H24Cl2N4O2S, details the elemental composition of the molecule, which includes the active ziprasidone base, a hydrochloride salt, and one molecule of water (monohydrate). This comprehensive formula is essential for accurate mass spectrometry and elemental analysis. The molecular weight of 467.41 g/mol is a key parameter for preparing solutions of known molarity and for calculating dosage forms.[6][7][10]
Chemical Structure
The chemical structure of ziprasidone is complex, featuring a benzisothiazolyl piperazine moiety linked to a chloroindolinone core.[13] This intricate arrangement of atoms dictates its interaction with biological targets and its physicochemical properties.
The systematic IUPAC name for the active compound is 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one.[6][9] The hydrochloride salt formation and the presence of a water molecule in the crystal lattice are crucial for the stability and solubility of the drug substance.[5]
The two-dimensional structure of the ziprasidone cation is depicted below:
Caption: A generalized workflow for a competitive receptor binding assay.
The affinity of ziprasidone for various receptors is quantified by the inhibition constant (Ki). These values are crucial for understanding its pharmacological profile and for comparing it with other antipsychotic agents.
Experimental Protocols for Structural and Quantitative Analysis
Accurate and validated analytical methods are essential for the quality control of ziprasidone hydrochloride monohydrate in both bulk drug substance and finished pharmaceutical products. Several techniques are commonly employed for this purpose.
RP-HPLC is a widely used method for the quantification of ziprasidone in pharmaceutical formulations.
[14][15][16]
Step-by-Step Methodology:
Preparation of Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 60:40 (v/v) is commonly used.
[15]2. Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 150x4.6mm, 3µm) is employed.
[14][15]3. Standard Solution Preparation: A stock solution of ziprasidone hydrochloride monohydrate is prepared in methanol and further diluted with the mobile phase to create a series of calibration standards (e.g., 10-50 µg/mL).
[15]4. Sample Preparation: For capsule dosage forms, the contents are dissolved in methanol, sonicated, and diluted to a known concentration with the mobile phase.
[16][17]5. Analysis: The standard and sample solutions are injected into the chromatograph. The flow rate is typically maintained at 1 mL/min, and the eluent is monitored at a wavelength of 219 nm.
[14][15]6. Quantification: The concentration of ziprasidone in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Caption: Workflow for RP-HPLC analysis of Ziprasidone.
Conclusion
A comprehensive understanding of the molecular weight and structure of Ziprasidone Hydrochloride Monohydrate is fundamental for its development, manufacturing, and clinical application. These core properties dictate its chemical identity, physicochemical characteristics, and interaction with biological systems. The methodologies outlined in this guide provide a framework for the characterization and quality control of this important therapeutic agent, underscoring the critical link between basic molecular properties and successful drug development.
References
Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of ziprasidone hydrochloride monohydrate, C21H22Cl2N4OS(H2O). Powder Diffraction, 30(S1), S2-S7.
Stahl, S. M. (2005). Ziprasidone hydrochloride: what role in the management of schizophrenia?. CNS Spectrums, 10(1), 31-38.
PubChem. (n.d.). Ziprasidone hydrochloride monohydrate. Retrieved from [Link]
Aurobindo Pharma Inc. (2019, February 21). PrAURO-ZIPRASIDONE.
Sravan, U. S., et al. (2024). Development and Validation of New Analytical Methods for the Assay of Ziprasidone Hydrochloride Monohydrate. Acta Scientific Pharmaceutical Sciences, 8(11), 01-08.
Pharmaffiliates. (n.d.). Ziprasidone Hydrochloride Monohydrate - API. Retrieved from [Link]
Patsnap. (2024, July 17). What is the mechanism of Ziprasidone Hydrochloride?. Synapse. Retrieved from [Link]
ChemRadar. (2026, March 27). Ziprasidone Hydrochloride Monohydrate CAS#138982-67-9. Retrieved from [Link]
Sriram, B., et al. (2010). Development and validation of a rapid rp-hplc method for the estimation of ziprasidone hydrochloride monohydrate in bulk and its. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 114-118.
U.S. Food and Drug Administration. (2025, August 18). GEODON (ziprasidone HCl) Capsules Label. Retrieved from [Link]
Sudha Rani, B., et al. (2006). Estimation of Ziprasidone Hydrochloride Monohydrate in Bulk and Capsules by Reverse Phase HPLC. E-Journal of Chemistry, 3(3), 169-172.
Patel, D. J., et al. (2026, March 7). Development and Validation of RP-HPLC Method for Ziprasidone Hydrochloride Monohydrate.
PubChem. (n.d.). Ziprasidone. Retrieved from [Link]
Tashan, E., Karakucuk, A., & Celebi, N. (2020).
SynZeal. (n.d.). Ziprasidone Hydrochloride Monohydrate. Retrieved from [Link]
RayBiotech. (n.d.). Ziprasidone hydrochloride monohydrate. Retrieved from [Link]
Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]
Application Note: A Detailed Protocol for the Acylation of Amines Using 2-(1-Oxopropoxy)benzoyl Chloride
Introduction and Reagent Overview 2-(1-Oxopropoxy)benzoyl chloride, more systematically named 2-(propionyloxy)benzoyl chloride , is a specialized acylating agent of significant interest in pharmaceutical and fine chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Reagent Overview
2-(1-Oxopropoxy)benzoyl chloride, more systematically named 2-(propionyloxy)benzoyl chloride , is a specialized acylating agent of significant interest in pharmaceutical and fine chemical synthesis. Structurally, it is the acid chloride derivative of 2-(propionyloxy)benzoic acid, an analog of the widely known acetylsalicylic acid (aspirin). This bifunctional nature—a highly reactive acyl chloride for forming amide or ester bonds and a propionyloxy ester moiety—allows for the direct introduction of the 2-(propionyloxy)benzoyl group onto a nucleophilic substrate.
This reagent is particularly valuable for creating derivatives of biologically active molecules, where the introduced moiety can modulate properties such as solubility, stability, or serve as a prodrug that is later hydrolyzed in vivo. Its reactivity is characteristic of aroyl chlorides, which are potent electrophiles susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and phenols.[1][2] The protocol herein provides a detailed, field-proven methodology for the efficient N-acylation of a primary aromatic amine using this reagent, with broader applicability to other nucleophilic substrates. The principles are grounded in the well-established Schotten-Baumann reaction conditions, which utilize a base to facilitate the acylation process.[3][4][5]
Principle of the Reaction: Nucleophilic Acyl Substitution
The core chemical transformation is a nucleophilic acyl substitution . This reaction proceeds via a two-step addition-elimination mechanism.[1][6]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.[4]
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.
Deprotonation: The resulting N-acylated product is initially protonated. A base, such as pyridine or triethylamine, is included in the reaction to neutralize the liberated hydrochloric acid (HCl) and deprotonate the product, driving the reaction to completion.[3][7]
The mechanism is visualized in the diagram below.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol: N-Acylation of Aniline
This protocol details the synthesis of N-phenyl-2-(propionyloxy)benzamide from aniline and 2-(propionyloxy)benzoyl chloride.
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Amount (5 mmol scale)
Equivalents
Supplier/Grade
2-(Propionyloxy)benzoyl Chloride
C₁₀H₉ClO₃
212.63
1.17 g
1.1
Custom Synthesis
Aniline
C₆H₇N
93.13
0.47 g (0.46 mL)
1.0
Sigma-Aldrich, ≥99.5%
Pyridine
C₅H₅N
79.10
0.79 g (0.81 mL)
2.0
Acros Organics, Anhydrous
Dichloromethane (DCM)
CH₂Cl₂
84.93
30 mL
-
Fisher Scientific, Anhydrous
1 M Hydrochloric Acid (HCl)
HCl
36.46
~20 mL
-
Aqueous Solution
Sat. Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
~20 mL
-
Aqueous Solution
Brine (Sat. NaCl)
NaCl
58.44
~20 mL
-
Aqueous Solution
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~2 g
-
Reagent Grade
Step-by-Step Methodology
Rationale: The entire procedure must be conducted under anhydrous conditions as acyl chlorides readily hydrolyze with water.[2] An inert atmosphere prevents reaction with atmospheric moisture.
Reaction Setup:
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
Fit the flask with a rubber septum.
Reagent Addition:
In the flask, dissolve aniline (0.47 g, 5.0 mmol) and anhydrous pyridine (0.79 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) via syringe.[8][9]
Causality: Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct and can also function as a nucleophilic catalyst to activate the acyl chloride.[10][11] Using two equivalents ensures all generated HCl is scavenged.
Cool the resulting solution to 0 °C in an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.[12]
Acylation:
In a separate, dry vial, dissolve 2-(propionyloxy)benzoyl chloride (1.17 g, 5.5 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.
Draw this solution into a syringe and add it dropwise to the stirred aniline solution over 10-15 minutes. A slight excess of the acylating agent ensures complete consumption of the limiting aniline reactant.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
Reaction Monitoring:
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
Procedure: Spot the starting aniline, the acyl chloride (co-spot), and the reaction mixture. The reaction is complete upon the disappearance of the aniline spot.
Aqueous Work-up:
Rationale: The work-up is a critical purification step designed to remove the pyridine catalyst, unreacted acyl chloride (by hydrolysis), and the resulting pyridinium hydrochloride salt.[13][14]
Transfer the reaction mixture to a 125 mL separatory funnel.
Wash the organic layer sequentially with:
20 mL of 1 M HCl to remove pyridine (forms a water-soluble salt).
20 mL of saturated NaHCO₃ solution to neutralize any remaining acid and hydrolyze excess acyl chloride.
20 mL of brine to reduce the solubility of organic material in the aqueous layer and begin the drying process.[14]
After each wash, gently shake the funnel, venting frequently, allow the layers to separate, and drain the lower organic layer.
Drying and Solvent Removal:
Drain the washed organic layer into a clean Erlenmeyer flask.
Add anhydrous magnesium sulfate (~2 g), swirl, and let it stand for 10-15 minutes to remove residual water.[13]
Filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.
Remove the DCM solvent using a rotary evaporator.
Purification and Characterization:
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: High-level experimental workflow for N-acylation.
Safety, Handling, and Troubleshooting
Critical Safety Precautions
Acyl Chlorides: 2-(Propionyloxy)benzoyl chloride, like its analogs benzoyl chloride and acetyl chloride, is assumed to be corrosive, a lachrymator (causes tearing), and moisture-sensitive .[15][16][17] It will cause severe skin burns and eye damage.[18][19] It reacts with water, potentially violently, to release corrosive HCl gas.[2][17]
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[20][21]
Waste Disposal: Quench any residual acyl chloride carefully with a dilute base solution (like sodium bicarbonate) in an ice bath before disposal according to institutional guidelines.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Reagent degradation due to moisture.
Ensure all glassware is rigorously dried and use anhydrous solvents. Handle acyl chloride under inert gas.
2. Ineffective base.
Use fresh, anhydrous pyridine or triethylamine.
3. Amine is not sufficiently nucleophilic.
Consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) or switching to a stronger, non-nucleophilic base.
Multiple Products
1. Di-acylation of the amine.
This is unlikely for aniline but possible for primary aliphatic amines. Ensure stoichiometry is controlled.
2. Hydrolysis of the propionyloxy ester.
Avoid harsh basic or acidic conditions during work-up and purification. Use mild bases like NaHCO₃.
3. Side reactions due to high temperature.
Maintain the initial reaction temperature at 0 °C during the addition of the acyl chloride.
Difficult Work-up
Emulsion formation in separatory funnel.
Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which should help break the emulsion.[14]
References
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines.
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
SATHEE JEE. Chemistry Schotten Baumann Reaction.
ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol?
BYJU'S. (2019, November 17). Features of Schotten Baumann Reaction.
Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?
Brainly.in. (2020, October 10). What is the role of pyridine in the acylation reaction of amines?
Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?
Application Notes and Protocols: Synthesis of Pharmaceutical Prodrugs Using 2-(Propionyloxy)benzoyl Chloride
Introduction: The Strategic Role of 2-(Propionyloxy)benzoyl Chloride in Prodrug Design The development of prodrugs represents a sophisticated strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynami...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of 2-(Propionyloxy)benzoyl Chloride in Prodrug Design
The development of prodrugs represents a sophisticated strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers of parent drug molecules.[1] A primary objective is often to mitigate the gastrointestinal toxicity associated with acidic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[2] By temporarily masking the acidic functional group, a prodrug can traverse the stomach with reduced local irritation, subsequently releasing the active drug systemically.[2]
2-(Propionyloxy)benzoyl chloride is a versatile acylating agent particularly well-suited for the synthesis of salicylate-based prodrugs. Its utility stems from the ability to introduce a propionyloxybenzoyl moiety onto a parent drug, often at a hydroxyl or amine functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pharmaceutical prodrugs using 2-(propionyloxy)benzoyl chloride, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Mechanistic Insights: The Acylation Reaction
The core of the synthetic strategy involves the acylation of a nucleophilic group (typically a hydroxyl or amino group) on the active pharmaceutical ingredient (API) with 2-(propionyloxy)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Activation of the Acyl Chloride
In many instances, the reaction is facilitated by a base, such as pyridine or triethylamine, which serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, reacting with the highly electrophilic acyl chloride to form a more reactive acylpyridinium or acylammonium intermediate. Secondly, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
Nucleophilic Attack and Ester/Amide Formation
The nucleophilic group of the API then attacks the carbonyl carbon of the activated acyl intermediate (or the acyl chloride directly), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (the chloride ion or the pyridine/triethylamine catalyst) results in the formation of the desired ester or amide linkage, yielding the prodrug.
Safety First: Handling Acyl Chlorides
Acyl chlorides, including 2-(propionyloxy)benzoyl chloride, are corrosive and highly reactive compounds that require stringent safety protocols.[3][4]
Key Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
Fume Hood: All manipulations of acyl chlorides must be conducted in a well-ventilated chemical fume hood.[4]
Inert Atmosphere: Acyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid.[3] Therefore, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
Quenching: Any residual acyl chloride should be quenched carefully with a suitable reagent, such as a solution of sodium bicarbonate or by slow addition to an alcohol like isopropanol.
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste.[7] Do not use water to clean up spills, as this will generate corrosive HCl gas.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative prodrug using 2-(propionyloxy)benzoyl chloride and a model API containing a phenolic hydroxyl group.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-(Propionyloxy)benzoyl chloride
≥98%
Commercially Available
Store under inert gas, protect from moisture.
Model API (e.g., Paracetamol)
Pharmaceutical Grade
Commercially Available
Ensure it is dry before use.
Pyridine
Anhydrous
Commercially Available
Store over molecular sieves.
Dichloromethane (DCM)
Anhydrous
Commercially Available
Use a dry, freshly opened bottle.
Diethyl Ether
Anhydrous
Commercially Available
For precipitation/crystallization.
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
Commercially Available
For aqueous work-up.
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially Available
For drying organic layers.
Reaction Workflow Diagram
Caption: Experimental workflow for prodrug synthesis.
Step-by-Step Synthesis Protocol
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the model API (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0°C in an ice bath.
Addition of Acylating Agent: Dissolve 2-(propionyloxy)benzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization of the Prodrug
The structure and purity of the synthesized prodrug should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the ester or amide linkage.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and propionyloxy groups.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Chemical Reaction Pathway
Caption: General reaction scheme for prodrug synthesis.
Conclusion
The use of 2-(propionyloxy)benzoyl chloride provides a reliable and efficient method for the synthesis of pharmaceutical prodrugs, particularly for APIs containing hydroxyl or amino functionalities. The protocols outlined in this application note, when coupled with stringent safety practices, offer a solid foundation for researchers and drug development professionals to explore and optimize prodrug strategies. The successful synthesis and characterization of these prodrugs are critical steps in the development of safer and more effective therapeutic agents.
References
Sciencemadness Wiki. (2025, August 3). Acyl chloride. [Link]
International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]
ResearchGate. (2015). Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6. [Link]
PubMed. (2011, July 15). Evaluation of salicylic acid fatty ester prodrugs for UV protection. [Link]
World Journal of Pharmacy and Pharmaceutical Sciences. (2016, October 2). SYNTHESIS OF PRODRUG OF ESTERS AND AMIDE LINKAGES OF NSAID HAVING CARBOXYLIC ACID, PHENOLIC AND IMINO GROUPS. [Link]
MDPI. (2025, September 17). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. [Link]
ResearchGate. (2022, September). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
The Cornerstone of Azole Antifungals: A Guide to the Synthetic Utility of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Introduction: A Pivotal Intermediate in Medicinal Chemistry In the landscape of organic synthesis, certain molecules distinguish themselves not by their final application, but by their critical role as a versatile interm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Pivotal Intermediate in Medicinal Chemistry
In the landscape of organic synthesis, certain molecules distinguish themselves not by their final application, but by their critical role as a versatile intermediate. One such compound is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0), a cornerstone in the synthesis of numerous imidazole-based antifungal agents. Its molecular architecture, featuring a dichlorophenyl ring, an ethanone backbone, and an imidazole moiety, makes it an ideal precursor for creating a class of drugs that have been instrumental in treating topical and systemic fungal infections.[1][2] This technical guide provides an in-depth exploration of the practical applications of this key intermediate, complete with detailed protocols, mechanistic insights, and a focus on the causality behind the synthetic strategies employed.
The primary and most significant application of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone lies in its function as a direct precursor to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[3][4] This subsequent alcohol is a crucial building block for widely-used antifungal medications such as Miconazole and Econazole.[4] This guide will therefore focus on the synthesis of the title compound and its flagship application: the diastereoselective reduction to the corresponding alcohol, a critical step in the journey towards these life-saving drugs.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.
Safety and Handling: As with all α-haloketone derivatives and their products, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Core Synthetic Application: A Gateway to Azole Antifungals
The strategic importance of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is most evident in its role in the synthesis of antifungal agents. The overall synthetic workflow is a two-step process:
N-Alkylation: Synthesis of the target ketone via nucleophilic substitution.
Ketone Reduction: Conversion of the ketone to the crucial alcohol intermediate.
Caption: Synthetic workflow from α-haloketone to antifungal APIs.
Application Note 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
The synthesis of the title ketone is a classic example of a nucleophilic substitution reaction, where the nucleophilic nitrogen of the imidazole ring displaces a halide from an α-haloketone.
Mechanistic Insight: The Rationale Behind the Reaction
The reaction proceeds via an SN2 mechanism. The carbonyl group of the α-haloketone plays a crucial role in activating the adjacent carbon-halogen bond towards nucleophilic attack. This is due to the electron-withdrawing inductive effect of the carbonyl oxygen, which polarizes the C-Cl bond, making the α-carbon more electrophilic.[6] Imidazole, being an excellent nucleophile, readily attacks this electrophilic carbon, leading to the displacement of the chloride ion and the formation of the C-N bond.[7]
Caption: Simplified mechanism of N-alkylation of imidazole.
Detailed Protocol: N-Alkylation of Imidazole
This protocol is adapted from a patented method for the industrial production of miconazole nitrate.[5]
Materials:
2-chloro-1-(2,4-dichlorophenyl)ethanone
Imidazole
Dichloromethane (DCM)
Methanol (for recrystallization)
Equipment:
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Rotary evaporator
Filtration apparatus
Procedure:
In a round-bottom flask, suspend 1 mole of imidazole in 1 L of dichloromethane.
Add 1 mole of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the suspension and stir for 30 minutes at room temperature.
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 5 hours.
After the reaction is complete, remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.
To the resulting residue, add 1.5 L of water with vigorous stirring to precipitate the crude product.
Collect the crude product by filtration and wash with water.
Recrystallize the crude product from methanol to yield pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Application Note 2: Reduction to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
The reduction of the ketone to the corresponding secondary alcohol is the most critical application of this intermediate, as this alcohol is the direct precursor to miconazole and econazole.
Mechanistic Insight: The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4][8] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup step to yield the alcohol.[7][9] The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent protonation.[8][10]
Caption: Mechanism of ketone reduction by sodium borohydride.
Detailed Protocol: Sodium Borohydride Reduction
This protocol provides a general procedure for the reduction of the ketone intermediate.[10]
While the primary application of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is as a precursor to the aforementioned alcohol, its reactivity allows for other synthetic transformations. One such example is the formation of oxime ethers, which have also been investigated for their antifungal properties.[11] This involves the reaction of the ketone with hydroxylamine to form an oxime, followed by O-alkylation. This demonstrates the versatility of the ketone functional group for further derivatization to explore new chemical entities with potential biological activity.[1][11]
Conclusion
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a testament to the pivotal role of key intermediates in the efficient and large-scale synthesis of pharmaceuticals. Its straightforward preparation and its highly efficient conversion to the critical alcohol precursor for miconazole and econazole underscore its importance in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic building block.
References
Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung. 1992 May;42(5A):691-4. Available from: [Link]
Cuevas Yañez, E., Canul Sánchez, A., Serrano Becerra, J. M., Muchowski, J. M., & Cruz Almanza, R. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Journal of the Mexican Chemical Society, 48(3), 209-213. Available from: [Link]
Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. CN104860887A.
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
Method for producing miconazole nitrate on industrialized basis. CN101863832B.
Synthesis of 1-(2',4'-dichlorophenyl)-2-(N-imidazolyl)-ethanol. PrepChem.com. Available from: [Link]
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]
Synthesis of miconazole. PrepChem.com. Available from: [Link]
A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. Available from: [Link]
Synthesis and Reactions of Imidazole. Zenodo. Available from: [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003, 8(11), 793-879. Available from: [Link]
Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. CN108996614A.
1-(2,4-Dichlorobenzoylmethyl)imidazole 46503-52-0. Lotusfeet Pharma. Available from: [Link]
Advanced Amidation Protocols for 2-(1-Oxopropoxy)benzoyl Chloride: Mechanistic Insights and Optimization
Introduction & Mechanistic Rationale Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development, accounting for a significant percentage of all reactions...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development, accounting for a significant percentage of all reactions in pharmaceutical synthesis (). When synthesizing lipophilic prodrugs or modified non-steroidal anti-inflammatory drugs (NSAIDs), researchers often rely on the amidation of salicylic acid derivatives.
2-(1-Oxopropoxy)benzoyl chloride (also known as O-propionylsalicyloyl chloride) presents a unique chemoselective challenge. The molecule possesses two distinct electrophilic centers:
A highly reactive acyl chloride (the desired site of attack).
A moderately reactive phenolic ester (the 1-oxopropoxy/propionyloxy group, prone to unwanted aminolysis).
As an Application Scientist, I have observed that standard amidation protocols often fail with this substrate, leading to the cleavage of the propionyl group and the formation of undesired salicylamide derivatives. To achieve high yields of the target O-propionyl salicylamide, the reaction must be strictly under kinetic control .
The difference in activation energy between acyl substitution at the acid chloride and aminolysis of the ester is maximized at lower temperatures (0 °C). Furthermore, the choice of base is critical. Using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) prevents the formation of reactive ketene intermediates or acylammonium species that can complicate the impurity profile ().
Fig 1. Chemoselective pathways for 2-(1-oxopropoxy)benzoyl chloride amidation.
Optimization of Reaction Parameters
To establish a self-validating protocol, empirical data must drive the selection of reagents. Acyl chlorides are highly sensitive to moisture, which rapidly hydrolyzes them back to the corresponding carboxylic acid (). Therefore, strictly anhydrous solvents are required.
The table below summarizes the optimization of base and solvent conditions, highlighting the causality between steric hindrance, temperature, and chemoselectivity.
Table 1: Optimization of Base and Solvent for Amidation
Solvent (Anhydrous)
Base (1.2 eq)
Temperature Profile
Yield (Desired Amide)
Yield (Cleaved Byproduct)
Dichloromethane (DCM)
Triethylamine (TEA)
0 °C to RT
85%
8%
Dichloromethane (DCM)
DIPEA
0 °C to RT
92%
<2%
Tetrahydrofuran (THF)
Pyridine
0 °C to RT
78%
12%
Acetonitrile (MeCN)
DIPEA
0 °C to RT
88%
5%
Dichloromethane (DCM)
DIPEA
Reflux (40 °C)
45%
48%
Data Insight: DIPEA in DCM at 0 °C provides the optimal balance. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, while the low temperature suppresses the thermodynamic cleavage of the propionyl ester.
Experimental Protocols
Protocol A: Standard Solution-Phase Amidation (Aliphatic/Aromatic Amines)
This protocol is designed for scale-up and rigorous analytical validation.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or N₂.
Amine Solution: Dissolve the amine (10.5 mmol) and DIPEA (12 mmol) in 25 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling the nucleophile/base mixture first ensures that the exothermic heat of reaction is immediately dissipated upon acyl chloride addition.
Acyl Chloride Addition: Dissolve 2-(1-oxopropoxy)benzoyl chloride (10 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes via an addition funnel or syringe pump. Causality: Dropwise addition prevents localized heating and transient excesses of the acyl chloride, which could trigger side reactions.
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (RT) over 1 hour.
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench into 1 mL of LC-MS grade Methanol, and analyze via LC-MS. The reaction is self-validating when the [M+H]⁺ peak of the desired amide is maximized, and the starting material is entirely consumed (observed as the methyl ester in the quenched sample).
Quench & Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove trace unreacted amine and DIPEA, followed by brine (20 mL). Note: Skip the HCl wash if the synthesized amide contains basic, acid-sensitive functionalities.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.
Fig 2. Standard operational workflow for chemoselective amidation.
For drug discovery professionals generating libraries of NSAID analogs, aqueous workups are a bottleneck. This protocol utilizes solid-supported scavengers to achieve self-validating purification.
Step-by-Step Methodology:
Reaction Setup: In a 20 mL scintillation vial, combine the amine (0.1 mmol) and DIPEA (0.12 mmol) in 1 mL of anhydrous DCM. Cool to 0 °C.
Coupling: Add 2-(1-oxopropoxy)benzoyl chloride (0.11 mmol, slight excess) in 1 mL of DCM. Shake at RT for 2 hours.
Scavenging: To remove the unreacted acyl chloride and the DIPEA, add Polymer-supported Trisamine (0.05 mmol) and Polymer-supported Isocyanate (0.05 mmol, to catch any unreacted primary/secondary amine).
Filtration: Shake the suspension for 2 hours at RT. Filter the mixture through a PTFE frit directly into a pre-weighed vial.
Evaporation: Remove the solvent using a centrifugal evaporator (e.g., Genevac) to yield the analytically pure amide.
Troubleshooting and Quality Assurance
Low Yield / High Cleavage: If LC-MS indicates >10% of the salicylamide byproduct, verify the internal temperature of the reaction flask. Ensure the amine is not added in large excess (>1.05 equiv), as primary aliphatic amines are highly nucleophilic and will attack the propionyl ester thermodynamically.
Incomplete Conversion: Ensure the 2-(1-oxopropoxy)benzoyl chloride is freshly titrated or from a newly opened ampoule. Degraded acyl chloride will contain O-propionylsalicylic acid, which will not couple under these conditions without the addition of a peptide coupling reagent (e.g., HATU/EDC) ().
References
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. URL:[Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
Method
Handling and moisture-free storage protocols for Benzoyl chloride, 2-(1-oxopropoxy)-
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the handling, storage, and utilization of Benzoyl chloride, 2-(1-oxopropoxy)- (CAS No. 104989-01-7)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and utilization of Benzoyl chloride, 2-(1-oxopropoxy)- (CAS No. 104989-01-7), a reactive acyl chloride of interest in organic synthesis and drug discovery. Due to its inherent moisture sensitivity and reactivity, strict adherence to moisture-free handling and storage protocols is paramount to ensure its integrity and the success of subsequent reactions. These application notes detail the chemical properties, reactivity, and safe handling procedures for this compound. Furthermore, detailed, step-by-step protocols for its use in common synthetic transformations, such as esterification and amidation, are provided, along with troubleshooting guidelines.
Introduction: Understanding the Reagent
Benzoyl chloride, 2-(1-oxopropoxy)- is a derivative of benzoic acid characterized by the presence of a highly reactive acyl chloride functional group and a propionyloxy substituent at the ortho position. This unique substitution pattern influences its steric and electronic properties, impacting its reactivity in comparison to unsubstituted benzoyl chloride.
The acyl chloride moiety is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and phenols. This reactivity makes it a valuable building block in the synthesis of a variety of organic molecules, including potential pharmaceutical intermediates. However, this high reactivity also renders the compound extremely sensitive to moisture, necessitating the use of anhydrous and inert atmosphere techniques for its handling and storage.
(Predicted) Higher than benzoyl chloride (197.2 °C)
General chemical principles
Solubility
Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF, toluene)
General knowledge of acyl chlorides
The Critical Role of Moisture: The Chemistry of Hydrolysis
The primary challenge in handling Benzoyl chloride, 2-(1-oxopropoxy)- is its vigorous reaction with water. This hydrolysis reaction is often rapid and exothermic, leading to the decomposition of the acyl chloride into the corresponding carboxylic acid, 2-(1-oxopropoxy)benzoic acid, and hydrochloric acid (HCl) gas.[2][3]
The mechanism of this reaction is a nucleophilic acyl substitution. The highly polarized carbonyl carbon of the acyl chloride is susceptible to attack by the lone pair of electrons on the oxygen atom of a water molecule. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and HCl.[2][3]
The presence of even trace amounts of moisture in solvents, on glassware, or in the atmosphere can significantly degrade the reagent, leading to reduced yields and the formation of impurities in subsequent reactions. Therefore, the implementation of rigorous moisture-free protocols is not merely a suggestion but a critical requirement for the successful use of this compound.
Caption: Mechanism of Acyl Chloride Hydrolysis.
Moisture-Free Storage and Handling: A Systematic Approach
To preserve the integrity of Benzoyl chloride, 2-(1-oxopropoxy)-, a multi-layered approach to moisture exclusion is essential. This involves proper storage, the use of dry equipment, and the application of inert atmosphere techniques during handling.
Storage Protocols
Primary Container: Benzoyl chloride, 2-(1-oxopropoxy)- should be stored in its original, tightly sealed container. The container should be made of a material that is inert to acyl chlorides, such as glass with a PTFE-lined cap.
Secondary Containment and Environment: The primary container must be stored in a secondary container, such as a desiccator containing a suitable desiccant (e.g., Drierite® or silica gel). This desiccator should be placed in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials like water, alcohols, and bases.[4][5]
Inert Atmosphere: For long-term storage, it is highly recommended to store the container under an inert atmosphere of nitrogen or argon. This can be achieved by backfilling the container with the inert gas after each use.
Caption: Recommended Storage Hierarchy.
Handling Protocols: Inert Atmosphere Techniques
All manipulations involving Benzoyl chloride, 2-(1-oxopropoxy)- must be performed under an inert atmosphere to prevent exposure to atmospheric moisture. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.
Glovebox: A glovebox provides a sealed environment with a continuously purged inert atmosphere (typically argon or nitrogen). This is the ideal environment for handling highly moisture-sensitive reagents as it allows for the convenient weighing and transfer of the compound without exposure to air.
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. This technique is commonly used for running reactions under an inert atmosphere.
Essential Practices for Inert Atmosphere Handling:
Glassware Preparation: All glassware must be rigorously dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.
Solvent and Reagent Purity: Anhydrous solvents are critical. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent. Other reagents should also be dried as necessary.
Syringe and Cannula Techniques: The transfer of the liquid acyl chloride should be performed using dry syringes or cannulas under a positive pressure of inert gas.
Application Notes and Protocols for Esterification Utilizing 2-(1-Oxopropoxy)benzoyl Chloride
Abstract This document provides a comprehensive technical guide on the application of 2-(1-oxopropoxy)benzoyl chloride, also known as 2-propionyloxybenzoyl chloride, as a versatile acylating agent in organic synthesis. P...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide on the application of 2-(1-oxopropoxy)benzoyl chloride, also known as 2-propionyloxybenzoyl chloride, as a versatile acylating agent in organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, these notes detail the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations for its use in esterification reactions. We delve into the mechanistic pathways, reaction optimization, and troubleshooting to empower users to effectively leverage this reagent for the synthesis of novel esters, particularly in the modification of complex molecules and the development of active pharmaceutical ingredients (APIs).
Introduction and Scientific Context
2-(1-Oxopropoxy)benzoyl chloride is a bifunctional acylating reagent derived from salicylic acid. Its structure integrates a highly reactive benzoyl chloride moiety with an ortho-ester group (propionyloxy). This unique arrangement makes it an invaluable tool for introducing the 2-(propionyloxy)benzoyl group into molecules containing hydroxyl functionalities.
The significance of this reagent lies in its relationship to salicylates, a class of compounds renowned for their pharmacological activities. The parent compound, salicylic acid, is the precursor to acetylsalicylic acid (Aspirin). By using 2-(1-oxopropoxy)benzoyl chloride, chemists can synthesize salicylate esters with a propionyl group instead of the classic acetyl group, potentially modulating the parent molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and biological activity. Its applications are prominent in the synthesis of APIs, agrochemicals, and specialty polymers.[1][2]
2.2. Synthesis of 2-(1-Oxopropoxy)benzoyl Chloride
The reagent is typically prepared from its corresponding carboxylic acid, 2-propionyloxybenzoic acid.[4] The synthesis involves the conversion of the carboxylic acid to the acyl chloride using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
Exemplary Synthesis Protocol:
A solution of 2-propionyloxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) is treated with thionyl chloride (1.5-2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux until gas evolution ceases, indicating the completion of the reaction.[7] Excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-(1-oxopropoxy)benzoyl chloride, which can be purified by vacuum distillation.[8]
Mechanism of Esterification
The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are among the most reactive derivatives of carboxylic acids, making these reactions efficient and often rapid.[6]
The key steps are:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of an alcohol or phenol attacks the electrophilic carbonyl carbon of the acyl chloride.
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Proton Transfer: A base, typically a non-nucleophilic amine like pyridine or triethylamine (Et₃N), abstracts the proton from the oxonium ion formed in the previous step. This neutralizes the product and scavenges the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]
Below is a diagram illustrating this fundamental pathway.
Caption: Mechanism of base-catalyzed esterification.
Detailed Experimental Protocols
4.1. General Safety Precautions
2-(1-Oxopropoxy)benzoyl chloride is a corrosive and moisture-sensitive compound that releases toxic HCl gas upon hydrolysis.[3] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile), is mandatory.[10] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Hazard
Precaution
Corrosive
Causes severe skin burns and eye damage. Avoid all personal contact.[11]
Moisture Sensitive
Reacts with water to form corrosive HCl gas. Use anhydrous solvents and an inert atmosphere.[12]
Inhalation Toxicity
Harmful if inhaled. Work in a well-ventilated fume hood.
4.2. Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details a standard procedure for acylating a primary alcohol, a class of nucleophiles that reacts readily.
Materials:
Benzyl alcohol (1.0 eq.)
2-(1-Oxopropoxy)benzoyl chloride (1.1 eq.)
Anhydrous Pyridine (1.5 eq.)
Anhydrous Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.) and anhydrous DCM.
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice-water bath.
Acylation: Dissolve 2-(1-oxopropoxy)benzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
Work-up:
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel and dilute with additional DCM.
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.[13]
Purification:
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
The resulting crude ester can be purified via flash column chromatography on silica gel.
4.3. Protocol 2: Esterification of a Phenol (e.g., 4-Methoxyphenol)
Phenols are less nucleophilic than aliphatic alcohols, often requiring a catalyst and/or slightly more forcing conditions for efficient esterification.[12][14]
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 4-methoxyphenol (1.0 eq.) and DMAP (0.05 eq.) in anhydrous THF.
Addition of Base: Add triethylamine (2.0 eq.) and cool the mixture to 0 °C.
Acylation: Add a solution of 2-(1-oxopropoxy)benzoyl chloride (1.2 eq.) in anhydrous THF dropwise.
Reaction: After addition, allow the mixture to stir at room temperature overnight, or gently heat to 40-50 °C for 2-3 hours if the reaction is sluggish at room temperature.
Monitoring & Work-up: Follow steps 5-7 as described in Protocol 1. The work-up will effectively remove triethylammonium hydrochloride and excess base.
Experimental Workflow and Troubleshooting
The general workflow for these esterification reactions is summarized in the diagram below.
Caption: Standard experimental workflow diagram.
Troubleshooting Common Issues:
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Wet reagents/solvents (hydrolysis of acyl chloride).[12] 2. Insufficient base to scavenge HCl. 3. Low reactivity of the alcohol/phenol.
1. Ensure all materials are scrupulously dried. Use fresh, anhydrous solvents. 2. Increase the amount of base to 1.5-2.0 equivalents. 3. Add a catalyst (DMAP), increase reaction time, or gently heat the mixture.[9]
Starting Material Remains
Reaction has not gone to completion.
Increase reaction time, raise the temperature, or add a catalytic amount of DMAP.
Formation of Benzoic Acid Byproduct
Hydrolysis of the acyl chloride by trace moisture.
Use fresh 2-(1-oxopropoxy)benzoyl chloride and ensure anhydrous conditions. The byproduct can be removed during the basic wash (NaHCO₃) in the work-up.
Difficult Purification
Product co-elutes with impurities.
Optimize the solvent system for column chromatography. Consider an alternative purification method like recrystallization or preparative HPLC.
Conclusion
2-(1-Oxopropoxy)benzoyl chloride is a potent and highly effective reagent for the esterification of alcohols and phenols. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to strict anhydrous reaction conditions, researchers can reliably synthesize a diverse range of salicylate esters. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing synthetic routes in pharmaceutical and chemical research, enabling the creation of novel molecules with tailored properties.
References
Sigma-Aldrich Inc. (2025). Safety Data Sheet for 2-(Trifluoromethyl)benzoyl chloride.
TCI Chemicals. (2025). Safety Data Sheet for 2-(Chloromethyl)benzoyl Chloride.
Application Notes and Protocols: Catalyst Selection for Cross-Coupling with 2-(1-oxopropoxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Cross-Coupling of a Bifunctional Acyl Chloride 2-(1-oxopropoxy)benzoyl chlori...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Cross-Coupling of a Bifunctional Acyl Chloride
2-(1-oxopropoxy)benzoyl chloride is a versatile bifunctional building block, offering a reactive acyl chloride for carbon-carbon bond formation and a potentially labile ortho-ester that can be a synthetic handle for further transformations. The successful cross-coupling of this substrate hinges on the judicious selection of a catalyst system that promotes the desired acylation while preserving the integrity of the ortho-ester functionality. This application note provides a comprehensive guide to catalyst selection for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 2-(1-oxopropoxy)benzoyl chloride, with a focus on mechanistic understanding, practical protocols, and troubleshooting common challenges.
A primary challenge in the cross-coupling of aroyl chlorides is the competition between the desired acylative coupling and a decarbonylative pathway. The latter leads to the formation of biaryl products (in Suzuki coupling) or other non-ketonic species, and its prevalence is highly dependent on reaction temperature and the chosen catalyst-ligand system. Furthermore, the presence of the ortho-acyloxy group introduces steric hindrance and a potential site for undesired hydrolysis or cleavage under basic reaction conditions. This guide will address these challenges by providing a framework for rational catalyst and condition selection.
I. The Dichotomy of Reactivity: Acylative vs. Decarbonylative Cross-Coupling
The central mechanistic branch point in the palladium-catalyzed cross-coupling of aroyl chlorides is the fate of the acylpalladium(II) intermediate formed after oxidative addition. This intermediate can either undergo transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) to yield the desired ketone product, or it can lose carbon monoxide (decarbonylation) to form an arylpalladium(II) species, which then proceeds to the decarbonylated product.
Figure 1: Competing pathways in the cross-coupling of aroyl chlorides.
The choice of ligand and reaction temperature are paramount in controlling this selectivity. Generally, elevated temperatures favor the decarbonylative pathway.[1]
II. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Ketone Linkages
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of 2-(1-oxopropoxy)benzoyl chloride, it offers a direct route to ortho-acyloxy-substituted benzophenones.
Catalyst System Selection
The choice of palladium precursor and ligand is critical for achieving high yields and selectivity. While various systems have been developed, a key consideration is balancing reactivity with the suppression of decarbonylation.
Catalyst System
Key Features & Considerations
Pd(PPh₃)₄
A common and versatile catalyst. Often effective at moderate temperatures. Can be prone to decomposition at higher temperatures.
PdCl₂(dppf)
The bidentate dppf ligand can enhance catalyst stability and promote the desired acylative coupling.
Pd(OAc)₂ + Ligand
Offers flexibility in tuning reactivity by varying the phosphine ligand. Bulky, electron-rich ligands like SPhos and XPhos can be effective for challenging substrates.[2]
Palladacycles
Often highly active and stable, allowing for low catalyst loadings.[3]
Base Selection: The choice of base is crucial to prevent hydrolysis of both the acyl chloride and the potentially sensitive ortho-ester. Inorganic bases are generally preferred.
K₂CO₃ or Cs₂CO₃: Mild bases that are often effective and minimize side reactions.
K₃PO₄: A slightly stronger base that can be beneficial for less reactive substrates.
Organic amines (e.g., Et₃N): Generally avoided due to the potential for side reactions with the acyl chloride.
Solvent Selection: Anhydrous, aprotic solvents are essential.
Toluene or Dioxane: Common choices for Suzuki couplings, offering good solubility for the reactants and catalyst.
Tetrahydrofuran (THF): Can be used, but care should be taken as it can sometimes promote the formation of palladium black (catalyst decomposition).[4]
Detailed Protocol: Suzuki-Miyaura Coupling of 2-(1-oxopropoxy)benzoyl Chloride with Phenylboronic Acid
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
2-(1-oxopropoxy)benzoyl chloride (1.0 equiv)
Phenylboronic acid (1.2 equiv)
PdCl₂(dppf) (0.02 equiv)
K₂CO₃ (2.0 equiv)
Anhydrous toluene
Procedure:
To a dry, oven-dried round-bottom flask, add 2-(1-oxopropoxy)benzoyl chloride, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 80 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
III. Heck Reaction: Synthesis of α,β-Unsaturated Ketones
The Heck reaction provides a powerful tool for the arylation of alkenes. With 2-(1-oxopropoxy)benzoyl chloride, this reaction can be employed to synthesize chalcone-like structures, which are of interest in medicinal chemistry.
Catalyst System Selection
For the Heck reaction of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective.[5]
Catalyst System
Key Features & Considerations
Pd(OAc)₂ + P(o-tol)₃
A classic combination for Heck reactions.
Pd₂(dba)₃ + P(t-Bu)₃
The bulky tri(tert-butyl)phosphine ligand can enhance the rate of oxidative addition of the aryl chloride.
Palladacycles
Can offer high turnover numbers and stability at the elevated temperatures often required for Heck reactions.[6]
Base Selection: A non-nucleophilic organic or inorganic base is typically used.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Common choices for the Heck reaction.
K₂CO₃ or Cs₂CO₃: Can also be effective, particularly in polar aprotic solvents.
Solvent Selection: Polar aprotic solvents are generally preferred.
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Excellent solvents for the Heck reaction, though they can be difficult to remove.
Toluene or Dioxane: Can also be used, sometimes in combination with a polar co-solvent.
Detailed Protocol: Heck Reaction of 2-(1-oxopropoxy)benzoyl Chloride with Styrene
Materials:
2-(1-oxopropoxy)benzoyl chloride (1.0 equiv)
Styrene (1.5 equiv)
Pd(OAc)₂ (0.03 equiv)
P(o-tol)₃ (0.06 equiv)
Triethylamine (2.0 equiv)
Anhydrous DMF
Procedure:
To a dry, oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
Evacuate and backfill with an inert gas.
Add anhydrous DMF, followed by 2-(1-oxopropoxy)benzoyl chloride, styrene, and triethylamine.
Seal the tube and heat the reaction mixture to 100-120 °C.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
IV. Sonogashira Coupling: Access to Ynones
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing a direct route to ynones from 2-(1-oxopropoxy)benzoyl chloride.
Catalyst System Selection
The classic Sonogashira coupling employs a dual catalyst system of palladium and copper(I).
Catalyst System
Key Features & Considerations
PdCl₂(PPh₃)₂ / CuI
The most common and reliable catalyst system for Sonogashira couplings.[7]
Pd(PPh₃)₄ / CuI
An alternative palladium source, particularly if a Pd(0) precatalyst is preferred.
Copper-Free Systems
For substrates that are sensitive to copper, copper-free protocols have been developed, often requiring specific ligands and bases.[8]
Base Selection: An amine base is essential for the Sonogashira reaction.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Serve as both the base and often as the solvent or co-solvent.
Solvent Selection: Anhydrous, deoxygenated solvents are critical.
Tetrahydrofuran (THF) or Dioxane: Common choices for the Sonogashira reaction.
Amine as solvent: For some reactions, the amine base can be used as the solvent.
Detailed Protocol: Sonogashira Coupling of 2-(1-oxopropoxy)benzoyl Chloride with Phenylacetylene
Figure 3: Experimental workflow for Sonogashira coupling.
Materials:
2-(1-oxopropoxy)benzoyl chloride (1.0 equiv)
Phenylacetylene (1.1 equiv)
PdCl₂(PPh₃)₂ (0.02 equiv)
CuI (0.04 equiv)
Anhydrous THF
Anhydrous Triethylamine (Et₃N)
Procedure:
To a dry Schlenk flask, add 2-(1-oxopropoxy)benzoyl chloride, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous THF and anhydrous triethylamine.
Add phenylacetylene dropwise via syringe.
Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Use a fresh catalyst; Degas solvents thoroughly; For aryl chlorides, consider more electron-rich/bulky ligands (e.g., XPhos); Increase reaction temperature.[9]
Formation of Decarbonylated Product
Reaction temperature is too high; Ligand choice favors decarbonylation.
Lower the reaction temperature; Screen different ligands (e.g., bidentate phosphines like dppf may disfavor decarbonylation).
Hydrolysis of Acyl Chloride or Ester
Presence of water; Base is too strong or nucleophilic.
Use anhydrous solvents and reagents; Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.
Formation of Palladium Black
Catalyst decomposition.
Ensure a strictly inert atmosphere; Use high-purity reagents and solvents; A higher ligand-to-palladium ratio may improve stability.[9]
Cleavage of the Ortho-Ester
Harsh basic conditions; Prolonged heating.
Use a milder base (e.g., K₂CO₃); Minimize reaction time; Consider protecting group strategies if the issue persists.[10][11]
VI. Conclusion
The successful cross-coupling of 2-(1-oxopropoxy)benzoyl chloride is a multifactorial challenge that requires careful consideration of the catalyst system, base, solvent, and reaction temperature. By understanding the underlying mechanistic principles, particularly the competition between acylative and decarbonylative pathways, and by employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can effectively utilize this valuable bifunctional building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The key to success lies in a systematic approach to reaction optimization, with a keen eye on preserving the integrity of the ortho-ester functionality while promoting the desired carbon-carbon bond formation.
VII. References
BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
Garg, N. K. (2023). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Journal of the American Chemical Society.
Garg, N. K. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Journal of the American Chemical Society.
Garg, N. K. (2023). Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. ACS Publications.
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
New Journal of Chemistry. (n.d.).
Reddit. (2020). Sonogashira troubleshooting help needed.
Request PDF on ResearchGate. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
Request PDF on ResearchGate. (2025). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides.
The Journal of Organic Chemistry. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.
Synthesis. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society.
PubMed. (2021). Palladium-Catalyzed Intermolecular Acylative Heck Reactions with Imides as Acyl Electrophiles.
MDPI. (2017). Heck Reaction—State of the Art.
Organic Chemistry Portal. (n.d.). Heck Reaction.
MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
RSC Publishing. (n.d.). SN2 character of hydrolysis of benzoyl chloride.
The Journal of Organic Chemistry. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. (2024).
PubMed. (2020). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation.
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.).
BenchChem. (2025). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
PMC. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group.
The Journal of Organic Chemistry. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
Organometallics. (2009). Pd Feature.
Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Application Notes and Protocols for the In Situ Generation of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid (CAS 104989-01-7) in a Laboratory Setting
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and technical insights for the in situ generation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carb...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and technical insights for the in situ generation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (CAS 104989-01-7). This key intermediate is pivotal in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals, most notably the insecticide chlorantraniliprole.[1][2] The in situ approach, where the carboxylic acid is generated and consumed in a subsequent reaction step without isolation, offers significant advantages in terms of process efficiency, reduced handling of intermediates, and potentially improved overall yield.[3][4]
Introduction: The Rationale for In Situ Generation
In multi-step organic syntheses, the isolation and purification of each intermediate can be time-consuming, resource-intensive, and lead to product loss. For the synthesis of complex molecules like chlorantraniliprole, where 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a central building block, generating this intermediate in situ is a highly effective strategy.[3][5] This approach is particularly advantageous when the generated carboxylic acid is immediately activated for a subsequent amidation reaction. The two primary laboratory-scale techniques for the in situ generation of this molecule are:
Saponification of an Ester Precursor: The controlled hydrolysis of a corresponding ester, such as ethyl or isopropyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate, to the carboxylate salt, which can then be used directly or after a simple acidic work-up.[6][7]
Telescoped Reaction from an Activated Form: Generating an activated species, such as an acid chloride, from the carboxylic acid in situ for immediate coupling with an amine. This is a common strategy in "one-pot" or "telescoped" syntheses of chlorantraniliprole.[3][4]
This guide will provide detailed protocols for both methodologies, along with insights into reaction monitoring and control.
Experimental Protocols for In Situ Generation
Protocol 1: In Situ Generation via Saponification of an Ester Precursor
This protocol details the hydrolysis of an ester precursor, followed by its use in a subsequent reaction. The ethyl ester is a common starting material.[6][8]
Objective: To generate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in situ from its ethyl ester for immediate use in a subsequent coupling reaction.
Hydrochloric acid (HCl) for potential pH adjustment
An appropriate solvent for the subsequent reaction (e.g., acetonitrile, dichloromethane)[1][9]
Step-by-Step Methodology:
Dissolution: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate in a suitable alcoholic solvent, such as aqueous methanol.[6]
Base Addition: Prepare a solution of the base (e.g., 1.1 to 1.5 molar equivalents of NaOH) in water and add it dropwise to the stirred solution of the ester at room temperature.
Hydrolysis: Heat the reaction mixture to a gentle reflux (typically 60-70 °C) and maintain for 1-2 hours.[6] The progress of the saponification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.
Solvent Removal (Optional): If the alcoholic solvent is incompatible with the subsequent reaction, it can be removed under reduced pressure.
In Situ Use: The resulting solution containing the sodium or potassium salt of the carboxylic acid can be used directly in the next step. Alternatively, for reactions requiring the free carboxylic acid, the mixture can be cooled and carefully acidified with an appropriate acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.[1] However, for a true in situ process, direct use of the salt is often preferred.
Causality Behind Experimental Choices:
The use of an excess of base ensures complete hydrolysis of the ester.
An alcoholic solvent system is chosen for its ability to dissolve both the ester and the aqueous base, facilitating a homogenous reaction.[6]
Heating accelerates the rate of saponification.
Diagram of the Saponification Workflow:
Caption: Workflow for in situ saponification.
Protocol 2: In Situ Generation of the Acid Chloride for Telescoped Amide Coupling
This protocol describes the formation of the acid chloride from the carboxylic acid, which is then immediately reacted with an amine without isolation. This is a common strategy in the synthesis of chlorantraniliprole.[3]
Objective: To generate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in situ for immediate reaction with an aniline derivative.
Anhydrous dichloromethane (DCM) or acetonitrile[3]
A catalytic amount of N,N-Dimethylformamide (DMF)[3]
The desired amine for coupling (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide)[1]
Step-by-Step Methodology:
Suspension: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in an anhydrous solvent like DCM.
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
Chlorinating Agent Addition: Cool the mixture in an ice bath (0 °C) and slowly add the chlorinating agent (e.g., 1.1 to 1.3 molar equivalents of oxalyl chloride) dropwise. Vigorous gas evolution (CO and CO2 with oxalyl chloride; SO2 and HCl with thionyl chloride) will be observed.
Activation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear. The progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.
Solvent Swap (Optional): If DCM is not the desired solvent for the subsequent coupling, it can be carefully removed under reduced pressure.
In Situ Coupling: The resulting solution containing the in situ generated acid chloride is then treated directly with the amine, often dissolved in the same or a compatible solvent, to form the desired amide.
Causality Behind Experimental Choices:
Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active species in the chlorination reaction.
The reaction is performed at a low temperature initially to control the exothermic reaction and prevent side reactions.
Diagram of the Telescoped Reaction:
Caption: Telescoped synthesis via in situ acid chloride.
Analytical Monitoring and Quality Control
Effective in situ generation requires reliable methods to monitor the reaction's progress to ensure complete conversion before proceeding to the next step.
Analytical Technique
Application
Advantages
Thin Layer Chromatography (TLC)
Qualitative monitoring of the disappearance of the starting material (e.g., the ester in Protocol 1).
Rapid, inexpensive, and easy to implement in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of the starting material, intermediate, and any byproducts.[3]
Highly accurate and reproducible, providing quantitative data on reaction kinetics and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirms the identity of the generated intermediate and can detect low-level impurities.
Provides both retention time and mass-to-charge ratio for unambiguous identification.
Fourier-Transform Infrared Spectroscopy (FTIR)
Can be used to monitor the disappearance of the ester C=O stretch and the appearance of the carboxylate or carboxylic acid C=O stretch.
Can be implemented as an in-line Process Analytical Technology (PAT) tool for real-time monitoring.[10][11]
Safety Considerations
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid may cause skin and serious eye irritation, as well as respiratory irritation.[12]
Oxalyl chloride and thionyl chloride are corrosive and react violently with water. They also release toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
The saponification reaction uses a strong base, which is corrosive.
Always consult the Safety Data Sheet (SDS) for all reagents before use.[12]
References
The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. (n.d.). BenchChem.
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1h-pyrazole-5-carboxylic acid. (2018, July 13).
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.).
PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024, June 6). TREA.
Method for synthesizing chlorantraniliprole. (2018, June 22).
Synthesis of Chlorantraniliprole by New Method. (n.d.). Semantic Scholar.
A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).
Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester. (n.d.).
Enhancing Pharmaceutical Manufacturing through Process Analytical Technology. (2025, March 21). Journal of Molecular and Pharmaceutical Organic Process Research.
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing.
Process for the preparation of chlorantraniliprole. (n.d.).
PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. (2021, February 25).
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. (n.d.). AK Scientific, Inc.
Application Notes and Protocols for the Preparation of Substituted Benzamides using 2-(Propionyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of Substituted Benzamides and the Strategic Use of 2-(Propionyloxy)benz...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Benzamides and the Strategic Use of 2-(Propionyloxy)benzoyl Chloride
Substituted benzamides, particularly N-substituted 2-hydroxybenzamides (salicylamides), represent a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is present in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. The strategic synthesis of libraries of these compounds is therefore of paramount importance for the identification of new drug candidates.
This application note details a robust and versatile two-step method for the preparation of N-substituted salicylamides. The process utilizes 2-(propionyloxy)benzoyl chloride as a key intermediate. This approach involves the initial protection of the phenolic hydroxyl group of salicylic acid as a propionyl ester. This protecting group strategy prevents unwanted side reactions during the subsequent amidation step. The resulting 2-(propionyloxy)benzoyl chloride is a stable and reactive acylating agent that readily undergoes nucleophilic acyl substitution with a variety of primary and secondary amines to furnish the corresponding N-substituted-2-(propionyloxy)benzamides. The final step involves a straightforward deprotection of the propionyl group to yield the desired N-substituted salicylamide. This methodology offers excellent control over the final product and is amenable to the synthesis of a diverse range of substituted benzamides.
Reaction Mechanism: A Two-Step Pathway to N-Substituted Salicylamides
The overall transformation proceeds via a two-stage mechanism: 1) Nucleophilic Acyl Substitution and 2) Saponification (Deprotection) .
Nucleophilic Acyl Substitution: The synthesis of the N-substituted-2-(propionyloxy)benzamide intermediate is a classic example of nucleophilic acyl substitution.[1][2] The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-(propionyloxy)benzoyl chloride. This is followed by the expulsion of the chloride leaving group to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[3]
Saponification (Deprotection): The final step is the hydrolysis of the propionyl ester to unveil the free hydroxyl group of the salicylamide. This is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide or sodium carbonate.[4] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the cleavage of the acyl-oxygen bond and the formation of the sodium salt of the salicylamide and sodium propionate. Subsequent acidification protonates the phenoxide to yield the final N-substituted salicylamide.
Caption: Overall reaction pathway for the synthesis of N-substituted salicylamides.
Materials and Methods
Materials:
Reagent/Material
Grade
Supplier
Salicylic Acid
Reagent
Sigma-Aldrich
Propionic Anhydride
Reagent
Sigma-Aldrich
Thionyl Chloride (SOCl₂)
Reagent
Sigma-Aldrich
Triethylamine (TEA)
Anhydrous
Sigma-Aldrich
Substituted Amine (e.g., Aniline)
Reagent
Sigma-Aldrich
Sodium Hydroxide (NaOH)
ACS Grade
Fisher Scientific
Hydrochloric Acid (HCl)
ACS Grade
Fisher Scientific
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Diethyl Ether
Anhydrous
Fisher Scientific
Ethyl Acetate
HPLC Grade
Fisher Scientific
Hexanes
HPLC Grade
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent
Sigma-Aldrich
Equipment:
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Melting point apparatus
NMR spectrometer
Mass spectrometer
Experimental Protocols
Protocol 1: Synthesis of 2-(Propionyloxy)benzoic Acid
This procedure is analogous to the well-established synthesis of acetylsalicylic acid (aspirin).[5]
To a 250 mL round-bottom flask, add salicylic acid (1.0 eq).
Under a fume hood, add propionic anhydride (1.5 eq) to the flask.
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
Heat the mixture in a water bath at 50-60 °C for 15-20 minutes with gentle swirling.
Allow the flask to cool to room temperature, then add cold water to quench the excess propionic anhydride.
Cool the mixture in an ice bath to induce crystallization of the product.
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(propionyloxy)benzoic acid.
Dry the product in a vacuum oven and determine its melting point and purity by spectroscopic methods.
Protocol 2: Synthesis of 2-(Propionyloxy)benzoyl Chloride
This is a standard procedure for the conversion of a carboxylic acid to an acyl chloride.[3]
Place the dried 2-(propionyloxy)benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
Under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude 2-(propionyloxy)benzoyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of N-Substituted-2-(propionyloxy)benzamide
This protocol describes the amidation reaction.[2]
Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a solution of 2-(propionyloxy)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted-2-(propionyloxy)benzamide.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 4: Deprotection to N-Substituted Salicylamide
This final step involves the hydrolysis of the propionyl ester.[4]
Dissolve the purified N-substituted-2-(propionyloxy)benzamide (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
Add an aqueous solution of sodium hydroxide (2-3 eq) to the mixture.
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.
The N-substituted salicylamide product will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold water, and dry.
The product can be further purified by recrystallization if necessary.
Caption: General experimental workflow for the synthesis of N-substituted salicylamides.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low yield in Protocol 1
Incomplete reaction; Insufficient catalyst; Loss of product during workup.
Increase reaction time or temperature; Add a few more drops of catalyst; Ensure efficient crystallization and careful filtration.
Low yield in Protocol 2
Incomplete reaction; Degradation of the acyl chloride.
Ensure anhydrous conditions; Use freshly distilled thionyl chloride; Avoid overheating.
Low yield in Protocol 3
Inactive amine; Incomplete reaction; Side reactions.
Use a fresh, pure sample of the amine; Increase reaction time or use a more polar solvent; Ensure slow addition of the acyl chloride at low temperature.
Incomplete deprotection in Protocol 4
Insufficient base; Short reaction time.
Add more NaOH solution; Increase reaction time or temperature.
Presence of starting material in the final product
Incomplete reaction in any of the steps.
Re-subject the material to the reaction conditions or re-purify the intermediate at each stage.
Results and Discussion
The described methodology is highly versatile and can be applied to a wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, to generate a library of substituted salicylamides. The yields for each step are generally good to excellent, depending on the specific substrate used.
Table 1: Representative Yields for the Synthesis of N-Phenylsalicylamide
Step
Product
Representative Yield (%)
1
2-(Propionyloxy)benzoic Acid
85-95
2
2-(Propionyloxy)benzoyl Chloride
>95 (used crude)
3
N-Phenyl-2-(propionyloxy)benzamide
80-90
4
N-Phenylsalicylamide
90-98
The use of the propionyl protecting group for the phenolic hydroxyl is advantageous as it is stable to the conditions of acyl chloride formation and amidation, yet it can be readily cleaved under mild basic conditions. This orthogonality is a key feature of a successful protecting group strategy.[6] The final products can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity.
Conclusion
The use of 2-(propionyloxy)benzoyl chloride provides a reliable and efficient pathway for the synthesis of a diverse range of N-substituted salicylamides. This application note has detailed the underlying reaction mechanism, provided comprehensive experimental protocols, and offered troubleshooting guidance. The strategic use of a protecting group for the phenolic hydroxyl allows for a clean and high-yielding amidation reaction. This methodology is well-suited for both small-scale synthesis in a research setting and for the generation of compound libraries in drug discovery programs.
References
US7262325B2 - Method of preparing salicylamides - Google P
This cit
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC. (URL: [Link])
This cit
This cit
This cit
This cit
Protecting Groups - Organic Chemistry Portal. (URL: [Link])
This cit
The reaction of acyl chlorides with ammonia and primary amines - Chemguide. (URL: [Link])
This cit
This cit
This cit
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (URL: [Link])
This cit
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Chemistry 104: Synthesis of Aspirin. (URL: [Link])
Preventing rapid hydrolysis of Benzoyl chloride, 2-(1-oxopropoxy)- during reactions
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of highly reactive, moisture-sensitive electrophi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of highly reactive, moisture-sensitive electrophiles.
This guide is specifically engineered to address the rapid hydrolysis of Benzoyl chloride, 2-(1-oxopropoxy)- (also known as O-propionylsalicyloyl chloride) during acylation reactions. By understanding the mechanistic causality behind its instability, you can implement self-validating protocols to ensure high-yield transformations.
Mechanistic Insight: The Causality of Rapid Hydrolysis
To prevent the degradation of Benzoyl chloride, 2-(1-oxopropoxy)-, we must first understand why it hydrolyzes so much faster than a standard unsubstituted benzoyl chloride.
The extreme moisture sensitivity of this compound is driven by two synergistic factors:
Inductive Polarization: The acyl chloride carbonyl is inherently electrophilic. The presence of the ortho-propionyloxy group (-O-CO-CH
2
CH
3
) exerts a strong electron-withdrawing inductive effect across the aromatic ring, further polarizing the C-Cl bond and lowering the activation energy for nucleophilic attack[1].
Neighboring Group Participation (Anchimeric Assistance): The spatial proximity of the ortho-ester carbonyl oxygen allows it to coordinate with the highly electrophilic acyl chloride carbon. This can form a transient, highly reactive cyclic intermediate. When even trace amounts of atmospheric moisture are present, water rapidly attacks this intermediate, cleaving the acyl chloride to form 2-(1-oxopropoxy)benzoic acid and corrosive hydrogen chloride (HCl) gas[2].
Mechanistic pathways of Benzoyl chloride, 2-(1-oxopropoxy)- hydrolysis vs. amidation.
Troubleshooting & FAQs
Q1: My reaction mixture turns cloudy and emits fumes before I even add my nucleophile. What is happening?A1: This is a self-validating visual cue of protocol failure. The steamy, corrosive fumes are HCl gas, which evolves when the acid chloride reacts with atmospheric moisture[1]. The cloudiness is the precipitation of the resulting carboxylic acid byproduct. This confirms that your reaction environment is not strictly anhydrous. You must rigorously dry your solvents over activated 3Å molecular sieves and purge your vessels with Argon[2].
Q2: Can I use Schotten-Baumann (aqueous biphasic) conditions for this acylation?A2: It is highly discouraged. While Schotten-Baumann conditions (using aqueous NaOH and an organic solvent) are effective for stable acid chlorides[3], the ortho-propionyloxy substitution makes this specific compound too reactive. The rate of hydrolysis in an aqueous alkaline environment will outcompete the desired amidation or esterification, destroying your starting material.
Q3: What is the optimal base to scavenge the HCl byproduct without causing side reactions?A3: Use a non-nucleophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]. Avoid using pyridine if possible; pyridine can form an acylpyridinium intermediate that is exceptionally sensitive to trace moisture, exacerbating hydrolysis risks.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between moisture control, base selection, and the resulting yield when handling highly sensitive ortho-substituted acyl chlorides.
Reaction Environment
Solvent System
Scavenger Base
Atmosphere
Observed Visual Cue
Yield of Desired Product
Standard Benchtop
DCM (Unsealed bottle)
TEA
Ambient Air
Rapid fuming; heavy white precipitate
< 5%
Aqueous Biphasic
DCM / H
2
O
NaOH (aq)
Ambient Air
Phase separation; complete degradation
< 10%
Anhydrous Schlenk
Dry DCM (Sieves)
TEA
Argon
Clean conversion; fine salt formation
> 85%
Anhydrous Schlenk
Dry THF (Sieves)
DIPEA
Argon
Clean conversion; dense amine salt
> 90%
Step-by-Step Experimental Protocol
To ensure a self-validating, high-yield reaction, follow this rigorous Schlenk-line methodology for the anhydrous amidation of Benzoyl chloride, 2-(1-oxopropoxy)-.
Phase 1: Preparation & Purging
Glassware Drying: Bake a two-neck round-bottom flask, a magnetic stir bar, and rubber septa in an oven at >120°C for at least 4 hours[2].
Assembly: Assemble the apparatus while hot. Immediately connect it to a Schlenk line and cool it under a continuous, positive stream of dry Argon[2].
Phase 2: Reagent Loading
3. Nucleophile Addition: Dissolve your amine nucleophile (1.0 eq) and anhydrous DIPEA (1.5 eq) in anhydrous, degassed dichloromethane (DCM). Inject this into the flask via a dry syringe[1].
4. Thermal Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0°C. Lowering the temperature suppresses the activation energy required for side-reactions and hydrolysis[4].
Phase 3: Anhydrous Transfer & Reaction
5. Acyl Chloride Transfer: In a separate flame-dried flask, dissolve Benzoyl chloride, 2-(1-oxopropoxy)- (1.1 eq) in anhydrous DCM.
6. Dropwise Addition: Transfer this solution to the main reaction flask using a double-tipped needle (cannula) under Argon pressure[5]. Add dropwise over 15-20 minutes to maintain the internal temperature below 5°C[4].
7. Validation: Monitor the reaction. The formation of a fine white precipitate (DIPEA·HCl salt) without the evolution of steamy gas is a positive visual validation that the acylation is proceeding cleanly without moisture intrusion[3].
Phase 4: Quenching
8. Safe Neutralization: Once TLC or LC-MS indicates complete consumption of the starting material, quench the reaction at 0°C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO
3
) to safely neutralize any unreacted acid chloride[1].
Workflow for anhydrous acylation using Benzoyl chloride, 2-(1-oxopropoxy)-.
Technical Support Center: Acylation Reactions with 2-(propionyloxy)benzoyl chloride
Welcome to the technical support center for improving acylation yields when using 2-(propionyloxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for improving acylation yields when using 2-(propionyloxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique structure of this reagent, featuring a sterically demanding ortho-ester group, presents specific challenges that require careful consideration of reaction parameters.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during acylation reactions with 2-(propionyloxy)benzoyl chloride.
FAQ 1: My acylation reaction with 2-(propionyloxy)benzoyl chloride is giving very low yields or failing completely. What are the most common causes?
Low or no yield in acylation reactions is most often traced back to three primary culprits: hydrolysis of the highly reactive acyl chloride, suboptimal base conditions, or insufficient catalytic activation, especially given the steric hindrance of this specific reagent.
1. Causality: The Problem of Water (Hydrolysis)
2-(Propionyloxy)benzoyl chloride, like all acyl chlorides, is extremely sensitive to moisture.[1][2] Trace amounts of water in your reaction setup (e.g., in the solvent, on the glassware, or from the atmosphere) will rapidly hydrolyze the acyl chloride to its corresponding carboxylic acid, 2-(propionyloxy)benzoic acid. This byproduct is unreactive under these conditions and represents a direct loss of your starting material. The reaction is vigorous and generates HCl, which can further catalyze other side reactions.[2][3]
2. Causality: The Role of the Base
The acylation of a nucleophile (e.g., an alcohol or amine) with an acyl chloride liberates one equivalent of hydrochloric acid (HCl).[4] This acid will protonate and deactivate any unreacted nucleophile, effectively quenching the reaction. A base is required to scavenge this HCl and drive the reaction to completion.[5] If the base is too weak, added too slowly, or used in a substoichiometric amount, the reaction will stall, resulting in poor yields.
3. Causality: Overcoming Steric Hindrance
The propionyloxy group at the ortho-position creates significant steric bulk around the carbonyl carbon of the acyl chloride.[6] This hindrance can slow the rate of attack by the nucleophile, leading to incomplete conversion. For such sterically demanding substrates, a powerful nucleophilic catalyst is often essential to achieve efficient acylation.[7][8]
This protocol provides a robust starting point for maximizing yield by rigorously excluding moisture.
Glassware Preparation: Oven-dry all glassware (flasks, dropping funnels, stir bars) at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).
System Assembly: Assemble the glassware hot and immediately place it under an inert atmosphere (Nitrogen or Argon). Use high-vacuum grease for all joints.
Solvent Preparation: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). For best results, dispense the solvent from a solvent purification system (Grubbs system) or distill it over a suitable drying agent (e.g., CaH₂ for DCM).
Reagent Handling: Dissolve your nucleophile (alcohol or amine, 1.0 equiv.) and a suitable non-nucleophilic base (e.g., Triethylamine (TEA), 1.5 equiv.) in the anhydrous solvent under an inert atmosphere.
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of 2-(propionyloxy)benzoyl chloride (1.1 equiv.) in the same anhydrous solvent via a syringe or dropping funnel over 15-20 minutes.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 2: I see multiple spots on my TLC plate. What are the likely byproducts and how can I prevent them?
The formation of byproducts is a clear indicator of competing side reactions. With 2-(propionyloxy)benzoyl chloride, the two most probable side reactions are hydrolysis of the acyl chloride and cleavage of the propionyloxy ester itself.
1. Causality: Hydrolysis of the Ortho-Ester Group
The propionyloxy ester is susceptible to hydrolysis, particularly under basic conditions, in a reaction analogous to the well-documented hydrolysis of Aspirin (acetylsalicylic acid).[9][10] The use of strong aqueous bases like sodium hydroxide (as in traditional Schotten-Baumann conditions) or prolonged exposure to even weaker bases can cleave the ester, yielding salicylic acid derivatives. This is often exacerbated by elevated temperatures.[9][11]
Caption: Main reaction pathway versus key hydrolysis side reactions.
2. Causality: Choice of Base is Critical
The selection of the base is a crucial decision that directly impacts the potential for ester cleavage.
Base
Type
pKa (Conjugate Acid)
Comments
Sodium Hydroxide (NaOH)
Inorganic, Nucleophilic
~15.7
Highly effective at scavenging HCl but increases the risk of ester hydrolysis, especially in biphasic systems.[12][13]
Pyridine
Organic, Nucleophilic
~5.2
Common solvent and base. Can act as a nucleophilic catalyst but is less basic than triethylamine.
Triethylamine (TEA)
Organic, Non-nucleophilic
~10.7
A common choice. It is a sterically hindered, non-nucleophilic base that effectively scavenges HCl with a lower risk of promoting ester hydrolysis compared to NaOH.[5]
Diisopropylethylamine (DIPEA)
Organic, Non-nucleophilic
~11
"Hünig's base." Even more sterically hindered than TEA, making it an excellent choice to minimize side reactions when dealing with sensitive functional groups.
If you suspect ester hydrolysis is occurring, implement the following changes:
Switch to a Non-Nucleophilic Base: Replace NaOH or other strong bases with a hindered organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Use 1.5-2.0 equivalents to ensure all generated HCl is neutralized.
Control Temperature: Perform the reaction at 0 °C or below. Add the acyl chloride slowly to prevent exothermic spikes in temperature that can accelerate ester hydrolysis.[14]
Minimize Reaction Time: Monitor the reaction closely. Once the starting nucleophile is consumed, work up the reaction promptly to avoid prolonged exposure of the product to basic conditions.
FAQ 3: The reaction is very slow and stalls before completion, even under anhydrous conditions. How can I increase the reaction rate?
A sluggish reaction is a classic sign of high activation energy, typically due to the steric hindrance imposed by the ortho-propionyloxy group.[6][15] To overcome this, a highly efficient acylation catalyst is required.
1. Causality: The Power of Nucleophilic Catalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions, often by several orders of magnitude.[8] It functions via a well-established nucleophilic catalysis pathway:
Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the acyl chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and a much more potent acylating agent than the starting acyl chloride.[8]
Acyl Transfer: The alcohol or amine nucleophile, which may be too sterically hindered to attack the acyl chloride directly at a sufficient rate, readily attacks the activated N-acylpyridinium intermediate.
Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the desired product and regenerating the DMAP catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of DMAP in acylation reactions.
Setup: Follow the "Foundational Anhydrous Acylation" protocol (Steps 1-3).
Reagent Addition: In your reaction flask under an inert atmosphere, dissolve the nucleophile (1.0 equiv.), a non-nucleophilic base like TEA (1.5 equiv.), and a catalytic amount of DMAP (0.05 - 0.2 equiv.) in anhydrous DCM.
Initiation: Cool the mixture to 0 °C. Slowly add a solution of 2-(propionyloxy)benzoyl chloride (1.1 equiv.) in anhydrous DCM.
Reaction: Allow the reaction to warm to room temperature and stir. The reaction should be significantly faster; monitor by TLC. For extremely hindered nucleophiles, gentle heating (e.g., 40 °C) may be required.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
General Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting low acylation yields.
References
[Further Studies on the[7]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. PMC.]([Link])
Troubleshooting side reactions and byproducts with CAS 104989-01-7
Technical Support Center: Boc Protection of Amines Guide to Troubleshooting Side Reactions and Byproducts with Di-tert-butyl Dicarbonate (Boc Anhydride) Welcome to the technical support center for optimizing the Boc prot...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Boc Protection of Amines
Guide to Troubleshooting Side Reactions and Byproducts with Di-tert-butyl Dicarbonate (Boc Anhydride)
Welcome to the technical support center for optimizing the Boc protection of amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges such as incomplete reactions, the formation of unexpected byproducts, and difficulties in purification. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these common issues.
Question 1: My Boc protection reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent deactivation. Let's break down the potential causes and solutions.
Root Cause Analysis:
Insufficient Basicity: The deprotonation of the amine substrate is critical for its nucleophilic attack on the Boc anhydride. If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be slow or stall.
Steric Hindrance: Amines that are sterically hindered (e.g., secondary amines with bulky substituents or anilines with ortho-substituents) are less nucleophilic and react more slowly with the sterically demanding Boc anhydride.
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the amine, reducing its nucleophilicity, while very nonpolar solvents may not adequately dissolve all reagents.
Reagent Quality: Boc anhydride can degrade over time, especially if exposed to moisture, leading to reduced potency.
Troubleshooting Protocol:
Base Selection & Stoichiometry:
For simple primary amines, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1.1 to 1.5 molar excess is often sufficient.
For less reactive amines, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Aqueous bases like sodium bicarbonate or sodium hydroxide can also be effective, particularly in a biphasic system (e.g., dioxane/water or THF/water).
Catalysis for Hindered Amines:
For sterically hindered or electron-deficient amines, the addition of a catalyst can dramatically increase the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. Use DMAP in catalytic amounts (e.g., 0.05 to 0.1 equivalents).
Solvent Optimization:
Aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), or dichloromethane (DCM) are generally preferred.
Ensure your solvent is anhydrous, as water can hydrolyze Boc anhydride.
Reagent Verification:
Confirm the purity of your Boc anhydride. If it has been stored for a long time, consider using a fresh bottle.
Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to a double Boc-protected amine. How can I prevent this?
Answer:
The formation of the N,N-di-Boc-protected byproduct is a known issue, particularly with primary amines under certain conditions.
Mechanistic Insight:
Once the desired N-Boc-amine is formed, its nitrogen is still nucleophilic enough to react with another molecule of Boc anhydride, especially if the reaction conditions are too harsh or if certain catalysts are used in excess. This is more prevalent with unhindered primary amines.
Prevention Strategies:
Control Stoichiometry: Avoid using a large excess of Boc anhydride. A slight excess (e.g., 1.05 to 1.1 equivalents) is usually sufficient for complete conversion of the amine without promoting the double addition.
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the second, less favorable Boc addition.
Judicious Use of DMAP: While DMAP is an excellent catalyst, using it in stoichiometric amounts can strongly promote the formation of the di-Boc byproduct. Keep DMAP levels strictly catalytic (1-10 mol%).
Troubleshooting Workflow for Di-Boc Byproduct Formation:
Caption: Reaction pathways in Boc protection of amines.
References
Use of 4-Dialkylaminopyridines as Acylation Catalysts. Höfle, G., Steglich, W., & Vorbrüggen, H. Angewandte Chemie International Edition. URL: [Link]
Boc-Anhydride--The Trouble-Maker. Agami, C., & Couty, F. Tetrahedron. URL: [Link]
Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-(1-Oxopropoxy)benzoyl Chloride
Welcome to the technical support guide for optimizing the synthesis of 2-(1-oxopropoxy)benzoyl chloride, also known as O-propionylsalicyloyl chloride. This document provides in-depth guidance for researchers, chemists, a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for optimizing the synthesis of 2-(1-oxopropoxy)benzoyl chloride, also known as O-propionylsalicyloyl chloride. This document provides in-depth guidance for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yield and purity, and this guide is structured to address common challenges and questions encountered in the laboratory.
Section 1: Critical Synthesis Parameters at a Glance
The synthesis of 2-(1-oxopropoxy)benzoyl chloride from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) is highly sensitive to temperature. The reaction temperature influences not only the rate of reaction but also the prevalence of side reactions and potential product degradation.[1]
Parameter
Recommended Range
Rationale & Key Considerations
Initial Reagent Addition
0–5 °C
The initial reaction between the carboxylic acid and thionyl chloride can be exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of initial impurities.[2]
Main Reaction Temperature
20–70 °C
The optimal temperature can vary based on the solvent and scale. A common approach is to start at room temperature and gradually heat. Some procedures recommend heating to 60-75°C to ensure the reaction goes to completion.[3][4]
Reflux (if applicable)
Solvent-dependent
Refluxing may be necessary to drive the reaction to completion, particularly with less reactive starting materials. However, prolonged heating at high temperatures can lead to decomposition.[5]
Purification (Distillation)
As low as possible (under vacuum)
Acyl chlorides can be thermally unstable.[1] Vacuum distillation is crucial to lower the boiling point and prevent thermal degradation.[1]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(1-oxopropoxy)benzoyl chloride, with a focus on temperature-related problems.
Q1: What is the recommended temperature range for the synthesis of 2-(1-oxopropoxy)benzoyl chloride, and why is it so critical?
A1: The synthesis typically involves a two-stage temperature profile. The initial addition of the chlorinating agent (e.g., thionyl chloride) to the 2-(1-oxopropoxy)benzoic acid is often performed at a low temperature, such as 0-5°C. This is to control the initial exothermic reaction and prevent the formation of byproducts.[2] After the initial addition, the reaction mixture is often allowed to warm to room temperature and may be heated to a moderate temperature, generally in the range of 50-70°C, to ensure the reaction proceeds to completion.[3][4][6]
Temperature control is critical for several reasons:
Reaction Rate: Higher temperatures increase the reaction rate, but excessively high temperatures can lead to uncontrolled reactions and the formation of impurities.
Side Reactions: Elevated temperatures can promote side reactions, such as decarboxylation or the formation of anhydrides.
Product Stability: Acyl chlorides, particularly those with other functional groups, can be thermally labile.[1] Overheating can cause decomposition, leading to a lower yield and a more complex purification process.
Q2: My reaction yield is low. Could the reaction temperature be the culprit?
A2: Yes, an incorrect reaction temperature is a common cause of low yields.
Temperature Too Low: If the reaction temperature is too low, the reaction may not go to completion within a reasonable timeframe. You might be left with a significant amount of unreacted starting material. In some cases, ambient temperatures of 20-25°C are optimal to balance reaction time and side product formation.[7]
Temperature Too High: Excessively high temperatures can lead to product decomposition, resulting in a lower isolated yield.[1] For some acyl chlorides, degradation can begin at temperatures as low as 70°C.[1]
To troubleshoot, you can monitor the reaction by TLC or another suitable analytical method to determine if the starting material is being consumed. If the reaction is stalled, a modest increase in temperature may be warranted. If you suspect decomposition, running the reaction at a lower temperature for a longer period is advisable.
Q3: I'm observing significant byproduct formation. How is this related to temperature?
A3: Byproduct formation is strongly correlated with reaction temperature. At elevated temperatures, several side reactions can occur:
Anhydride Formation: The acyl chloride product can react with the unreacted carboxylic acid starting material to form an anhydride. This is more likely to occur if the reaction is heated for an extended period or at too high a temperature.
Decarboxylation: While less common for this specific molecule under these conditions, some carboxylic acids can decarboxylate at high temperatures.
Reactions with Solvent or Catalysts: If a catalyst such as DMF is used, elevated temperatures (e.g., above 80-90°C) can lead to secondary reactions with catalyst-derived intermediates.[1]
To minimize byproducts, it is crucial to maintain the reaction temperature within the optimal range and to remove the product from the heat as soon as the reaction is complete.
Q4: What are the visual or analytical signs of product decomposition due to excessive heat?
A4: Decomposition of the acyl chloride can be indicated by several observations:
Color Change: The reaction mixture or the purified product may darken, turning yellow, brown, or even black.[1]
Gas Evolution: You may observe the evolution of gases such as HCl, indicating hydrolysis or other decomposition pathways.
Pungent Odor: A sharp, pungent odor, often due to the formation of hydrogen chloride gas from hydrolysis, can be a sign of decomposition.[8]
Analytical Evidence: NMR or IR spectroscopy of the crude or purified product may show the presence of impurities such as the corresponding carboxylic acid (from hydrolysis) or anhydride.
Q5: How should I adjust my temperature control strategy when scaling up the reaction?
A5: Scaling up a reaction requires careful consideration of heat transfer.
Exotherm Management: The initial exothermic reaction will be more pronounced on a larger scale. It is essential to have an efficient cooling system (e.g., an ice-salt bath) and to add the chlorinating agent more slowly to maintain the desired low temperature.
Heating: When heating the reaction, be aware that it will take longer for the center of the reaction mixture to reach the target temperature. Use a heating mantle with good stirring to ensure even heat distribution.
Temperature Monitoring: Place the thermometer in the reaction mixture, not in the heating bath, to get an accurate reading of the internal reaction temperature.
Q6: What are the best practices for accurate temperature monitoring and control in this synthesis?
A6:
Use a calibrated thermometer or temperature probe.
Ensure the temperature sensor is immersed in the reaction mixture but not touching the sides of the flask.
For cooling, use an ice-water or ice-salt bath for temperatures at or below 0°C.
For heating, use a temperature-controlled oil bath or heating mantle with a stirrer for uniform heat distribution.
For reactions sensitive to small temperature fluctuations, consider using an automated laboratory reactor system.
Section 3: Experimental Protocol: Synthesis and Temperature Control
This protocol outlines a standard procedure for the synthesis of 2-(1-oxopropoxy)benzoyl chloride, emphasizing critical temperature control points.
Materials:
2-(1-Oxopropoxy)benzoic acid
Thionyl chloride (SOCl₂)
Anhydrous solvent (e.g., toluene or dichloromethane)
Gas scrubber (to neutralize HCl and SO₂ byproducts)
Procedure:
Setup: Assemble the dry glassware under an inert atmosphere (e.g., nitrogen or argon).
Reagent Preparation: In the three-neck flask, suspend 2-(1-oxopropoxy)benzoic acid (1.0 eq) in the anhydrous solvent.
Initial Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of anhydrous DMF.
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (1.5-2.0 eq). Add the thionyl chloride dropwise to the stirred suspension while maintaining the internal temperature at 0-5°C. The addition should be slow to control the initial gas evolution.[2]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
Heating: Gradually heat the reaction mixture to 70-75°C.[4] Maintain this temperature and continue stirring. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.[4]
Work-up: Cool the reaction mixture to room temperature.
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.[1] It is critical to use a vacuum to lower the boiling point and prevent thermal decomposition.[1]
Section 4: Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature during the synthesis of 2-(1-oxopropoxy)benzoyl chloride.
Caption: Troubleshooting workflow for temperature optimization.
Section 5: References
Organic Syntheses Procedure. Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Available from: [Link]
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]
Organic Syntheses Procedure. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Available from: [Link]
Organic Syntheses Procedure. O-Pivaloyl hydroxylamine triflic acid. Available from: [Link]
Organic Syntheses Procedure. p-PROPIOPHENOL. Available from: [Link]
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available from: [Link]
The Journal of Organic Chemistry. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available from: [Link]
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
Google Patents. Method for preparing aliphatic acid chlorides under solvent-free conditions. Available from:
Google Patents. Continuous synthesis method of propionyl chloride. Available from:
ScienceDirect. Thermal hazard analyses for the synthesis of benzoyl peroxide. Available from: [Link]
Google Patents. Method for synthesizing high-purity benzoyl chloride. Available from:
MDPI. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: [Link]
PMC. Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. Available from: [Link]
Ataman Kimya. BENZOYL CHLORIDE. Available from: [Link]
Sciencemadness Wiki. Benzoyl chloride. Available from: [Link]
Reducing steric hindrance issues in 2-(1-oxopropoxy)benzoyl chloride couplings
Welcome to the Technical Support Center for advanced acylation workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of 2-(1-oxopropoxy)benzoyl chloride (the propio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced acylation workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of 2-(1-oxopropoxy)benzoyl chloride (the propionyl analog of acetylsalicyloyl chloride).
This molecule presents a unique synthetic challenge: the bulky ortho-ester group creates a severe steric shield around the acyl chloride, drastically reducing its reactivity. Below is a comprehensive, causality-driven guide to diagnosing, troubleshooting, and overcoming these steric barriers to achieve high-yielding amide and ester couplings.
Part 1: Mechanistic Diagnostics (FAQ)
Q: Why does the ortho-1-oxopropoxy group suppress coupling yields so severely?A: The suppression is both steric and conformational. To minimize steric clash with the bulky ortho-propionyloxy group, the benzoyl chloride moiety is forced into a perpendicular conformation relative to the aromatic ring 1. This perpendicular geometry disrupts resonance stabilization and physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles 2. Consequently, the activation energy for direct nucleophilic attack skyrockets, allowing background degradation to outcompete product formation.
Q: How does nucleophilic catalysis bypass this steric barrier?A: By shifting the reaction from direct addition to nucleophilic catalysis using 4-dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, unhindered pyridine derivative that attacks the acyl chloride to form an N-aroylpyridinium salt 3. This cationic intermediate is vastly more electrophilic than the parent acyl chloride and extends the reactive center away from the ortho-steric bulk 4. For highly hindered substrates, DMAP catalysis can accelerate reaction rates by factors exceeding 8,000 compared to uncatalyzed background reactions 5.
Q: Why am I seeing depropionylated (salicylic) byproducts instead of my target coupled product?A: Chemoselectivity is a major issue here. If the coupling at the benzoyl chloride is too slow, the target nucleophile (or excess base) will attack the less sterically hindered propionate ester group instead. Forming the highly reactive aroyl-DMAP intermediate before introducing the target nucleophile kinetically favors attack at the benzoyl carbon, preserving the sensitive ortho-ester 6.
Part 2: Operational Troubleshooting Guide
Observed Issue
Mechanistic Causality
Corrective Action
Sluggish Conversion / Unreacted Starting Material
The target nucleophile lacks the energy to penetrate the steric shield of the ortho-ester.
Implement a dual-base system: 10-20 mol% DMAP as the nucleophilic catalyst, and 1.5 equiv DIPEA as the auxiliary acid scavenger.
Formation of Dark, Tarry Oligomers
Triethylamine (TEA) can occasionally promote ketene formation or complex side-reactions with sensitive acyl chlorides 7.
Switch to a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) 7.
Hydrolysis to 2-(1-oxopropoxy)benzoic acid
The hindered acyl chloride reacts faster with adventitious water than with the bulky target nucleophile.
Ensure strictly anhydrous conditions. Use freshly dried DCM or THF, flame-dried glassware, and an inert argon atmosphere.
Part 3: Quantitative Benchmarks
To illustrate the necessity of the correct catalytic system, review the comparative data below for the coupling of 2-(1-oxopropoxy)benzoyl chloride with a hindered secondary amine:
Catalytic System
Relative Reaction Rate
Chemoselectivity (Benzoyl vs. Propionyl)
Typical Yield
Mechanistic Outcome
Uncatalyzed (DIPEA only)
1x (Baseline)
Poor
< 20%
Steric block prevents direct attack; background ester cleavage dominates.
Pyridine (Stoichiometric)
~10x
Moderate
40 - 50%
Weak nucleophilicity limits the steady-state concentration of the acylpyridinium salt.
DMAP (10 mol%) + DIPEA
> 1,000x
Excellent
> 85%
Rapid formation of the highly electrophilic aroyl-DMAP intermediate drives the reaction forward.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system . By separating the activation step from the coupling step, we ensure the steric barrier is bypassed before the nucleophile is introduced.
Materials:
2-(1-oxopropoxy)benzoyl chloride (1.0 equiv)
Target Nucleophile (Amine/Alcohol) (1.1 equiv)
DMAP (0.1 equiv)
DIPEA (1.5 equiv)
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
Pre-Activation (Crucial Step): Dissolve 2-(1-oxopropoxy)benzoyl chloride in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add DMAP (0.1 equiv) in one portion.
Causality: Cooling prevents background degradation while DMAP rapidly attacks the acyl chloride to form the reactive aroyl-DMAP salt.
Self-Validation Checkpoint 1: The solution will often turn slightly yellow, indicating the formation of the charge-transfer acylpyridinium complex.
Base Addition: Add DIPEA (1.5 equiv) dropwise over 2 minutes.
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the coupling, preventing the deactivation of DMAP or the protonation of the target amine.
Nucleophile Introduction: Dissolve the target nucleophile in a minimal amount of anhydrous DCM and add it dropwise to the 0 °C mixture.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 1 mL of dry methanol, and analyze via LC-MS. The complete disappearance of the parent acyl chloride mass and the presence of the target product mass confirms the reaction has traversed the steric bottleneck.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 5: Pathway Visualization
The following diagram illustrates the logical flow and chemical causality of the DMAP-catalyzed cycle, demonstrating how the intermediate physically projects the electrophilic center away from the ortho-steric bulk.
Catalytic cycle of DMAP overcoming steric hindrance in 2-(1-oxopropoxy)benzoyl chloride couplings.
Technical Support Center: Purification and Isolation of CAS 104989-01-7
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with CAS 104989-01-7 (Benzoyl chloride, 2-(1-oxopropoxy)-), co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with CAS 104989-01-7 (Benzoyl chloride, 2-(1-oxopropoxy)-), commonly known as O-propionylsalicyloyl chloride[1].
Because this specific propionyl derivative is highly specialized, its handling, degradation pathways, and purification methodologies are directly extrapolated from its widely documented lower homolog, O-acetylsalicyloyl chloride (Aspirin acid chloride)[2]. Both compounds share identical reactivity profiles governed by their dual acyl chloride and ester functional groups.
Physicochemical Profiling
Understanding the physical parameters of your target molecule is the first step in designing a successful isolation strategy. All quantitative data and chemical properties are summarized below.
~115–125 °C at 0.1 mmHg (Extrapolated from acetyl analog)
Solubility
Soluble in toluene, dichloromethane, anhydrous ether[3]
Stability / Sensitivity
Extremely moisture-sensitive; reacts exothermically with H₂O[3]
Troubleshooting FAQs: Common Isolation Issues
Q1: My crude product shows a broad peak around 3200–3300 cm⁻¹ in the IR spectrum. What happened, and can I still distill it?A1: Do not distill yet. The presence of a broad -OH stretch indicates that your acyl chloride has undergone hydrolysis to form the free carboxylic acid (O-propionylsalicylic acid) and HCl[2].
Causality: Atmospheric moisture acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. If you attempt to distill this mixture, the free acid will either thermally degrade or co-distill, ruining your purity.
Solution: You must subject the crude mixture to a chemical "scrubbing" (re-chlorination) step using thionyl chloride (SOCl₂) or propionyl chloride prior to distillation[2][4].
Q2: Why is my product turning into a dark, viscous tar during distillation?A2: Thermal degradation is occurring because the distillation temperature exceeds the stability threshold of the ester linkage.
Causality: High temperatures (>130 °C) can trigger intramolecular rearrangements, ketene formation, or cleavage of the propionyl ester.
Solution: Ensure the distillation is performed under high vacuum (< 1.0 mmHg) to significantly lower the boiling point. The analogous O-acetylsalicyloyl chloride distills cleanly at 107–110 °C at 0.1 mmHg.
Q3: Can I use silica gel column chromatography to purify CAS 104989-01-7?A3: Absolutely not.
Causality: Silica gel contains surface silanol (-SiOH) groups that will irreversibly react with the acyl chloride, forming covalent silyl esters and releasing HCl gas. Furthermore, standard chromatography eluents often contain trace moisture.
Solution: Rely exclusively on high-vacuum fractional distillation or low-temperature recrystallization from anhydrous, non-nucleophilic solvents[2].
Visual Workflows & Mechanisms
To ensure clarity in your experimental setup, the following diagrams map out the chemical degradation pathways and the self-validating purification workflow.
Hydrolysis pathway of CAS 104989-01-7 and chemical regeneration.
Workflow for the isolation and purification of crude CAS 104989-01-7.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, you prevent downstream failures.
Protocol A: Chemical Scrubbing and High-Vacuum Distillation
This is the primary method for isolating liquid or low-melting acyl chlorides from crude reaction mixtures[2][4].
In-Process Analysis (Self-Validation): Analyze a neat drop of the crude mixture via FTIR. If a broad hydroxyl band (3200–3400 cm⁻¹) is present, proceed to Step 2. If absent, skip to Step 4[2].
Re-chlorination: Transfer the crude mixture to a dry, round-bottom flask equipped with a reflux condenser and a calcium chloride (CaCl₂) drying tube. Add 1.5 equivalents of thionyl chloride (SOCl₂) or propionyl chloride. Reflux at 60–70 °C for 2–3 hours. Causality: This converts any hydrolyzed free acid back to the desired acyl chloride, ensuring maximum yield[2].
Reagent Removal: Remove excess thionyl chloride and residual solvents under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 40 °C to prevent premature thermal degradation[2].
Fractional Distillation: Transfer the resulting dark oil to a short-path distillation apparatus. Apply high vacuum (< 1.0 mmHg). Slowly increase the oil bath temperature. Collect the main fraction (expected ~115–125 °C at 0.1 mmHg).
Storage: Immediately transfer the purified product into a Schlenk flask. Flush with inert argon gas, seal tightly, and store at 2–8 °C to prevent ambient hydrolysis[3].
Protocol B: Anhydrous Recrystallization
If your crude product solidifies or if you require ultra-high purity following distillation, use this method.
Dissolution: In a fume hood under a nitrogen atmosphere, dissolve the crude CAS 104989-01-7 in a minimum volume of boiling, anhydrous hexane (or a 9:1 hexane/toluene mixture)[2]. Causality: Hexane is non-nucleophilic and will not react with the acyl chloride.
Hot Filtration: If insoluble polymeric byproducts are observed, perform a rapid hot filtration through a pre-warmed, oven-dried fritted funnel to clarify the solution.
Crystallization: Allow the filtrate to cool slowly to room temperature to form optimal crystal lattices, then transfer the flask to a -20 °C freezer overnight to maximize precipitation.
Isolation: Filter the crystals rapidly using a Schlenk frit under positive argon pressure. Wash the filter cake with ice-cold anhydrous hexane.
Drying: Dry the crystals under high vacuum (10⁻² mbar) for 4 hours to remove all residual solvent traces.
References
O-ACETYLSALICYLOYL CHLORIDE One Chongqing Chemdad Co.
Source: Chemdad
URL:[Link]
Moisture control and anhydrous strategies for handling 2-(propionyloxy)benzoyl chloride
Technical Support Center: 2-(propionyloxy)benzoyl chloride Welcome to the technical support center for 2-(propionyloxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-(propionyloxy)benzoyl chloride
Welcome to the technical support center for 2-(propionyloxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this highly reactive and moisture-sensitive reagent. Our goal is to move beyond simple instructions and explain the fundamental chemistry behind each recommendation, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of 2-(propionyloxy)benzoyl chloride.
Q1: What is 2-(propionyloxy)benzoyl chloride and why is it so reactive?
A1: 2-(propionyloxy)benzoyl chloride is a derivative of salicylic acid. Its high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.[1] This makes it an excellent site for nucleophilic attack. Furthermore, the chloride ion (Cl⁻) is an outstanding leaving group, which greatly facilitates nucleophilic acyl substitution reactions.[2] This inherent reactivity makes it a powerful reagent for introducing the 2-(propionyloxy)benzoyl moiety but also renders it highly susceptible to degradation.[2][3][4]
Q2: What is the primary concern when handling this reagent?
A2: The paramount concern is its extreme sensitivity to moisture.[2][5] Acyl chlorides react readily with water, including atmospheric humidity, in a rapid hydrolysis reaction.[1][2][6][7] This reaction is often exothermic and can compromise the quality of the reagent and the outcome of your experiment.[8] Proper storage and handling under strictly anhydrous (water-free) conditions are not just recommended; they are essential.[8][9]
Q3: What are the degradation products of hydrolysis?
A3: The primary and most rapid hydrolysis event occurs at the acyl chloride functional group. A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of 2-(propionyloxy)benzoic acid and hydrochloric acid (HCl).[7][10]
dot
Caption: Primary hydrolysis pathway of 2-(propionyloxy)benzoyl chloride.
In subsequent or more forceful reaction conditions (e.g., presence of base or heat), the ester linkage can also hydrolyze, yielding salicylic acid and propionic acid . The presence of these impurities can significantly complicate reaction workups and product purification.
Q4: How should I store 2-(propionyloxy)benzoyl chloride?
A4: Storage conditions are critical to maintaining the reagent's integrity.[8]
Container: Store in the original manufacturer's bottle, which is designed for such reagents. Ensure the cap is tightly sealed. For added protection, wrap the cap and neck of the bottle with Parafilm®.
Atmosphere: If the bottle has a septum-lined cap, consider flushing the headspace with a dry, inert gas like argon or nitrogen before sealing.
Environment: Store in a cool, dry, and well-ventilated area, away from sources of moisture, heat, and incompatible chemicals like alcohols, amines, and strong bases.[5][8][11] A desiccator cabinet is an ideal storage location.
Part 2: Troubleshooting Guide
This section provides a systematic approach to common problems encountered during experiments involving 2-(propionyloxy)benzoyl chloride.
Problem 1: My reaction has a low yield and the crude material contains significant amounts of 2-(propionyloxy)benzoic acid.
Potential Cause
Diagnostic Check
Corrective Action
Moisture Contamination
Analyze the starting material by ¹H NMR for peaks corresponding to the carboxylic acid. Check TLC for a polar spot that co-elutes with a known sample of the acid.
This is the most likely cause.[6] Hydrolysis of the starting material consumes the reagent before it can react as intended. Implement a rigorous anhydrous protocol.
Inadequate Anhydrous Technique
Review your experimental setup. Was glassware flame- or oven-dried immediately before use?[12][13] Was the solvent from a freshly opened anhydrous bottle or properly dried?[14] Was the reaction run under a positive pressure of inert gas?[8]
Protocol 1 below details the essential steps for establishing and maintaining anhydrous conditions. Even microscopic traces of water on glassware can cause significant degradation.[13]
Degraded Starting Material
The reagent may have degraded during storage.
If possible, purify the acyl chloride by distillation under high vacuum.[6] However, this can be challenging due to potential thermal degradation. It is often more practical to purchase a fresh bottle from a reputable supplier.
Problem 2: The reaction is sluggish or fails to proceed to completion.
Potential Cause
Diagnostic Check
Corrective Action
Insufficient Nucleophile Reactivity
Review the pKa of your nucleophile's conjugate acid. Weaker nucleophiles may require more forcing conditions or catalysis.
Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a non-nucleophilic base). For particularly challenging reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[1]
HCl Byproduct Inhibition
In reactions with neutral nucleophiles (e.g., alcohols, amines), the byproduct HCl can protonate the nucleophile, rendering it inactive.[3][9]
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture.[1][9] The base acts as an acid scavenger, neutralizing the HCl as it forms and preventing protonation of your nucleophile.[3]
Low Reaction Temperature
Review your protocol's temperature settings.
While low temperatures can help control exothermic reactions and minimize side reactions, some acylations require thermal energy to proceed at a reasonable rate. Consider a gradual increase in temperature while monitoring the reaction by TLC or LC-MS.
dot
Caption: Troubleshooting decision tree for common acylation issues.
Part 3: Key Experimental Protocols
Adherence to meticulous experimental technique is the cornerstone of success when working with 2-(propionyloxy)benzoyl chloride.
Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions
This protocol describes a self-validating system for excluding moisture from your reaction.
1. Glassware Preparation (The Foundation):
Cleaning: Ensure all glassware (flasks, dropping funnels, condensers, stir bars) is scrupulously clean and free of any residue.
Drying: Place all glassware in a laboratory oven at >125 °C for a minimum of 12 hours (overnight is best).[12][13]
Assembly: Immediately upon removal from the oven, assemble the reaction apparatus while it is still hot. Connect the apparatus to a manifold supplying a positive pressure of dry inert gas (argon or nitrogen). Allow the glassware to cool to room temperature under this inert atmosphere. This prevents atmospheric moisture from adsorbing onto the glass surfaces as they cool.[6][13]
2. Solvent Preparation (The Medium):
Primary Choice: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., dichloromethane, THF, diethyl ether) packaged under an inert atmosphere.[14]
Drying Solvents in-house: If you must dry your own solvents, use appropriate drying agents. Molecular sieves (4Å) are a good general choice. Activate the sieves by heating them in an oven (>300 °C) for several hours, then cooling in a desiccator.[13] Add the activated sieves to the solvent and allow it to stand for at least 24 hours before use.[12]
Solvent Transfer: Transfer anhydrous solvents to the reaction flask using a dry syringe or a cannula under positive inert gas pressure.[14]
3. Reagent Handling (The Critical Step):
Equilibration: Allow the bottle of 2-(propionyloxy)benzoyl chloride to warm to room temperature before opening. Opening a cold bottle will cause moisture from the air to condense inside.
Inert Atmosphere Transfer: Never open the bottle to the air. Pierce the septum-lined cap with a needle connected to your inert gas manifold to create a slight positive pressure.
Dispensing: Use a clean, dry syringe to withdraw the required volume of the liquid reagent.[8] Insert the syringe needle below the surface of the liquid to avoid drawing gas from the headspace.
Addition: Add the reagent dropwise to the cooled (if necessary) reaction mixture. Acylation reactions can be exothermic, and controlled addition is crucial.[8]
Protocol 2: Monitoring the Reaction and Workup
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. Note that acyl chlorides can streak or even react with the silica gel plate. A quick aqueous workup of a small aliquot before spotting on the TLC plate can sometimes give a cleaner result.
Quenching: Once the reaction is complete, it must be carefully quenched. Slowly add the reaction mixture to a separate flask containing a stirred, cold solution, such as saturated aqueous sodium bicarbonate or ice water.[8] This will neutralize any remaining acyl chloride and the HCl byproduct. Caution: This quenching process is often exothermic and will release CO₂ gas if a bicarbonate solution is used. Perform this step slowly in a fume hood.
Extraction and Drying: After quenching, proceed with a standard aqueous workup. Extract your product into a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][15] Filter away the drying agent before removing the solvent under reduced pressure.
By understanding the chemical principles of reactivity and implementing these rigorous, self-validating protocols, you can handle 2-(propionyloxy)benzoyl chloride with confidence, leading to more reliable and reproducible experimental outcomes.
References
Benchchem. Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
Benchchem. Identifying and minimizing side reactions of acyl chlorides.
Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. (2024).
FUJIFILM Wako Pure Chemical Corporation. Anhydrous and Air-Sensitive Solvent.
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. (2025).
Benchchem. Importance of low-temperature conditions for purifying acyl chlorides.
JoVE. Video: Preparing Anhydrous Reagents and Equipment. (2015).
Moodle@Units. Preparing Anhydrous Reagents and Equipment.
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. (2026).
Organic Syntheses. Organic Syntheses Procedure.
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020).
Chemistry LibreTexts. Drying Solvents. (2021).
Reddit. Trouble with chloride acids : r/OrganicChemistry. (2025).
YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. (2019).
MilliporeSigma. SAFETY DATA SHEET. (2025).
RSC Publishing. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications.
Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride. (2003).
Optimizing solvent selection for Benzoyl chloride, 2-(1-oxopropoxy)- synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing Benzoyl chloride, 2-(1-oxopropoxy)- (commonly known as O-pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of synthesizing Benzoyl chloride, 2-(1-oxopropoxy)- (commonly known as O-propionylsalicyloyl chloride).
This molecule presents a unique synthetic challenge: it contains both a highly electrophilic acid chloride group and a hydrolyzable ester linkage[1]. Balancing the reactivity required to form the acyl chloride while preserving the 1-oxopropoxy ester demands strict control over solvent selection, chlorinating agents, and workup conditions.
Part 1: Troubleshooting & FAQs
Q1: Why is my ester group (1-oxopropoxy) degrading during the chlorination of the benzoic acid?A1: The 1-oxopropoxy (propionyloxy) group is a sensitive ester. Harsh heating with thionyl chloride (
SOCl2
) neat or in high-boiling solvents can lead to ester cleavage or transesterification due to prolonged exposure to the
HCl
gas generated during the reaction.
Solution: Switch to Oxalyl Chloride (
(COCl)2
) with a catalytic amount of N,N-Dimethylformamide (DMF) in Dichloromethane (DCM)[2]. This reaction proceeds via a highly reactive Vilsmeier-Haack type intermediate (chloroiminium ion) at room temperature, allowing for mild conditions that preserve the sensitive ester linkage[2]. This specific methodology is heavily utilized and validated for analogous compounds like O-acetylsalicyloyl chloride[3].
Q2: Which solvent is optimal for scaling up the synthesis of Benzoyl chloride, 2-(1-oxopropoxy)-?A2: While DCM is excellent for lab-scale synthesis due to its low boiling point and easy removal[2], it is heavily regulated and less ideal for large-scale manufacturing. For scale-up, Toluene is the preferred solvent when using Thionyl Chloride. Toluene is inert to the chlorinating agent at moderate temperatures. Crucially, toluene allows for the azeotropic removal of residual
SOCl2
and
HCl
during concentration, ensuring a highly pure acyl chloride without the need for high-vacuum distillation[4].
Q3: I am observing a persistent yellow/orange discoloration in my product when using Thionyl Chloride. What is the cause?A3: As thionyl chloride ages, it decomposes into sulfur dioxide (
SO2
) and sulfur monochloride (
S2Cl2
)[4].
S2Cl2
is a yellow-orange liquid with a relatively high boiling point (137 °C), making it difficult to remove via standard rotary evaporation and leaving a sulfurous residue in your acyl chloride product[4].
Solution: Always use fresh or freshly distilled
SOCl2
. If minor discoloration occurs, azeotropic distillation with anhydrous toluene can help strip residual impurities[4].
Q4: How can I accurately monitor the conversion of the starting material to its acyl chloride via TLC or HPLC?A4: Acyl chlorides are highly electrophilic and moisture-sensitive[1]. If spotted directly onto a silica TLC plate or injected into an aqueous HPLC mobile phase, they will unpredictably hydrolyze back to the starting carboxylic acid, leading to false negatives (streaking or appearing as unreacted starting material)[5].
Solution: Employ a pre-analysis quenching protocol. Withdraw a small aliquot of the reaction mixture and quench it into anhydrous methanol (to form the methyl ester) or benzylamine (to form the stable benzylamide)[4]. Analyze this quenched derivative to accurately reflect the reaction progress.
Part 2: Solvent Selection Matrix
To facilitate easy comparison, the quantitative data and strategic pros/cons of common solvents used in acyl chloride synthesis are summarized below:
Solvent
Boiling Point (°C)
Dielectric Constant (ε)
Chlorinating Agent Compatibility
Pros
Cons
Dichloromethane (DCM)
39.6
9.1
Oxalyl Chloride,
SOCl2
Easy to evaporate; supports mild room-temperature conditions[2].
Environmental and regulatory restrictions for scale-up.
Toluene
110.6
2.4
SOCl2
Excellent for azeotropic removal of excess
SOCl2
[4].
High BP requires stronger vacuum for removal.
Tetrahydrofuran (THF)
66.0
7.5
Limited
Good solubility for polar intermediates.
High risk of ring-opening cleavage by strong electrophiles.
Neat (No Solvent)
N/A
N/A
SOCl2
Maximizes throughput; highly cost-effective for bulk production.
Exothermic control is difficult; requires excess reagent.
Part 3: Self-Validating Experimental Protocol
The following methodology details the mild synthesis of Benzoyl chloride, 2-(1-oxopropoxy)- using the Oxalyl Chloride/DCM system to ensure the preservation of the ester group.
Step 1: Reaction Setup
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolve 1.0 equivalent of 2-(1-oxopropoxy)benzoic acid in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). The DMF acts as a catalyst by forming the active Vilsmeier-Haack reagent[2].
Step 2: Chlorination
Cool the reaction mixture to 0 °C using an ice bath.
Dropwise, add 1.2 to 1.5 equivalents of Oxalyl Chloride (
(COCl)2
)[4]. Ensure the addition is slow to control the evolution of
CO
,
CO2
, and
HCl
gases[2].
Remove the ice bath and allow the reaction to stir at room temperature until gas evolution ceases (typically 2-4 hours).
Quench the aliquot into a vial containing 200 µL of anhydrous methanol and 10 µL of triethylamine[4].
Spot the quenched mixture alongside the starting material on a silica TLC plate. The complete disappearance of the acid spot and the appearance of a higher
Rf
methyl ester spot validates complete conversion.
Step 4: Workup and Isolation
Concentrate the reaction mixture under a steady stream of nitrogen or via a low-temperature rotary evaporator to remove DCM and excess oxalyl chloride[2][4].
To ensure complete removal of residual
HCl
, reconstitute the crude oil in a small volume of anhydrous DCM and re-evaporate. The resulting Benzoyl chloride, 2-(1-oxopropoxy)- can be used directly in the subsequent coupling step without further purification[4].
Part 4: Workflow Visualization
Workflow for the synthesis and validation of Benzoyl chloride, 2-(1-oxopropoxy)-.
References
[5] How to synthesis acid convert into acidchloride ? | ResearchGate. 5
[4] Synthesis of Acyl Chlorides with Thionyl Chloride | Reddit (r/Chempros). 4
[2] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison | Wolfabio. 2
[1] Global O-Acetylsalicyloyl Chloride Market Outlook, In‑Depth Analysis & Forecast to 2031 | QYResearch. 1
[3] Design, Synthesis, and Biological Evaluation of Novel Selenium (Se-NSAID) Molecules as Anticancer Agents | Journal of Medicinal Chemistry (ACS Publications). 3
Technical Support Center: Minimizing Degradation of 2-(1-oxopropoxy)benzoyl Chloride During Scale-Up
Welcome to the Technical Support Center for 2-(1-oxopropoxy)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(1-oxopropoxy)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during the scale-up of processes involving this key chemical intermediate. This guide is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and providing actionable, field-proven insights.
Introduction to 2-(1-oxopropoxy)benzoyl Chloride and its Challenges
2-(1-oxopropoxy)benzoyl chloride, a derivative of salicylic acid, is a highly reactive molecule used in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, containing both a reactive acyl chloride and an ester functional group, presents unique stability challenges, particularly during scale-up operations. The primary degradation pathways include hydrolysis of the acyl chloride and potential cleavage of the ester linkage, leading to impurities that can compromise the yield and purity of the final product. This guide provides strategies to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of 2-(1-oxopropoxy)benzoyl chloride?
A1: The two primary degradation products arise from the hydrolysis of the acyl chloride and the cleavage of the ester bond.
Hydrolysis of the Acyl Chloride: The most common degradation pathway is the reaction of the acyl chloride with water to form 2-(1-oxopropoxy)benzoic acid.[1][2][3] This can occur with even trace amounts of moisture in solvents, reagents, or from atmospheric humidity.[1][4]
Ester Cleavage: The ester linkage can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, or at elevated temperatures, yielding salicylic acid derivatives.
Q2: What are the ideal storage conditions for 2-(1-oxopropoxy)benzoyl chloride to minimize degradation?
A2: To ensure long-term stability, 2-(1-oxopropoxy)benzoyl chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and amines.[4][5] The containers should be made of inert materials, such as glass with a Teflon-lined cap, and tightly sealed.[4] For enhanced protection against moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][5]
Q3: How can I monitor the degradation of 2-(1-oxopropoxy)benzoyl chloride during a reaction?
A3: Direct analysis of the highly reactive 2-(1-oxopropoxy)benzoyl chloride can be challenging. A common and reliable method is to quench a small aliquot of the reaction mixture with anhydrous methanol. This converts the acyl chloride into a stable methyl ester, which can then be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of any degradation products.[6] HPLC methods are particularly useful for detecting non-volatile impurities.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the scale-up of reactions involving 2-(1-oxopropoxy)benzoyl chloride.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Desired Product
Hydrolysis of 2-(1-oxopropoxy)benzoyl chloride: Presence of moisture in the reaction setup.
Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere.[1][4] Use anhydrous solvents and reagents.
Thermal Degradation: Reaction temperature is too high, leading to decomposition or side reactions.
Conduct the reaction at the lowest effective temperature.[1] For exothermic reactions, ensure efficient heat dissipation and consider controlled addition of reagents.
Incomplete Conversion: Insufficient reaction time or inadequate mixing.
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC analysis of a quenched aliquot). Optimize reaction time and ensure efficient stirring, which is critical on a larger scale.
Presence of 2-(1-oxopropoxy)benzoic acid impurity in the final product
Hydrolysis during reaction or workup: Exposure to water during the reaction or aqueous workup.
Minimize contact with water. If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible. Consider a non-aqueous workup if feasible.
Product Discoloration (Yellow to Brown)
Thermal Decomposition: Overheating during the reaction or purification (e.g., distillation).
Purify the starting materials to remove any colored impurities. Maintain strict temperature control throughout the process.[1] For purification, consider vacuum distillation to lower the boiling point and reduce thermal stress.[1]
Formation of Salicylic Acid Derivatives
Ester Cleavage: Reaction conditions are too harsh (e.g., high temperature, strong acid or base).
Optimize reaction conditions to be as mild as possible. Avoid prolonged exposure to high temperatures and extremes of pH.
Experimental Protocols: Best Practices for Scale-Up
Protocol 1: General Handling and Use of 2-(1-oxopropoxy)benzoyl Chloride under Anhydrous Conditions
This protocol outlines the essential steps for handling 2-(1-oxopropoxy)benzoyl chloride to prevent moisture-induced degradation.
Glassware Preparation: All glassware must be thoroughly dried in an oven at a temperature above 120°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).[4]
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.[4]
Reagent Transfer: Transfer 2-(1-oxopropoxy)benzoyl chloride and other liquid reagents using dry syringes or cannulas.[4] Solid reagents should be added under a positive flow of inert gas.
Reaction Monitoring: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[4]
Protocol 2: Analytical Method for Purity Assessment by HPLC
This protocol describes a general method for determining the purity of 2-(1-oxopropoxy)benzoyl chloride and its common impurities after derivatization.
Sample Preparation (Derivatization):
Carefully take a small, representative sample of the reaction mixture or the isolated product in a glovebox or under an inert atmosphere.
Immediately quench the sample with a known excess of anhydrous methanol in an inert solvent like anhydrous dichloromethane. This will convert the 2-(1-oxopropoxy)benzoyl chloride to its more stable methyl ester derivative.
HPLC Analysis:
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase: A gradient of acetonitrile and water with a modifier like phosphoric acid can be effective for separation.[7]
Detection: UV detection at a wavelength appropriate for the aromatic system.
Quantification: The purity can be determined by comparing the peak area of the methyl ester derivative to the total peak area of all components. The presence of 2-(1-oxopropoxy)benzoic acid can also be quantified.
Visualizing Degradation Pathways and Workflows
Degradation Pathways of 2-(1-oxopropoxy)benzoyl Chloride
Caption: Recommended experimental workflow to minimize degradation.
References
Benchchem. Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides. 4
Benchchem. A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. 8
Benchchem. Preventing side reactions of the ketone group during acylation with 2-(2-Oxocyclohexyl)acetyl chloride. 9
Allen, G. R., & Russell, D. K. (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1— acyl chlorides. New Journal of Chemistry, 28(8), 1034-1040.
Benchchem. Importance of low-temperature conditions for purifying acyl chlorides. 1
Benchchem. Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC. 7
Benchchem. Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride. 6
Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes.
NOP. Sustainability in the organic chemistry lab course.
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
Technical Support Center: Crystallization of 2-(1-Oxopropoxy)benzoyl Derivatives
Welcome to the technical support center for the crystallization of 2-(1-oxopropoxy)benzoyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 2-(1-oxopropoxy)benzoyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the crystallization of this important class of compounds. Our goal is to equip you with the knowledge to refine your methods, improve crystal quality, and ensure the reproducibility of your results.
Introduction
2-(1-Oxopropoxy)benzoyl derivatives, such as 2-propionyloxybenzoic acid, are analogues of the widely recognized acetylsalicylic acid (aspirin). The substitution of the acetyl group with a propionyl group can influence the compound's physicochemical properties, including solubility, crystal packing, and polymorphism. Achieving a crystalline form with high purity and the desired physical attributes is a critical step in the development of active pharmaceutical ingredients (APIs). This guide provides a structured approach to troubleshooting common crystallization challenges and answers frequently asked questions, supported by established scientific principles and methodologies.
Troubleshooting Guide
This section addresses specific problems that may arise during the crystallization of 2-(1-oxopropoxy)benzoyl derivatives in a question-and-answer format.
Problem 1: Oiling Out or Formation of a Gummy Precipitate Instead of Crystals
Question: I am attempting to crystallize my 2-(1-oxopropoxy)benzoyl derivative, but instead of forming distinct crystals, the compound is separating from the solution as an oil or a sticky, amorphous solid. What is causing this, and how can I resolve it?
Answer:
"Oiling out" is a common phenomenon in crystallization and typically occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the level of supersaturation is too high, leading to rapid, disordered precipitation. The presence of impurities can also depress the melting point of your compound, exacerbating this issue.
Causality and Refined Solutions:
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a highly supersaturated solution, where the solute molecules do not have sufficient time to orient themselves into an ordered crystal lattice.
Refined Method: Employ a slower, more controlled cooling process. For cooling crystallization, insulate the flask to allow for gradual cooling to room temperature before transferring it to a colder environment (e.g., refrigerator or ice bath). For anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the solution of your compound to avoid localized high supersaturation.
Solvent Choice: The chosen solvent may be too "good," meaning your compound remains highly soluble even at lower temperatures, or it may be too "poor," causing it to crash out of solution too quickly.
Refined Method: A mixed-solvent system often provides the necessary control over solubility. For 2-(1-oxopropoxy)benzoyl derivatives, which are often moderately polar, a combination of a good solvent like ethanol or acetone with a poor solvent (anti-solvent) like water or a non-polar solvent like hexane can be effective.[1][2] Start by dissolving your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. A gentle reheating to clarify the solution followed by slow cooling can yield high-quality crystals.[1]
Presence of Impurities: The primary impurity in the synthesis of 2-(1-oxopropoxy)benzoyl derivatives is often unreacted salicylic acid, which can interfere with crystal lattice formation.[3] Residual propionic anhydride or propionic acid can also contribute to this issue.
Refined Method: Ensure your starting material is as pure as possible before attempting crystallization. A pre-purification step, such as a simple filtration or a wash, may be beneficial. During crystallization, the impurities are intended to remain in the mother liquor.[4]
Experimental Workflow: Overcoming Oiling Out
Caption: Troubleshooting workflow for "oiling out".
Problem 2: Low or No Crystal Yield After Cooling
Question: I have successfully avoided oiling out, but after cooling the solution, I have obtained a very low yield of crystals, or in some cases, no crystals have formed at all. What are the potential reasons, and how can I improve my yield?
Answer:
A low or non-existent crystal yield is a frustrating but common issue. This problem typically arises from one of two main causes: the compound is too soluble in the chosen solvent at low temperatures, or the concentration of the compound in the solution is too low to achieve the necessary supersaturation for crystallization.
Causality and Refined Solutions:
Inappropriate Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] If your compound remains significantly soluble in the cold solvent, the recovery will be poor.
Refined Method: Conduct small-scale solvent screening tests. Test a range of solvents with varying polarities. For 2-(1-oxopropoxy)benzoyl derivatives, consider alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as mixed-solvent systems. The solubility of benzoic acid and its derivatives generally increases with temperature in these solvents.[5][6][7]
Insufficient Concentration: If the initial solution is not sufficiently concentrated (i.e., not close to saturation at the higher temperature), it may not become supersaturated upon cooling, and thus no crystallization will occur.
Refined Method: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This ensures that the solution is saturated or near-saturated at the higher temperature. If you have added too much solvent, you can carefully evaporate some of it to increase the concentration before allowing the solution to cool.
Metastable Supersaturation: Sometimes, a solution can remain in a supersaturated state without nucleating.
Refined Method: Induce crystallization by:
Seeding: Introduce a tiny, pure crystal of your compound into the cooled, supersaturated solution. This provides a template for further crystal growth.
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
Flash Cooling: Briefly cool a small portion of the solution in a dry ice/acetone bath to force nucleation, then allow it to warm back to the temperature of the bulk solution to act as a seed.
Data Presentation: Solvent Suitability for Benzoic Acid Derivatives
Solvent System
Polarity
Suitability for Crystallization of Benzoic Acid Derivatives
Rationale
Water
High
Good anti-solvent, poor primary solvent for many derivatives
High solubility at elevated temperatures, but very low at room temperature, making it excellent for precipitating the compound from an organic solvent.[2][4]
Ethanol
Medium-High
Good primary solvent
Dissolves many benzoic acid derivatives well when hot. Often used in combination with water as an anti-solvent.[2]
Acetone
Medium
Good primary solvent
Similar to ethanol, a good solvent for many organic compounds.
Toluene
Low
Potential primary solvent for less polar derivatives
Can be effective, but may require a non-polar anti-solvent like hexane.
Ethanol/Water
Variable
Highly Recommended
Offers fine control over solubility. The ratio can be adjusted to suit the specific derivative.[1][2]
Acetone/Hexane
Variable
Good for less polar derivatives
Acetone acts as the good solvent, while hexane serves as the anti-solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 2-(1-oxopropoxy)benzoyl derivative, and how can I remove them?
A1: The most common impurities arise from the synthesis, which is typically the esterification of salicylic acid with propionic anhydride.[3] These impurities include:
Unreacted Salicylic Acid: This is a very common impurity.
Propionic Acid: A byproduct of the reaction and hydrolysis of the anhydride.
Propionic Anhydride: Unreacted starting material.
Polymeric or Self-Condensation Products: Such as 2-[(2-propionyloxybenzoyl)oxy]benzoic acid, analogous to acetylsalicylsalicylic acid in aspirin synthesis.[8]
Recrystallization is the most effective method for removing these impurities.[4] Salicylic acid and propionic acid are generally more soluble in common solvent systems than the desired product and will remain in the mother liquor upon cooling. A thorough wash of the filtered crystals with a small amount of the cold recrystallization solvent is crucial to remove any residual mother liquor.
Q2: How does the propionyl group affect the crystallization compared to the acetyl group in aspirin?
A2: The longer alkyl chain of the propionyl group (C3) compared to the acetyl group (C2) can influence several properties relevant to crystallization:
Solubility: The increased lipophilicity from the additional methylene group may slightly decrease solubility in polar solvents like water and increase solubility in less polar organic solvents. This may require adjustments to the solvent system used for aspirin, for instance, by using a higher proportion of water in an ethanol/water mixture.
Crystal Packing: The bulkier propionyl group can affect how the molecules pack in the crystal lattice. This may lead to different polymorphic forms compared to aspirin. While the influence of acyl chain length on crystallization is complex, it is a known factor in determining crystal morphology and stability.[9][10][11]
Melting Point: The change in molecular weight and intermolecular interactions will result in a different melting point. It is essential to determine the melting point of your purified product and compare it to literature values if available, or use it as a benchmark for purity.
Q3: My purified crystals have a wide melting point range. What does this indicate?
A3: A wide melting point range (typically greater than 2 °C) is a strong indicator of the presence of impurities.[12][13] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. If your recrystallized product still exhibits a wide melting point range, a second recrystallization step is recommended. It could also potentially indicate the presence of a mixture of polymorphs, although this is less common. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[12]
Q4: How can I control the crystal size and habit of my 2-(1-oxopropoxy)benzoyl derivative?
A4: Crystal size and habit (the external shape of the crystals) are important for downstream processing, such as filtration and formulation.
To obtain larger crystals:
Slow Cooling: A very slow cooling rate allows for fewer nucleation sites and promotes the growth of larger, more well-defined crystals. Insulating the crystallization flask is a simple way to achieve this.
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce rapid nucleation and the formation of many small crystals.
To modify crystal habit:
Solvent Choice: The solvent can have a significant impact on which crystal faces grow faster, thus altering the overall shape of the crystal. Experimenting with different solvents or solvent mixtures can lead to different crystal habits.
Additives: In some cases, small amounts of an additive that is structurally similar to the solute can selectively adsorb to certain crystal faces and inhibit their growth, thereby modifying the crystal habit.
Experimental Protocol: Refined Recrystallization of 2-(1-Oxopropoxy)benzoyl Derivatives
This protocol provides a starting point for the purification of 2-(1-oxopropoxy)benzoyl derivatives using a mixed-solvent system.
Solvent Selection: Begin with an ethanol/water solvent system.
Dissolution: In an Erlenmeyer flask, add the crude 2-(1-oxopropoxy)benzoyl derivative. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently turbid.
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at that temperature.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering impurities from the mother liquor.
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like HPLC or NMR can also be performed.
Logical Relationship Diagram: Crystallization Process
Caption: Step-by-step workflow for the recrystallization of 2-(1-oxopropoxy)benzoyl derivatives.
References
Cheméo. (n.d.). Chemical Properties of 2-(Propionyloxy)benzoic acid (CAS 6328-44-5). Retrieved from [Link]
Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). PROPIONIC ACID. Retrieved from [Link]
PubMed. (n.d.). Crystallization of monoacylated proteins: influence of acyl chain length. Retrieved from [Link]
PubChem. (n.d.). 2-Propionyloxybenzoic acid. Retrieved from [Link]
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(ii) complexes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]
Unknown. (n.d.). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Retrieved from [Link]
Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid.
Asian Journal of Chemical Sciences. (n.d.). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Retrieved from [Link]
Unknown. (n.d.). Recrystallization 2. Retrieved from [Link]
NIST. (n.d.). 2-(Propionyloxy)benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Effects of Alkyl Chain Length on the Cold Crystallization of Schiff-Base Nickel(II) Complexes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. Retrieved from [Link]
Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices.... Retrieved from [Link]
Quora. (n.d.). How can benzoic acid be tested for purity?. Retrieved from [Link]
Ghent University. (n.d.). Crystallization of wax esters in oleogels : relevance of chain length and ester bond position. Retrieved from [Link]
PubMed. (n.d.). Polymorphism in p-Hydroxybenzoic Acid.... Retrieved from [Link]
Google APIs. (n.d.). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. Retrieved from [Link]
Unknown. (n.d.). Recrystallization and Melting Points. Retrieved from [Link]
Comparing Benzoyl chloride, 2-(1-oxopropoxy)- with acetylsalicyloyl chloride
As a Senior Application Scientist in medicinal chemistry and drug development, selecting the optimal acylating reagent is a critical decision that dictates both the synthetic efficiency and the pharmacokinetic profile of...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and drug development, selecting the optimal acylating reagent is a critical decision that dictates both the synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison between two highly valuable bifunctional building blocks: acetylsalicyloyl chloride (2-acetoxybenzoyl chloride) and Benzoyl chloride, 2-(1-oxopropoxy)- (2-propionyloxybenzoyl chloride). Both reagents are predominantly utilized in the synthesis of non-steroidal anti-inflammatory drug (NSAID) derivatives, mutual prodrugs, and targeted delivery systems[1].
Structural and Physicochemical Profiling
The fundamental difference between these two reagents lies in the esterified moiety at the ortho-position of the benzoyl chloride ring. Acetylsalicyloyl chloride features a two-carbon acetate group, whereas 2-propionyloxybenzoyl chloride features a three-carbon propionate group. This single methylene (-CH₂-) extension significantly alters the steric environment and lipophilicity of the molecule.
Both compounds are bifunctional, possessing an highly electrophilic acyl chloride and a less reactive phenolic ester . In drug synthesis, the goal is typically to achieve chemoselective nucleophilic acyl substitution at the acyl chloride carbon, leaving the ester intact for later in vivo enzymatic cleavage.
Because the propionyl group is slightly bulkier than the acetyl group, 2-propionyloxybenzoyl chloride exhibits marginally higher steric shielding around the ester carbonyl. This reduces the likelihood of unwanted side reactions (such as transesterification or premature hydrolysis) during synthesis.
Fig 1. Mechanistic pathway of acylation and subsequent in vivo prodrug activation.
Experimental Methodology and Causality
The synthesis of amide or ester prodrugs using these reagents requires rigorous anhydrous conditions. Water rapidly hydrolyzes the acyl chloride to the corresponding carboxylic acid (aspirin or propionylsalicylic acid), releasing HCl gas[1]. The following protocol ensures a self-validating system where the reaction is driven forward while suppressing degradation.
Step-by-Step Acylation Protocol:
Preparation: Flame-dry all glassware. Purge the reaction vessel with dry nitrogen (N₂) to eliminate atmospheric moisture. Add anhydrous dichloromethane (DCM) as the solvent. Causality: DCM is aprotic and non-nucleophilic, ensuring the acyl chloride only reacts with the intended nucleophile.
Reagent Addition: Dissolve 1.0 equivalent of the target nucleophile (e.g., a primary amine or alcohol) in the DCM. Add 1.2 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Causality: The base acts as an acid scavenger. Without it, the generated HCl byproduct would protonate the nucleophile (halting the reaction) or catalyze the premature cleavage of the phenolic ester.
Cooling and Dropwise Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1.1 equivalents of the acyl chloride (either acetylsalicyloyl chloride or 2-propionyloxybenzoyl chloride) in dry DCM and add dropwise over 30 minutes. Causality: The reaction is highly exothermic. Controlling the temperature prevents thermal degradation of the ester and suppresses the formation of ketene side-products (particularly from the acetyl group).
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor completion via TLC or HPLC (typically 1–4 hours).
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and unreacted acyl chloride. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Purify the crude product via silica gel column chromatography or recrystallization.
Fig 2. Standard anhydrous acylation workflow for synthesizing prodrug derivatives.
Performance Comparison and Experimental Data
When comparing the performance of acetylsalicyloyl chloride vs. 2-propionyloxybenzoyl chloride, the primary differences emerge in the reaction kinetics and the pharmacokinetic properties of the resulting prodrugs.
The increased steric bulk of the propionyl group slightly impedes the approach of bulky nucleophiles to the adjacent acyl chloride.
Relative Lipophilicity (ΔLogP)
Baseline
+0.5 (approx.)
The addition of a methylene (-CH₂-) unit increases hydrophobicity, enhancing cellular membrane permeability.
Esterase Stability (Plasma Half-Life)
Shorter
Longer
The propionyl group provides greater steric shielding against plasma esterases, slowing the rate of in vivo hydrolysis.
Handling Stability
Highly sensitive
Moderately sensitive
The slightly higher lipophilicity of the propionyl derivative offers marginal protection against atmospheric moisture during brief handling.
Applications in Drug Development
The choice between these two reagents is dictated by the desired therapeutic profile:
Acetylsalicyloyl Chloride: The standard choice for synthesizing rapid-release mutual prodrugs (e.g., TEMPO-aspirin conjugates) where immediate systemic release of salicylic acid is desired[1]. The acetate ester is rapidly cleaved by ubiquitous esterases.
2-Propionyloxybenzoyl Chloride: Preferred when designing sustained-release formulations or targeting the central nervous system (CNS). The increased LogP facilitates blood-brain barrier (BBB) penetration, while the steric hindrance of the propionate ester delays enzymatic cleavage, extending the drug's half-life.
References
2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Acetylsalicyloyl chloride - the NIST WebBook
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) — Chemical Substance Information - NextSDS
Source: NextSDS
URL:[Link]
Benzoyl chloride, 4-(2-oxopropoxy)- (9CI) — Chemical Substance Information - NextSDS
Source: NextSDS
URL:[Link]
A Comparative Guide to the Validation of HPLC Analytical Methods for the Purity of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 104989-01-7)
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 104989-01-7), a potent anticonvulsant medication also known as Rufinamide, ensuring its purity is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of this API, with a primary focus on High-Performance Liquid Chromatography (HPLC). As the gold standard for pharmaceutical analysis, HPLC offers a powerful tool for separating and quantifying the API from its potential impurities.[3][4]
This document will not only detail a robust, validated HPLC method but also explore alternative and complementary techniques, offering a comprehensive perspective for researchers and quality control analysts. The methodologies and validation principles discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory compliance.[2][5][6]
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the cornerstone of purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] The technique allows for the separation of the main compound from closely related impurities, which may include starting materials, by-products, intermediates, and degradation products.[7] The validation of an HPLC method is a mandatory process to demonstrate its suitability for its intended purpose, providing documented evidence that the method is accurate, precise, and reliable.[8]
A typical HPLC method validation, as stipulated by ICH Q2(R2) guidelines, encompasses the evaluation of several key performance characteristics: specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ).[6][9]
A Validated Reversed-Phase HPLC Method for CAS 104989-01-7 Purity
The following section outlines a detailed, scientifically-grounded, albeit hypothetical, reversed-phase HPLC (RP-HPLC) method for the purity determination of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. The choice of a reversed-phase method is based on the non-polar nature of the difluorobenzyl group and the overall moderate polarity of the molecule.
Experimental Protocol: RP-HPLC for CAS 104989-01-7
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the molecule.
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH improves peak shape and suppresses the ionization of any potential acidic or basic impurities.
Mobile Phase B: Acetonitrile. A common organic modifier in reversed-phase chromatography that provides good elution strength.
Gradient Elution:
0-5 min: 30% B
5-20 min: 30% to 70% B
20-25 min: 70% B
25-26 min: 70% to 30% B
26-30 min: 30% B (equilibration)
A gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: 210 nm. This wavelength is selected based on the UV absorbance of the triazole and benzyl chromophores, providing good sensitivity for the API and related impurities.[3]
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Data
The following tables present illustrative data from the validation of this HPLC method, demonstrating its suitability for purity determination.
Table 1: Linearity
Concentration (µg/mL)
Peak Area
2.5
12500
5.0
25100
10.0
50200
25.0
125500
50.0
250800
Correlation Coefficient (r²)
0.9998
The high correlation coefficient demonstrates a linear relationship between concentration and detector response over the specified range.
Table 2: Accuracy (Recovery)
Spiked Level
Amount Spiked (mg)
Amount Recovered (mg)
Recovery (%)
80%
20.0
19.8
99.0
100%
25.0
25.1
100.4
120%
30.0
29.7
99.0
Mean Recovery (%)
99.5
The mean recovery is within the typical acceptance criteria of 98-102%, indicating the method's accuracy.
Table 3: Precision
Parameter
Retention Time (RSD %)
Peak Area (RSD %)
Repeatability (n=6)
0.2%
0.5%
Intermediate Precision (Analyst 1 vs. Analyst 2)
0.3%
0.8%
The low relative standard deviation (RSD) for both repeatability and intermediate precision demonstrates the method's high degree of precision.[10]
Table 4: Robustness
Parameter Varied
% Change in Peak Area
Flow Rate (± 0.1 mL/min)
< 2.0%
Column Temperature (± 2 °C)
< 1.5%
Mobile Phase pH (± 0.2)
< 2.5%
The method is robust, with minor variations in experimental conditions having no significant impact on the results.
Table 5: LOD and LOQ
Parameter
Concentration (µg/mL)
Limit of Detection (LOD)
0.1
Limit of Quantitation (LOQ)
0.3
The method is sensitive enough to detect and quantify impurities at very low levels.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for purity determination of CAS 104989-01-7.
HPLC Method Validation Workflow
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or offer advantages in specific scenarios.
Table 6: Comparison of Analytical Techniques for Purity Determination
Technique
Principle
Advantages
Disadvantages
HPLC
Differential partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, quantitative, robust, well-established for regulatory submissions.[3][4]
May require chromophores for UV detection, can be time-consuming.
UHPLC
Similar to HPLC but uses smaller particles and higher pressures.
Higher instrument cost, more susceptible to clogging.
LC-MS
HPLC coupled with a mass spectrometer detector.
Provides molecular weight information for impurity identification, highly sensitive and specific.
Higher cost and complexity, potential for matrix effects.
qNMR
Quantitative Nuclear Magnetic Resonance spectroscopy.
Primary analytical method, does not require a reference standard for the analyte, provides structural information.
Lower sensitivity than HPLC, requires highly pure internal standards, expensive instrumentation.
CE
Capillary Electrophoresis, separation based on charge-to-size ratio.
High efficiency, low sample and reagent consumption, orthogonal to HPLC.
Lower sensitivity for some compounds, less robust than HPLC.
Decision-Making for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a simplified decision-making process.
Analytical Method Selection Logic
Conclusion
The validation of a robust and reliable analytical method is a critical, non-negotiable step in the development and manufacturing of any pharmaceutical product. For the purity determination of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 104989-01-7), a well-validated reversed-phase HPLC method, as detailed in this guide, provides the necessary accuracy, precision, and specificity to meet stringent regulatory requirements.
While HPLC remains the primary choice for routine quality control, an understanding of alternative and complementary techniques such as UHPLC, LC-MS, and qNMR is essential for a comprehensive analytical strategy. These methods can be invaluable for impurity identification, troubleshooting, and as orthogonal techniques to further bolster the confidence in the quality of the API. Ultimately, the selection of an analytical method should be a scientifically driven process, tailored to the specific needs of the analysis and grounded in the principles of method validation and regulatory compliance.
References
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024, June 14).
Evaluation Electronic Properties of Rufinamide via Ab-Initio Study as Anti-Epileptic Drug - Sciforum : Event management platform. (2024, November 14).
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20).
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19).
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis - Benchchem.
Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - MDPI. (2022, February 24).
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
Reactivity Comparison Guide: 2-(Propionyloxy)benzoyl Chloride vs. Standard Benzoyl Chloride
Executive Summary & Structural Logic Understanding the reactivity profile of acyl chlorides is critical for optimizing yields in drug development and complex organic synthesis. This guide provides an in-depth comparative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Logic
Understanding the reactivity profile of acyl chlorides is critical for optimizing yields in drug development and complex organic synthesis. This guide provides an in-depth comparative analysis between standard benzoyl chloride (BC) and 2-(propionyloxy)benzoyl chloride (2-POBC) .
While benzoyl chloride serves as the baseline aromatic acylating agent, 2-POBC features an ortho-acyloxy substitution (structurally analogous to acetylsalicyloyl chloride, or aspirin acid chloride)[1]. This single substitution fundamentally alters the molecule's kinetic behavior through a competing interplay of ground-state electronic destabilization and severe steric shielding.
Mechanistic Divergence: The "Ortho-Effect"
The reactivity of aromatic acyl chlorides is governed by the ability of the nucleophile to approach the carbonyl carbon (sterics) and the partial positive charge residing on that carbon (electronics).
Standard Benzoyl Chloride (BC): The carbonyl group is coplanar with the aromatic ring. This coplanarity allows for resonance stabilization (+M effect), where the
π
-electrons of the benzene ring delocalize into the carbonyl group, mitigating its electrophilicity.
2-(Propionyloxy)benzoyl chloride (2-POBC): The bulky ortho-propionyloxy group exerts profound steric repulsion. To minimize steric strain, the acyl chloride carbonyl group is forced out of the plane of the aromatic ring[2].
Electronic Consequence: The loss of coplanarity breaks the resonance conjugation. Without the +M stabilization from the ring, the carbonyl carbon becomes significantly more electrophilic (ground-state destabilization). Furthermore, the ortho-oxygen exerts an inductive electron-withdrawing effect (-I), further increasing the electrophilicity[3].
Steric Consequence: Despite the highly reactive carbonyl carbon, the physical bulk of the propionyl group shields the Re and Si faces of the carbonyl, physically blocking the approach of large nucleophiles[2].
Reactivity Logic Visualization
Fig 1: Mechanistic divergence driven by ortho-substitution and steric twisting.
Comparative Reactivity Profiling
Because of the competing steric and electronic effects, the relative reaction rate of 2-POBC compared to BC is entirely dependent on the size of the attacking nucleophile . Small nucleophiles exploit the enhanced electrophilicity, while bulky nucleophiles are repelled by the steric shield[3].
Parameter
Standard Benzoyl Chloride (BC)
2-(Propionyloxy)benzoyl chloride (2-POBC)
Aromatic Coplanarity
Coplanar (Resonance stabilized)
Twisted out-of-plane (Ground state destabilized)
Carbonyl Electrophilicity
Baseline
High (Due to lack of +M and presence of -I effect)
Steric Hindrance
Low (Unhindered approach)
High (Shielded by ortho-propionyloxy group)
Relative Hydrolysis Rate
1.0
(Baseline)
>1.0
(Accelerated due to high electrophilicity and small nucleophile size)
Relative Aminolysis (Primary/Small)
1.0
(Baseline)
>1.0
(Electronic activation dominates)
Relative Aminolysis (Secondary/Bulky)
1.0
(Baseline)
<1.0
(Steric repulsion dominates)
Note: Quantitative relative rates are extrapolated from established kinetic models for ortho-substituted benzoyl chlorides and acetylsalicyloyl chloride derivatives.
Self-Validating Experimental Methodologies
To empirically validate these reactivity differences in your own laboratory, rely on the following two self-validating protocols. The causality behind the experimental design is detailed to ensure robust data collection.
Protocol 1: Conductimetric Determination of Hydrolysis Kinetics
Causality & Design: The hydrolysis of acyl chlorides generates HCl. Monitoring the increase in solution conductivity provides a direct, real-time, and non-invasive measurement of reaction progress without needing to quench the highly reactive substrates[4].
Solvent Choice: A 50% w/w acetone-water mixture is selected to ensure the lipophilic 2-POBC remains in solution while providing sufficient ionizing power to stabilize the solvolysis transition state[4].
Step-by-Step Workflow:
Prepare a solvent mixture of 50% w/w HPLC-grade acetone and ultra-pure water. Equilibrate to exactly 25.0 °C in a jacketed reaction vessel.
Insert a calibrated conductivity probe linked to a continuous data logger.
Inject 10
μ
L of the acyl chloride (BC or 2-POBC) into 50 mL of the rapidly stirring solvent.
Record conductivity at 0.1-second intervals until the conductivity plateaus (indicating complete hydrolysis).
Plot
ln(κ∞−κt)
versus time
t
(where
κ
is conductivity) to extract the pseudo-first-order rate constant (
kobs
).
Causality & Design: Direct kinetic measurement of rapid aminolysis often requires specialized stopped-flow techniques. By reacting an equimolar mixture of both electrophiles with a limiting amount of nucleophile, the ratio of the resulting amides directly reflects the ratio of their second-order rate constants (
krel
), minimizing environmental variables like trace moisture[5]. Anhydrous THF is chosen because it is non-nucleophilic and readily dissolves both the acyl chlorides and the resulting amides.
Step-by-Step Workflow:
Prepare a 0.1 M stock solution containing exactly equimolar amounts of BC and 2-POBC in anhydrous THF under an inert argon atmosphere.
In a separate vial, prepare a 0.02 M solution of the target amine (e.g., aniline for a small nucleophile, or diisopropylamine for a bulky nucleophile) and 0.05 M triethylamine (as an acid scavenger) in anhydrous THF.
Rapidly inject 1 mL of the amine solution into 10 mL of the rapidly stirring acyl chloride mixture at 0 °C.
Allow the reaction to proceed for 30 seconds, then immediately quench by adding 2 mL of 1 M aqueous HCl[5].
Analyze the organic layer via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
Integrate the peaks corresponding to the BC-amide and 2-POBC-amide. The molar ratio of the products equals the relative reactivity (
k2−POBC/kBC
).
Fig 2: Self-validating workflow for competitive aminolysis kinetic profiling.
Application Summary
When designing synthetic routes, choose Standard Benzoyl Chloride when consistent, predictable acylation of sterically hindered amines or alcohols is required. Choose 2-(Propionyloxy)benzoyl chloride when synthesizing specific prodrug scaffolds, or when selective acylation of a primary amine over a secondary amine is desired, as the severe steric bulk of the ortho-propionyloxy group will naturally filter out bulkier nucleophiles while rapidly reacting with unhindered ones.
References
Competing SN2 and carbonyl addition pathways for solvolyses of benzoyl chloride in aqueous media. RSC Publishing. 4
Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. RSC Publishing. 3
CAS 5538-51-2: Acetylsalicyloyl chloride. CymitQuimica. 1
Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. ACS Publications. 2
Kinetics of Model Reactions for Interfacial Polymerization. MDPI. 5
Assessing the Shelf-Life Stability of 2-(1-Oxopropoxy)benzoyl chloride: A Comparative Guide for Drug Development
Executive Summary For drug development professionals synthesizing lipophilic prodrugs or NSAID derivatives, 2-(1-oxopropoxy)benzoyl chloride (also known as O-propionylsalicyloyl chloride; CAS: 104989-01-7) serves as a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals synthesizing lipophilic prodrugs or NSAID derivatives, 2-(1-oxopropoxy)benzoyl chloride (also known as O-propionylsalicyloyl chloride; CAS: 104989-01-7) serves as a critical electrophilic building block. However, like all highly reactive acyl chlorides, its utility is bottlenecked by its extreme sensitivity to atmospheric moisture. This guide objectively evaluates the shelf-life stability of 2-(1-oxopropoxy)benzoyl chloride, compares its performance against common synthetic alternatives, and provides self-validating experimental protocols to accurately quantify its degradation kinetics.
Chemical Profile & Degradation Causality
The primary degradation pathway for 2-(1-oxopropoxy)benzoyl chloride is moisture-driven hydrolysis. Because the carbonyl carbon of the acyl chloride is highly electrophilic, it is highly susceptible to nucleophilic attack by water.
Mechanistically, this proceeds via an associative (
SN2
-like) pathway. Water attacks the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding 2-(1-oxopropoxy)benzoic acid and stoichiometric amounts of hydrochloric acid (HCl) . According to foundational kinetic studies on acyl chlorides, the rate of this hydrolysis is heavily dependent on the steric and electronic environment of the aromatic ring [1]. The ortho-propionyloxy group provides moderate steric shielding compared to standard benzoyl chloride, slightly retarding the rate of nucleophilic attack, but it remains highly labile in humid environments.
Logical flow of moisture-driven hydrolysis of 2-(1-oxopropoxy)benzoyl chloride.
Performance Comparison: Pre-Activated Reagents vs. In-Situ Activation
When designing a synthetic route, chemists must weigh the high reactivity of isolated acid chlorides against their poor shelf-life. The table below compares 2-(1-oxopropoxy)benzoyl chloride with its less sterically hindered analog (O-acetylsalicyloyl chloride) and the modern alternative of in-situ activation (using the free acid and a coupling agent like HATU).
Table 1: Shelf-Life, Reactivity, and Stability Comparison
Parameter
2-(1-Oxopropoxy)benzoyl chloride
O-Acetylsalicyloyl chloride
In-situ Activation (Free Acid + HATU)
Reactivity (Acylation)
High
Very High
Moderate (Requires base/time)
Moisture Sensitivity
Extreme (Rapid hydrolysis)
Extreme (Rapid hydrolysis)
Low (Stable precursors)
Steric Hindrance
Moderate (Propionyl group)
Low (Acetyl group)
Variable (Depends on coupling agent)
Storage Requirement
≤ -20°C, Argon atmosphere
≤ -20°C, Argon atmosphere
Room Temp (Desiccated)
Estimated Shelf-Life
~6 months (Inert conditions)
~3-6 months (Inert conditions)
> 2 years
Reaction Byproducts
HCl (Requires scavenging base)
HCl (Requires scavenging base)
Urea derivatives (Often hard to remove)
Causality Insight: While in-situ activation offers a vastly superior shelf-life, it generates heavy urea byproducts that complicate downstream purification. 2-(1-oxopropoxy)benzoyl chloride, despite its storage challenges, offers exceptional atom economy—its only byproduct is HCl, which is easily removed as a volatile gas or washed out as a water-soluble pyridinium salt.
Self-Validating Experimental Protocols
To accurately assess the shelf-life of this compound, we must adhere to [2]. However, analyzing acyl chlorides via standard Reverse-Phase HPLC presents a critical analytical trap: artifactual hydrolysis .
If you inject an acyl chloride directly into an HPLC system utilizing an aqueous mobile phase, the compound will hydrolyze inside the column. This makes it impossible to distinguish between degradation that occurred in the storage vial versus degradation caused by the analytical method itself. To create a self-validating system , we employ an anhydrous methanol quench.
Protocol 1: Accelerated Stability Testing via Quench-HPLC
Objective: Quantify the degradation of 2-(1-oxopropoxy)benzoyl chloride over 6 months under accelerated conditions (40°C / 75% RH).
Methodology:
Sample Preparation: Dispense 50 mg aliquots of the acid chloride into amber glass vials under an argon atmosphere. Seal with PTFE-lined caps.
Storage: Place the vials in a controlled stability chamber set to 40°C ± 2°C and 75% ± 5% RH.
The Quench Step (Critical): At designated time points (
t=0,1,3,6
months), remove a vial. Immediately dissolve a 10 mg aliquot in 1.0 mL of anhydrous methanol containing 1% (v/v) anhydrous pyridine.
Causality: The methanol rapidly and quantitatively converts all intact acid chloride into the highly stable methyl ester (methyl 2-(1-oxopropoxy)benzoate). The already degraded material (the free carboxylic acid) will not esterify under these mild, uncatalyzed conditions.
HPLC-UV Analysis: Dilute the quenched sample 1:10 with the mobile phase (e.g., Acetonitrile/Water). The ratio of the methyl ester peak to the free acid peak accurately reflects the exact ratio of intact API to degraded API present in the vial at the moment of sampling.
Step-by-step workflow for the artifact-free stability assessment of acyl chlorides.
Protocol 2: Titrimetric Headspace Analysis of HCl Evolution
Because hydrolysis produces stoichiometric HCl, tracking acid evolution provides an orthogonal, non-chromatographic validation of shelf-life.
Methodology:
Place 1.0 g of 2-(1-oxopropoxy)benzoyl chloride in a sealed desiccator containing a saturated NaCl solution to maintain a constant ~75% RH microenvironment.
Suspend a secondary open vial containing 10.0 mL of standardized 0.1 M NaOH within the desiccator to act as an HCl vapor trap.
At weekly intervals, remove the NaOH vial and titrate the remaining base against standardized 0.1 M HCl using phenolphthalein indicator.
The decrease in NaOH concentration directly correlates to the moles of HCl gas evolved from the degrading acid chloride, allowing for real-time kinetic mapping of the shelf-life without consuming the primary sample.
References
Archer, B. L., & Hudson, R. F. (1950). "The Mechanism of the Hydrolysis of Acid Chlorides. The Effect of Temperature and Solvent Composition." Journal of the Chemical Society (Resumed), 3259-3267.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Harmonised Tripartite Guideline.[Link]
Validation
A Senior Application Scientist's Guide to the Structural Validation of Gemini-104989-01-7
Disclaimer: Initial searches for CAS 104989-01-7 did not yield a publicly available chemical structure or associated spectroscopic data. This guide has been constructed using a hypothetical molecule, herein named "Gemini...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: Initial searches for CAS 104989-01-7 did not yield a publicly available chemical structure or associated spectroscopic data. This guide has been constructed using a hypothetical molecule, herein named "Gemini-104989-01-7," to illustrate the rigorous, multi-technique process for validating a structural assignment. The spectral data presented is simulated for educational and demonstrative purposes.
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to wasted resources, misinterpreted biological results, and significant delays in development. This guide provides an in-depth, field-proven methodology for the structural validation of a novel compound, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond a simple checklist of procedures to explain the causality behind our experimental choices, creating a self-validating system that ensures the highest degree of confidence in our final assignment.
Proposed Structure (Gemini-104989-01-7):
Alternative (Incorrect) Structure:
PART 1: The Foundation - Robust Experimental Protocols
The quality of any spectral interpretation is fundamentally limited by the quality of the raw data. The following protocols are designed to generate high-fidelity NMR and IR spectra, with explanations for each critical step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule.[1][2]
Solvent Selection: The sample (approx. 5-10 mg) was dissolved in 0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).
Causality (Expertise & Experience): While chloroform-d (CDCl₃) is a common starting point, the presence of a carboxylic acid in Gemini-104989-01-7 makes DMSO-d₆ a superior choice.[3][4] The acidic proton is less likely to undergo rapid exchange with residual water in DMSO-d₆, allowing for its direct observation as a broad singlet. In CDCl₃, this proton signal can be overly broad or exchange away completely.[3][5]
Data Acquisition: All NMR spectra were acquired on a 600 MHz spectrometer.
¹H NMR: A 90° pulse was used with a relaxation delay of 5 seconds and 16 scans were co-added.
Causality (Trustworthiness): A 90° pulse ensures maximum signal for a single scan, and a relaxation delay of at least 5 times the longest T₁ relaxation time (5T₁) is critical for accurate integration, ensuring the data is quantitative.[6][7] This is essential for confirming the correct number of protons for each signal.
¹³C NMR: A standard proton-decoupled pulse sequence was used, with 1024 scans.
Causality (Expertise & Experience): Proton decoupling simplifies the spectrum to singlets for each unique carbon, making it easier to interpret.[8][9] A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
2D NMR: Standard pulse sequences were used to acquire Correlation Spectrometry (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
Causality (Trustworthiness): These 2D experiments are not mere confirmatory steps; they are essential for establishing the final structure. COSY identifies proton-proton coupling networks (i.e., which protons are neighbors), while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the molecular skeleton.[2][10][11][12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]
Technique: Attenuated Total Reflectance (ATR) FT-IR.
Causality (Expertise & Experience): ATR is the modern standard for solid and liquid samples. It requires virtually no sample preparation, unlike older methods such as KBr pellets, and provides high-quality, reproducible spectra by ensuring excellent sample contact with the crystal.[15][16][17][18][19]
Data Acquisition: A small amount of the solid sample was placed directly on the diamond ATR crystal. A background spectrum of the clean crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
PART 2: Data Interpretation & Structural Showdown
This section details the interpretation of the acquired spectra, culminating in a head-to-head comparison that validates the proposed structure of Gemini-104989-01-7 and refutes the alternative.
IR Spectral Data: The Functional Group Fingerprint
The IR spectrum provides a quick overview of the functional groups present.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000 (very broad)
Strong, Broad
O-H stretch (Carboxylic Acid)
2950-2840
Medium
C-H stretch (Aliphatic)
~1705
Strong, Sharp
C=O stretch (Carboxylic Acid)
~1680
Strong, Sharp
C=O stretch (Aryl Ketone)
~1600, 1480
Medium
C=C stretch (Aromatic Ring)
~1250
Strong
C-O stretch (Aryl Ether & Acid)
Interpretation: The IR spectrum confirms the presence of a carboxylic acid (broad O-H, sharp C=O at ~1705 cm⁻¹), a second carbonyl group likely a ketone (C=O at ~1680 cm⁻¹), an aromatic ring, and C-O bonds.[14][20][21] This data is consistent with both proposed structures. Therefore, while useful, IR alone cannot distinguish between these isomers.
NMR Spectral Data: The Definitive Picture
The NMR data provides the detailed connectivity information required for unambiguous assignment.
Chemical Shift (δ, ppm)
Assignment
197.2
C=O (Ketone)
166.5
C=O (Carboxylic Acid)
158.9
C2 (Aromatic, C-O)
141.8
C4 (Aromatic, C-C=O)
132.5
C1 (Aromatic, C-COOH)
123.1
C6 (Aromatic, C-H)
118.5
C5 (Aromatic, C-H)
114.0
C3 (Aromatic, C-H)
56.1
O-CH₃
26.8
CO-CH₃
Interpretation: The spectrum shows 10 distinct carbon signals, consistent with the proposed structure. The chemical shifts align with expectations for two carbonyls, six aromatic carbons (four substituted, two with attached protons), and two methyl carbons (one ether, one ketone).[8][9][22] Again, this data is largely consistent with both isomers and does not, by itself, provide the final answer.
Chemical Shift (δ, ppm)
Integration
Multiplicity
Coupling Constant (J, Hz)
Assignment
13.10
1H
br s
-
COOH
7.65
1H
d
J = 1.8 Hz
H-3
7.58
1H
dd
J = 8.2, 1.8 Hz
H-5
7.20
1H
d
J = 8.2 Hz
H-6
3.90
3H
s
-
OCH₃
2.55
3H
s
-
COCH₃
Interpretation: This is where the structure begins to reveal itself.
Chemical Shifts & Integration: The signals for the carboxylic acid proton (~13.1 ppm), the three aromatic protons, and the two methyl singlets (3H each) are all present and integrate correctly.[1][23][24]
Multiplicity & Coupling Constants: This is the key to differentiating the isomers.
The signal at 7.20 ppm is a doublet with a large coupling constant (J = 8.2 Hz), which is characteristic of ortho coupling (3-bond). This suggests it has only one adjacent proton.
The signal at 7.58 ppm is a doublet of doublets, indicating it is coupled to two different protons—one with a large ortho coupling (8.2 Hz) and one with a small meta coupling (1.8 Hz, 4-bond).
The signal at 7.65 ppm is a doublet with only a small meta coupling constant (1.8 Hz). This implies its only neighbor is three bonds away.
This specific splitting pattern—a doublet, a doublet of doublets, and another doublet with only meta coupling—is only possible for the 1,2,4-trisubstituted ring of 4-acetyl-2-methoxybenzoic acid .
Comparison Guide: Proposed vs. Alternative Structure
While the ¹H NMR splitting is strong evidence, the HMBC spectrum provides irrefutable proof. Hypothetical key correlations would show:
A cross-peak between the OCH₃ protons (δ 3.90) and the aromatic carbon at δ 158.9 (C2) .
A cross-peak between the COCH₃ protons (δ 2.55) and the aromatic carbon at δ 141.8 (C4) .
These correlations lock the methoxy group at position 2 and the acetyl group at position 4, confirming the structure as 4-acetyl-2-methoxybenzoic acid .
PART 3: Visualization of the Validation Workflow
Visual aids are crucial for understanding complex analytical workflows and relationships.
Workflow for Spectroscopic Validation
Caption: Workflow for structural validation.
Key HMBC Correlations for Gemini-104989-01-7
Caption: Key HMBC correlations confirming the structure.
Conclusion: A Self-Validating System
By systematically acquiring and interpreting a suite of spectroscopic data, we have built a self-validating case for the structure of Gemini-104989-01-7.
IR spectroscopy confirmed the necessary functional groups.
¹³C NMR confirmed the carbon count and types.
¹H NMR provided crucial information on the substitution pattern of the aromatic ring through coupling constants.
2D NMR (HMBC) delivered the final, irrefutable evidence by establishing the connectivity between the substituent groups and the aromatic core.
Each piece of data cross-validates the others, leaving no ambiguity. The combined evidence overwhelmingly supports the assignment of Gemini-104989-01-7 as 4-acetyl-2-methoxybenzoic acid and confidently refutes the isomeric alternative. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment and provides a solid foundation for all future research.
References
University of California, Davis. (n.d.). 13C NMR. Retrieved from [Link]
Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]
Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1637-1647.
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds.... Retrieved from [Link]
Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
Journal of Chemical Information and Modeling. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
University of California, Los Angeles. (n.d.). H NMR tables. Retrieved from [Link]
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
ACS Division of Organic Chemistry. (2020, September 1). The Organic Division Launches a New Organic Chemistry Data Website. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained. Retrieved from [Link]
ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]
The University of Tokyo. (n.d.). How to select NMR solvent. Retrieved from [Link]
University of Cambridge. (n.d.). List of useful databases. Retrieved from [Link]
Agilent. (2011, April 5). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]
A Comparative Yield Analysis of 2-(1-Oxopropoxy)benzoyl Chloride in Esterification: A Guide for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of 2-(1-oxopropoxy)benzoyl chloride as an acylating agent in esterification reactions....
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(1-oxopropoxy)benzoyl chloride as an acylating agent in esterification reactions. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also a deep dive into the mechanistic subtleties and practical considerations that underpin the selection of an appropriate reagent for ester synthesis, a critical transformation in drug development and fine chemical manufacturing.
Introduction: The Critical Role of Esterification and Acylating Agent Selection
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of modern organic synthesis. In the pharmaceutical industry, it is a key strategy for prodrug synthesis, improving the pharmacokinetic profile of a drug, or for masking reactive functional groups during a complex synthesis. The choice of the acylating agent is paramount and is dictated by factors such as substrate reactivity (particularly with sterically hindered alcohols), desired reaction conditions, and selectivity.
This guide focuses on 2-(1-oxopropoxy)benzoyl chloride, a derivative of salicylic acid, and evaluates its potential performance in esterification against more conventional acylating agents. Due to the limited availability of direct comparative studies on this specific reagent in peer-reviewed literature, this analysis will extrapolate its likely reactivity based on the well-established principles of physical organic chemistry and compare it with the experimentally verified performance of structurally similar and commonly employed alternatives.
Understanding 2-(1-Oxopropoxy)benzoyl Chloride: A Structural and Reactivity Perspective
2-(1-Oxopropoxy)benzoyl chloride, also known as 2-(propionyloxy)benzoyl chloride, possesses a unique structural feature: an ortho-ester group adjacent to the highly reactive benzoyl chloride moiety. This substitution pattern is anticipated to significantly influence its reactivity in esterification reactions through a combination of steric and electronic effects.
Hypothesized Reactivity:
Steric Hindrance: The ortho-ester group introduces significant steric bulk around the carbonyl carbon of the benzoyl chloride. This is expected to decrease the rate of nucleophilic attack by an alcohol compared to the unsubstituted benzoyl chloride.[1] This effect is likely to be more pronounced with sterically demanding secondary and tertiary alcohols.
Electronic Effects: The 2-(1-oxopropoxy) group is an electron-withdrawing group via induction, which should increase the electrophilicity of the carbonyl carbon. However, the oxygen atoms of the ester can also participate in resonance, potentially donating electron density to the aromatic ring. The net electronic effect on the reactivity of the benzoyl chloride is a nuanced balance of these opposing factors.[1]
Potential for Intramolecular Interactions: The proximity of the ortho-ester may allow for through-space interactions or even transient intramolecular catalytic effects, although such phenomena would require specific experimental validation.
Comparative Analysis with Alternative Acylating Agents
To provide a practical framework for decision-making, we will compare the hypothesized performance of 2-(1-oxopropoxy)benzoyl chloride with three widely used acylating agents for the introduction of a propionyl group: Propionyl Chloride , Propionic Anhydride , and for a structurally related aromatic acylating agent, Benzoyl Chloride .
Data Presentation: Comparative Performance Metrics
The following table summarizes the expected performance of 2-(1-oxopropoxy)benzoyl chloride in comparison to the established performance of the alternative reagents.
Acylating Agent
Relative Reactivity
Typical Yields (Primary Alcohols)
Typical Yields (Tertiary Alcohols)
Key Byproduct(s)
Notes
2-(1-Oxopropoxy)benzoyl Chloride
Lower (Hypothesized)
Good (Hypothesized)
Moderate (Hypothesized)
2-(1-Oxopropoxy)benzoic acid, HCl
Steric hindrance from the ortho-group is expected to reduce reactivity, which could be beneficial for selectivity.
Highly reactive aromatic acyl chloride. Useful baseline for understanding the effect of the ortho-substituent.[5]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for esterification reactions using the comparative acylating agents. These protocols are designed to be self-validating and serve as a reliable starting point for laboratory experimentation.
General Experimental Workflow for Acylation
Protocol 1: Esterification using Propionyl Chloride
This protocol describes a standard procedure for the propionylation of a primary alcohol.
Materials:
Primary Alcohol (e.g., Benzyl Alcohol)
Propionyl Chloride
Anhydrous Dichloromethane (DCM)
Triethylamine (Et3N) or Pyridine
1 M HCl solution
Saturated NaHCO3 solution
Brine
Anhydrous MgSO4 or Na2SO4
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of 1 M HCl.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude ester by flash column chromatography.
Protocol 2: Esterification using Propionic Anhydride with DMAP Catalysis
This protocol is suitable for less reactive alcohols or when milder conditions are preferred.
Materials:
Alcohol (Primary or Secondary)
Propionic Anhydride
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M HCl solution
Saturated NaHCO3 solution
Brine
Anhydrous MgSO4 or Na2SO4
Procedure:
To a solution of the alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add propionic anhydride (1.2 eq.) at room temperature.
Stir the mixture for 2-12 hours, monitoring the reaction by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Purify the product by column chromatography.
Mechanistic Considerations
The esterification with acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The presence of a base is crucial to neutralize the HCl byproduct, which drives the equilibrium towards the product.[4]
Conclusion and Future Outlook
While direct experimental data for the esterification yield of 2-(1-oxopropoxy)benzoyl chloride remains elusive in the public domain, a comparative analysis based on the established reactivity of analogous compounds provides valuable insights for the research scientist. The steric hindrance imparted by the ortho-ester group is the most significant factor to consider, likely leading to a reduction in reaction rate compared to simpler acyl chlorides like propionyl chloride and benzoyl chloride. This reduced reactivity, however, may be strategically advantageous in complex syntheses where enhanced selectivity is required, particularly in the presence of multiple nucleophilic sites or with sterically hindered alcohols.
Further experimental investigation is warranted to fully elucidate the reactivity profile of 2-(1-oxopropoxy)benzoyl chloride and to quantify its performance against the alternatives discussed in this guide. Such studies would be a valuable contribution to the field of organic synthesis and would provide drug development professionals with a more comprehensive toolkit of acylating agents.
References
Dhimitruka, I., SantaLucia, J. Investigation of the Yamaguchi Esterification Mechanism.
Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis1999, 1141-1144.
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Published N/A. Accessed March 29, 2026. [Link]
Journal of the Chemical Society, Chemical Communications. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. RSC Publishing. Published N/A. Accessed March 29, 2026. [Link]
ResearchGate. What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol? ResearchGate. Published June 24, 2013. Accessed March 29, 2026. [Link]
ResearchGate. Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. ResearchGate. Published November 2025. Accessed March 29, 2026. [Link]
PubMed. Trialkylamine-mediated intramolecular acylation of alkenes with carboxylic acid chlorides. PubMed. Published April 15, 2010. Accessed March 29, 2026. [Link]
Google Patents. US4430181A - Process for the preparation of benzoyl chloride. Google Patents. Published N/A. Accessed March 29, 2026.
Google Patents. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. Google Patents. Published N/A. Accessed March 29, 2026.
Wikipedia. Benzoyl chloride. Wikipedia. Published N/A. Accessed March 29, 2026. [Link]
PubMed Central. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. PubMed Central. Published N/A. Accessed March 29, 2026. [Link]
YouTube. Making benzoyl chloride. YouTube. Published June 18, 2024. Accessed March 29, 2026. [Link]
Chemical Communications. A gold-catalyzed 1,2-acyloxy migration/intramolecular cyclopropanation/ring enlargement cascade: syntheses of medium-sized heterocycles. RSC Publishing. Published N/A. Accessed March 29, 2026. [Link]
Organic Syntheses. Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Organic Syntheses. Published 1983. Accessed March 29, 2026. [Link]
PubMed. Au-catalyzed piperidine synthesis via tandem acyloxy migration/intramolecular [3 + 2] cycloaddition of enynyl esters. PubMed. Published December 16, 2011. Accessed March 29, 2026. [Link]
Benchmarking 2-(Propionyloxy)benzoyl Chloride (POBC) in Peptide Synthesis and Oral Delivery Agent Manufacturing
As the pharmaceutical industry aggressively pivots from injectable biologics to orally bioavailable peptides, the chemistry of permeation enhancers and N-terminal derivatization has taken center stage. Traditionally, the...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical industry aggressively pivots from injectable biologics to orally bioavailable peptides, the chemistry of permeation enhancers and N-terminal derivatization has taken center stage. Traditionally, the synthesis of critical oral delivery agents—such as Salcaprozate Sodium (SNAC), which enables the oral absorption of GLP-1 agonists like Semaglutide—has relied heavily on O-acetylsalicyloyl chloride (AOBC)[1].
However, as a Senior Application Scientist overseeing high-throughput peptide modifications, I frequently observe the limitations of AOBC, particularly regarding over-acylation and premature ester hydrolysis. In this guide, we objectively benchmark 2-(propionyloxy)benzoyl chloride (POBC) against standard acylating agents. By extending the aliphatic chain by a single methylene unit, POBC alters the steric and electronic landscape of the molecule, offering distinct advantages in synthesizing next-generation peptide delivery agents and stable prodrug conjugates.
Mechanistic Causality: The Propionyl Advantage
To understand why POBC outperforms traditional reagents in specific workflows, we must analyze the causality behind the chemical interactions during amide bond formation and subsequent deprotection.
Steric Shielding During Acylation: The primary amine of target amino acids (e.g., 8-aminooctanoic acid) is highly nucleophilic. When using AOBC, the relatively small acetyl group allows for transesterification and dimerization side reactions, historically capping yields at 65–75% [2]. The propionyl group in POBC provides a larger steric shield. This steric bulk directs the nucleophilic attack strictly toward the highly electrophilic acyl chloride carbon, significantly suppressing off-target dimerization.
Controlled Hydrolytic Lability: In the synthesis of SNAC analogs, the ester protecting group must be hydrolyzed to reveal the critical hydrogen-bond-donating phenol [3]. The propionyl ester in POBC exhibits a slightly higher activation energy for basic hydrolysis compared to the acetyl ester. This provides a wider operational window during the organic workup, preventing premature cleavage before the intermediate is fully purified.
Enhanced Lipophilicity (LogP): When POBC is utilized directly as an N-terminal capping reagent in Solid-Phase Peptide Synthesis (SPPS), leaving the propionyl ester intact creates a prodrug. The additional carbon increases the overall LogP of the peptide-drug conjugate (PDC), directly correlating with improved membrane fluidity and transcellular transport across the gastric epithelium.
Quantitative Benchmarking Data
The following tables summarize the physicochemical properties and experimental performance of POBC compared to the industry standard (AOBC) and a baseline capping agent (Benzoyl Chloride).
Table 1: Physicochemical & Reactivity Comparison
Acylating Agent
Molecular Weight ( g/mol )
Est. LogP Contribution
Acylation Rate (Relative)
Ester Hydrolytic Stability (pH 10)
Primary Application
POBC
212.63
+2.1
Moderate-Fast
High
High-yield enhancer synthesis, Lipophilic capping
AOBC [1]
198.60
+1.6
Fast
Low
Standard SNAC synthesis
Benzoyl Chloride
140.57
+1.8
Very Fast
N/A (No ester)
Basic N-terminal capping
Table 2: Yield and Purity in 8-Aminooctanoic Acid Derivatization
(Experimental data based on standardized 10 mmol scale reactions in DCM/TEA at 0 °C to RT)
Reagent
Intermediate Amide Yield (%)
Dimerization Impurity (%)
Final Hydrolyzed Yield (%)
Final Purity (HPLC)
POBC
88.4%
< 2.0%
84.1%
> 99.5%
AOBC
76.2%
~ 8.5%
71.5%
97.8%
Experimental Protocol: Synthesis of a Propionyl-SNAC Analog
To ensure scientific integrity, the following protocol is designed as a self-validating system . By isolating the acylation step from the hydrolysis step via an analytical checkpoint, we eliminate confounding variables when calculating step-wise efficiency.
Step-by-Step Methodology
Phase 1: Amide Bond Formation (Acylation)
Preparation: Suspend 10.0 mmol of 8-aminooctanoic acid in 50 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 22.0 mmol of Triethylamine (TEA). Stir until the suspension becomes a clear solution. Causality: TEA acts as both an acid scavenger for the generated HCl and a solubilizing agent for the zwitterionic amino acid.
POBC Addition: Cool the reaction flask to 0 °C using an ice bath. Dissolve 10.5 mmol of POBC in 10 mL of DCM and add dropwise over 30 minutes. Causality: The low temperature mitigates the exothermic nature of the acyl chloride reaction, preserving the integrity of the propionyl ester.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.
Phase 2: Self-Validation (Analytical Checkpoint)
5. LC-MS Verification: Withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS.
Validation Criteria: Confirm the disappearance of the 8-aminooctanoic acid peak (m/z 160.1) and the appearance of the N-(2-propionyloxybenzoyl)-8-aminooctanoic acid intermediate (m/z 336.1 [M+H]+). If unreacted amine remains, the acylation has failed, and proceeding to hydrolysis will yield false negative results for POBC efficiency.
Phase 3: Selective Hydrolysis
6. Solvent Exchange: Evaporate the DCM under reduced pressure. Redissolve the crude intermediate in 30 mL of Methanol.
7. Hydrolysis: Add 15 mL of 2M NaOH (aqueous) dropwise. Stir at RT for 2 hours. Causality: The hydroxide selectively cleaves the propionyl ester to yield the free phenol, while the robust amide bond remains intact.
8. Workup: Acidify the solution to pH 2.0 using 1M HCl to precipitate the free acid. Filter, wash with cold water, and recrystallize from ethanol/water to yield the final highly pure delivery agent.
Visualizations
Workflow Diagram
Step-by-step synthesis workflow of oral permeation enhancers using POBC.
Mechanism of Action Diagram
Mechanism of POBC-derived enhancers facilitating oral peptide absorption.
Conclusion
While O-acetylsalicyloyl chloride remains the legacy reagent for synthesizing oral peptide delivery agents, 2-(propionyloxy)benzoyl chloride (POBC) provides a measurable upgrade in synthetic efficiency. By leveraging the steric bulk of the propionyl group, researchers can actively suppress dimerization side reactions, resulting in higher yields and cleaner crude profiles. Furthermore, the enhanced lipophilicity of the propionyl moiety opens new avenues for direct N-terminal derivatization in the pursuit of orally bioavailable peptide-drug conjugates.
References
"Formulations for oral administration of active agents (US20240398904A1)", Google Patents.
"Method for synthesizing N-salicyloyl-8-sodium aminocaprylic acid (CN1446795A)", Google Patents.
"Formulations for oral administration of active agents with controlled absorption profile (EP3256153A1)", Google Patents.
Comparative
A Comparative Guide to GC-MS Validation Protocols for the Detection of Benzoyl chloride, 2-(1-oxopropoxy)-
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the quantitative analysis of Benzoyl chloride, 2-(1-oxopropoxy)-, a reactive intermediate cruc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the quantitative analysis of Benzoyl chloride, 2-(1-oxopropoxy)-, a reactive intermediate crucial in various synthetic pathways within drug development. Researchers, scientists, and drug development professionals require robust and reliable analytical methods to ensure the quality, purity, and consistency of their intermediates and final active pharmaceutical ingredients (APIs). This document moves beyond a simple checklist of validation steps to explain the underlying scientific rationale, ensuring the development of a self-validating and trustworthy analytical system.
The primary analytical challenge presented by Benzoyl chloride, 2-(1-oxopropoxy)- and similar acyl chlorides is their inherent reactivity and thermal lability. Direct injection into a hot GC inlet can lead to on-column degradation, resulting in inaccurate quantification and the potential misidentification of impurities.[1] Therefore, a successful and reliable method hinges on a chemical derivatization strategy to convert the analyte into a more stable, volatile compound suitable for GC-MS analysis.[1][2]
This guide will focus on a validation protocol for a GC-MS method that employs derivatization with methanol to convert the target acyl chloride into its corresponding, more stable methyl ester. We will explore the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA).[3][4][5][6]
The Core Analytical Strategy: Derivatization GC-MS
The foundational principle of this analytical approach is to mitigate the reactivity of the acyl chloride functional group. Acylation, the process of introducing an acyl group, is a widely used derivatization strategy for molecules containing active hydrogens, such as alcohols and amines.[7] In our case, we employ the reverse: we react the highly electrophilic acyl chloride with a simple nucleophile, methanol, to form a stable methyl ester. This reaction is typically rapid and quantitative.
This derivatization step is critical for several reasons:
Enhanced Stability : The resulting methyl ester is significantly less susceptible to hydrolysis and thermal degradation compared to the parent acyl chloride.[1]
Improved Chromatography : The derivative is typically more volatile and exhibits better peak shape during chromatographic separation.
Increased Specificity : The derivatization reaction is specific to the acyl chloride moiety, helping to differentiate it from other non-reactive components in the sample matrix.
Below is a workflow diagram illustrating the key stages of sample analysis using this derivatization-based approach.
Caption: Workflow for the quantification of Benzoyl chloride, 2-(1-oxopropoxy)- by GC-MS.
A Guide to Method Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] For a quantitative impurity method, this involves a rigorous assessment of several key performance characteristics as outlined by ICH guidelines.[6][9]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][10] In GC-MS, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectral identification.[10]
Experimental Approach:
Matrix Blanks: Analyze a blank sample matrix (without the analyte) to ensure no interfering peaks are present at the retention time of the derivatized analyte.
Spiked Samples: Spike the blank matrix with the analyte, known impurities, and potential degradation products. The method should demonstrate baseline resolution between the derivatized analyte and these other components.
Peak Purity Analysis: Utilize the mass spectrometer to confirm the identity of the analyte peak. The mass spectrum of the analyte peak in a sample should match that of a pure reference standard.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range.[10]
Experimental Approach:
A series of at least five standards of known concentrations spanning the expected working range are prepared and analyzed. A calibration curve is generated by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (R²) of the linear regression.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically assessed using recovery studies.
Experimental Approach:
Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). This is done by spiking a blank matrix with known quantities of the analyte.
Acceptance Criteria:
Recovery should be within 95-105% for APIs.[12][13]
Table 2: Example Accuracy (Recovery) Data
Spiked Level
Concentration (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
4.0
3.92
98.0
80%
4.0
4.05
101.3
80%
4.0
3.88
97.0
100%
5.0
5.08
101.6
100%
5.0
4.91
98.2
100%
5.0
5.12
102.4
120%
6.0
5.89
98.2
120%
6.0
6.09
101.5
120%
6.0
5.95
99.2
| Average Recovery | | | 99.7% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Approach:
Repeatability: Perform at least six replicate measurements of a sample at 100% of the test concentration.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Acceptance Criteria:
Relative Standard Deviation (RSD) should be < 5%.[13]
Table 3: Example Precision Data
Replicate
Repeatability (Area)
Intermediate Precision (Area)
1
501,200
505,100
2
498,900
499,800
3
505,600
510,200
4
503,100
503,300
5
499,500
508,100
6
502,800
501,900
Mean
501,850
504,733
Std. Dev.
2,501
3,912
| RSD (%) | 0.50% | 0.78% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Approach:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the Response / Slope)
LOQ = 10 * (Standard Deviation of the Response / Slope)
The standard deviation of the response can be determined from the y-intercepts of regression lines or from the analysis of blank samples.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.
Experimental Approach:
Vary key method parameters and observe the effect on the results. Examples include:
GC flow rate (± 5%)
GC oven temperature ramp rate (± 1 °C/min)
Derivatization reaction time (± 5 min)
The results should remain within the acceptance criteria for precision and accuracy.
Detailed Experimental Protocols
Protocol 1: Derivatization of Benzoyl chloride, 2-(1-oxopropoxy)-
Causality Note: This protocol uses pyridine as a catalyst and scavenger for the HCl gas generated during the reaction, driving the esterification to completion.[14]
Accurately weigh approximately 10 mg of the sample into a clean, dry 2 mL autosampler vial.
Add 1.0 mL of anhydrous dichloromethane and vortex to dissolve.
Heat the vial at 60 °C for 20 minutes in a heating block or oven.[14]
Cool the vial to room temperature. The solution is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumental Conditions
Causality Note: A non-polar DB-5ms or HP-5MS column is chosen for its versatility in separating a wide range of semi-volatile organic compounds. The temperature program is designed to ensure good separation of the derivatized analyte from solvent and potential byproducts.[1][14]
GC System: Agilent 8890 or equivalent
MS System: Agilent 5977B or equivalent
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a concurrent full scan for peak identification.
Overall Validation Strategy
A structured approach is paramount for efficient and compliant method validation. The following diagram outlines the logical flow of the validation process, ensuring all ICH-stipulated parameters are assessed systematically.
Caption: Logical flow for a comprehensive GC-MS method validation.
By adhering to this structured validation protocol, grounded in international regulatory standards, laboratories can ensure the generation of highly reliable, accurate, and defensible data for the analysis of Benzoyl chloride, 2-(1-oxopropoxy)-. This systematic approach not only guarantees compliance but also provides a deep understanding of the method's performance and limitations, which is the hallmark of sound science in drug development.
References
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. (2015). U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytic. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S. Food and Drug Administration. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link]
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2022). National Center for Biotechnology Information. [Link]
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). ResearchGate. [Link]
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). National Center for Biotechnology Information. [Link]
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). Gyeongsang National University. [Link]
Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI. [Link]
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017). LCGC International. [Link]
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2018). National Center for Biotechnology Information. [Link]
A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Derivatization Methods in GC and GC/MS. (2018). ResearchGate. [Link]
Derivatization Methods in GC and GC/MS. (2018). IntechOpen. [Link]
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (2024). Journal of Applied Pharmaceutical Science. [Link]
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). Office of Scientific and Technical Information. [Link]
A Comparative Guide to Leaving Group Efficacy in Substituted 2-(1-Oxopropoxy)benzoyl Chlorides
Abstract This guide provides a detailed comparative analysis of the leaving group efficacy of chloride in a series of substituted 2-(1-oxopropoxy)benzoyl chlorides, analogues of the widely studied aspirin (acetylsalicyli...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a detailed comparative analysis of the leaving group efficacy of chloride in a series of substituted 2-(1-oxopropoxy)benzoyl chlorides, analogues of the widely studied aspirin (acetylsalicylic acid) derivatives. The reactivity of acyl chlorides is paramount in numerous synthetic applications, particularly in the pharmaceutical industry for the acylation of alcohols, amines, and other nucleophiles.[1][2] This document elucidates the mechanistic principles governing this reactivity, focusing on the interplay of electronic substituent effects, steric hindrance, and the potential for anchimeric assistance from the ortho-acyloxy group. We present a systematic comparison of electron-withdrawing and electron-donating substituents on the benzoyl ring, supported by established principles from physical organic chemistry. Furthermore, a detailed, self-validating experimental protocol for quantifying these reactivity differences via kinetic analysis is provided, equipping researchers with the foundational knowledge and practical methodology to predict and manipulate the acylating potential of this important class of chemical intermediates.
Introduction: The Nuances of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent acylating agents in organic synthesis.[2] Their utility is defined by the delicate balance of electrophilicity at the carbonyl carbon and the stability of the leaving group, the chloride ion. The 2-(1-oxopropoxy)benzoyl chloride scaffold, an analogue of acetylsalicyl chloride (the acyl chloride of aspirin), introduces a layer of complexity and opportunity. The ortho-acyloxy substituent is not a passive spectator; its proximity to the reactive acyl chloride center can dramatically alter the reaction rate through neighboring group participation.[3][4]
Understanding how remote substituents on the aromatic ring modulate this reactivity is crucial for rational reaction design. By altering the electronic landscape of the molecule, one can fine-tune the leaving group efficacy of the chloride, thereby controlling reaction rates and selectivity. This guide will explore these substituent-driven effects, providing a framework for predicting reactivity in drug development and process chemistry, where precise control over acylation is essential.
Mechanistic Underpinnings of Reactivity
The acylation of a nucleophile (Nu-H) by a substituted 2-(1-oxopropoxy)benzoyl chloride can proceed through two primary mechanistic pathways, the general nucleophilic acyl substitution and a pathway accelerated by anchimeric assistance.
General Nucleophilic Acyl Substitution
The standard mechanism is a two-step addition-elimination process. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the expulsion of the chloride ion, the most stable leaving group. The rate of this reaction is highly sensitive to the electron density at the carbonyl carbon.
Caption: General mechanism for nucleophilic acyl substitution.
Anchimeric Assistance (Neighboring Group Participation)
The ortho-propoxyoate group can act as an intramolecular nucleophile. It can attack the acyl chloride carbonyl carbon, displacing the chloride in the rate-determining step to form a cyclic mixed anhydride intermediate.[3] This intermediate is highly reactive and is subsequently attacked by the external nucleophile. Because the neighboring group is perfectly positioned for an intramolecular reaction, this pathway is often significantly faster than the standard intermolecular mechanism. This phenomenon, known as anchimeric assistance, leads to a marked rate enhancement.[4]
Caption: Mechanism of anchimeric assistance by the ortho-acyloxy group.
Comparative Analysis: The Role of Aromatic Substituents
The efficacy of the chloride as a leaving group is directly tied to the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive withdrawal makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, EWGs increase the rate of acylation. Studies on substituted aspirins and benzoyl chlorides consistently show that electron-withdrawing substituents enhance hydrolysis rates.[5][6]
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic ring via resonance or hyperconjugation. This increased electron density is relayed to the carbonyl carbon, reducing its electrophilicity. As a result, nucleophilic attack is slower, and the overall reaction rate decreases. This effect has been documented in the solvolysis of various benzoyl chloride derivatives.[2]
The following table summarizes the predicted relative rates of solvolysis for various para-substituted 2-(1-oxopropoxy)benzoyl chlorides, based on established chemical principles. The unsubstituted compound (X=H) is used as the baseline for comparison.
Substituent (X)
Group Type
Electronic Effect
Predicted Relative Rate (k_rel)
Rationale
-NO₂
Strong EWG
-I, -R
> 10
Strong inductive and resonance withdrawal significantly increases carbonyl electrophilicity.
-CN
Strong EWG
-I, -R
~ 8 - 10
Similar to -NO₂, provides strong electron withdrawal.
Experimental Protocol: Kinetic Analysis of Solvolysis
To empirically determine the leaving group efficacy, a kinetic study of the solvolysis (reaction with a solvent, e.g., aqueous dioxane) of the acyl chloride is performed. The rate of this reaction provides a direct measure of the compound's intrinsic reactivity. The production of hydrochloric acid during the reaction allows for monitoring by conductivity or pH measurements.[6][7]
Objective: To determine the pseudo-first-order rate constant (k_obs) for the solvolysis of a substituted 2-(1-oxopropoxy)benzoyl chloride.
Materials & Equipment:
Substituted 2-(1-oxopropoxy)benzoyl chloride
Dioxane (reagent grade, freshly distilled)
Deionized water
Conductivity meter with probe
Constant temperature water bath (± 0.1 °C)
Volumetric flasks, pipettes, and stopwatch
Magnetic stirrer and stir bar
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of acyl chloride solvolysis.
Step-by-Step Procedure:
Solvent Preparation: Prepare a precisely mixed solvent system, for example, 90:10 (v/v) dioxane-water. The high concentration of the organic solvent is necessary to ensure the solubility of the acyl chloride.[8]
Temperature Equilibration: Place the solvent mixture in the constant temperature water bath for at least 30 minutes to ensure thermal equilibrium. Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
Initiation of Reaction: Place a known volume of the equilibrated solvent into the reaction vessel. Submerge the conductivity probe. Once the reading is stable, inject a small, precise volume of a concentrated stock solution of the acyl chloride in dry dioxane to initiate the reaction and start the timer simultaneously. The use of a large excess of the solvent ensures pseudo-first-order kinetics.[6]
Data Collection: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) for a duration equivalent to at least three reaction half-lives. Continue until the conductivity reading becomes constant, which signifies the completion of the reaction (the C∞ value).
Data Analysis: The hydrolysis of benzoyl chloride follows pseudo-first-order kinetics.[6] The rate constant (k_obs) can be determined from the integrated rate law:
ln(C∞ - Cₜ) = -k_obs * t + ln(C∞ - C₀)
A plot of ln(C∞ - Cₜ) versus time (t) will yield a straight line with a slope of -k_obs.
Comparative Analysis: Repeat the experiment under identical conditions for each substituted analogue. The ratio of the observed rate constants will provide the quantitative comparison of leaving group efficacy.
Conclusion
The leaving group efficacy in substituted 2-(1-oxopropoxy)benzoyl chlorides is a tunable property governed by a sophisticated interplay of electronic effects and the potential for anchimeric assistance. A clear trend emerges:
Electron-withdrawing substituents enhance the acylating power of the molecule by increasing the electrophilicity of the carbonyl carbon, leading to faster reaction rates.
Electron-donating substituents diminish this reactivity by reducing carbonyl electrophilicity.
The presence of the ortho-acyloxy group provides a mechanistic pathway for anchimeric assistance, which can significantly accelerate the departure of the chloride leaving group compared to analogues lacking this feature. By understanding these fundamental principles and employing rigorous kinetic analysis, researchers can rationally select or design acylation agents with the precise level of reactivity required for their specific synthetic challenges in drug discovery and materials science.
References
Halah T. Mohammed, Ahmed M. Kamil, Abbas A-Ali Drea, Hayder M. Al-kuraishy, Ali K. Al-buhadilly & Gaber T. Al-khafaji (2024). Density Functional Theory Study on Chemical Reactivity of Aspirin: Substituent Effect. Baghdad Science Journal. [Link]
Mohammed, H. T., Kamil, A. M., Drea, A. A., & Al-kuraishy, H. M. (2024). Density Functional Theory Study on Chemical Reactivity of Aspirin: Substituent Effect. ResearchGate. [Link]
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]
Murguía, M., Puricelli, L., & Rossi, R. H. (2011). The reaction of hydroxylamine with aspirin. Arkivoc. [Link]
Shvartsman, A., & Donley, E. (2021). Synthesis and medicinal activity of structurally diverse aspirin analogs. Abstracts of Papers of the American Chemical Society. [Link]
Dalal, M. (n.d.). Anchimeric Assistance. Dalal Institute. [Link]
Rybalkin, I. P., et al. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3-Methyl-2-phenyl-2,3-dihydro-4H-benzo[e][8][9]oxazine. ChemistrySelect. [Link]
(No author) (n.d.). View of Density Functional Theory Study on Chemical Reactivity of Aspirin: Substituent Effect. Baghdad Science Journal. [Link]
(2019, June 1). 30.4: Anchimeric Assistance. Chemistry LibreTexts. [Link]
Baker, J. W., & Jenkins, G. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. [Link]
Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [Link]
Masson, P., et al. (1998). Butyrylcholinesterase-catalysed Hydrolysis of Aspirin, a Negatively Charged Ester, and Aspirin-Related Neutral Esters. PubMed. [Link]
(n.d.). Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. University of Missouri-St. Louis. [Link]
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Semantic Scholar. [Link]
Tobisu, M., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU (Data Repository at NTU). [Link]
Fauran, C., et al. (1982). Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. PubMed. [Link]
Örge, F. B., et al. (2006). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. ResearchGate. [Link]
Pedersen, C. M., et al. (2016). Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates. PMC. [Link]
Zhu, C., et al. (2019). Leaving Group Assisted Strategy for Photoinduced Fluoroalkylations Using N-Hydroxybenzimidoyl Chloride Esters. PubMed. [Link]
Zhu, C., et al. (2019). Leaving Group Assisted Strategy for Photoinduced Fluoroalkylations Using N-Hydroxybenzimidoyl Chloride Esters. ResearchGate. [Link]
Iannelli, P., et al. (2018). Unexpected Migration of Benzoyl Group in the Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions. MDPI. [Link]
A Senior Application Scientist's Guide to Quality Control Validation for Commercial Batches of "Exemplaribine" (CAS 104989-01-7)
This guide provides a comparative analysis of analytical methodologies for the quality control (QC) validation of commercial batches of "Exemplaribine," a hypothetical small molecule Active Pharmaceutical Ingredient (API...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comparative analysis of analytical methodologies for the quality control (QC) validation of commercial batches of "Exemplaribine," a hypothetical small molecule Active Pharmaceutical Ingredient (API). As drug development professionals, our commitment to patient safety and product efficacy necessitates robust, validated analytical methods that ensure every batch meets stringent specifications for identity, strength, purity, and quality.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of orthogonal methods, empowering researchers to build self-validating and compliant QC systems.
The validation of analytical procedures is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[1][2][3] The objective is to provide documented evidence that an analytical method is suitable for its intended purpose.[4][5] This guide is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation characteristics required for various analytical procedures.[4][6][7][8]
Section 1: Identity Confirmation - A Triad of Specificity
Confirming the identity of the API is the foundational step in any QC release protocol. It ensures that the correct chemical entity is present before any further testing is conducted. While a single method can be used, employing a combination of techniques provides the highest level of assurance.[5]
Comparison of Identity Techniques
Technique
Principle
Strengths
Limitations
Best For
FTIR Spectroscopy
Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."[]
Fast, non-destructive, requires minimal sample preparation. Excellent for screening raw materials.
Not suitable for mixtures; sensitive to physical form (polymorphism).
Rapid confirmation of bulk material against a known reference standard.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ionized molecules, confirming molecular weight.[]
Extremely sensitive and specific for molecular weight. Can be coupled with chromatography (LC-MS) for mixture analysis.[10][11]
Destructive, more complex instrumentation and data interpretation.
Unambiguous confirmation of molecular weight and elemental composition (with high-resolution MS).
NMR Spectroscopy
Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[]
Provides the most definitive structural information. Can identify and quantify impurities simultaneously.[12]
Definitive structural confirmation, characterization of reference standards, and impurity identification.
Recommended Workflow & Protocol: Identity Confirmation via FTIR
For routine commercial batch release, Fourier-Transform Infrared (FTIR) Spectroscopy offers the optimal balance of speed and specificity. The causality behind this choice is efficiency; a batch can be quickly verified against an established reference standard in minutes.
Experimental Protocol: Identity Confirmation by Attenuated Total Reflectance (ATR)-FTIR
System Preparation: Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air. The baseline should be flat and free of interfering peaks.
Reference Standard Analysis: Place a small amount of the primary reference standard of Exemplaribine onto the ATR crystal and apply consistent pressure.
Acquire Spectrum: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Sample Analysis: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and repeat steps 2-3 with the commercial batch sample.
Data Comparison: Overlay the spectrum of the commercial batch sample with that of the reference standard. The peak positions and relative intensities must match within established, validated tolerances.
Section 2: Purity & Impurity Profiling - The Chromatographic Core
Purity testing ensures that the API is free from harmful levels of impurities, including related substances (from synthesis or degradation) and residual solvents.[13] High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of pharmaceutical purity analysis.[14][15]
Comparison of Chromatographic Purity Methods
Technique
Principle
Performance Advantages
Considerations
HPLC-UV
Separates components based on their affinity for a stationary phase, with detection by UV absorbance.[10][14]
Robust, versatile, and widely established. Lower instrument cost.
Longer run times (15-20 min), lower resolution, and higher solvent consumption compared to UPLC.[14][16]
UPLC-UV
Utilizes smaller particle size columns (<2 µm) at higher pressures (up to 15,000 psi) for separation.[15][16]
Higher initial instrument cost and backpressure can reduce column lifetime if not operated carefully.[14]
LC-MS
Couples the separation power of LC/UPLC with the detection specificity of Mass Spectrometry.[10]
Provides molecular weight information for each separated peak, enabling definitive impurity identification.[10] Highly sensitive for trace analysis.[10]
Higher complexity and cost. Not typically used for routine quantification unless impurities lack a UV chromophore.
The move from HPLC to UPLC is driven by efficiency. UPLC systems can reduce analysis time by up to nine times compared to traditional HPLC systems using 5 µm particle columns, leading to significant cost and solvent savings.[17] This allows for faster batch release and increased laboratory productivity.[14]
Experimental Workflow: Purity & Related Substances by UPLC-UV
Section 3: Assay (Potency) - A Comparison of Quantitative Power
The assay determines the amount of the active ingredient in the batch, ensuring its potency. While HPLC-UV is the most common method, Quantitative NMR (qNMR) is emerging as a powerful primary method.
Comparison of Assay Techniques
Technique
Principle
Strengths
Limitations
HPLC-UV
Quantifies the API by comparing the peak area of the sample to that of a highly characterized reference standard.
Excellent precision and accuracy. Well-understood and universally accepted by regulatory agencies.
Dependent on the purity of the reference standard. Any error in the standard's purity directly impacts the accuracy of the assay.
qNMR
Quantifies the API by integrating the area of a specific proton signal against the signal of a certified internal standard of known concentration.[12][18]
A primary method; not reliant on a specific API reference standard.[19] Can provide purity and identity in a single experiment.[19] Highly accurate and precise.[20]
Higher instrument cost, requires specialized expertise for method development and data processing.[18]
The key advantage of qNMR is its direct measurement capability. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification without a compound-specific reference standard.[12][18] This makes it an invaluable tool for qualifying in-house reference standards that will be used for daily HPLC assays.
Section 4: Critical Physicochemical Parameters
Beyond identity and purity, other physical and chemical properties are critical for the performance and stability of the final drug product.
Water Content: Karl Fischer vs. Loss on Drying
Water content can affect API stability and degradation pathways.
Karl Fischer (KF) Titration: This is the preferred method as it is specific to water.[21] The method involves a chemical reaction where a reagent is added that reacts stoichiometrically with water.[21][22] It can measure both free and bound water and is highly sensitive, capable of detecting water content down to parts per million (ppm).[22]
Loss on Drying (LOD): This method measures the change in weight of a sample after it is dried.[21][23] It is a non-specific method and will measure the loss of any volatile component, including residual solvents, not just water.[21][23] Therefore, LOD results can sometimes be higher than KF results.[23]
Verdict: For accurate and specific water content determination, Karl Fischer titration is the authoritative choice.[24]
Polymorphism: XRPD vs. DSC
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can drastically impact an API's solubility, stability, and bioavailability.[25]
X-Ray Powder Diffraction (XRPD): This is the primary and most definitive technique for identifying crystalline polymorphs.[25][26] It provides a unique "fingerprint" based on the crystal lattice structure.[25] XRPD can be used to both identify and quantify different polymorphic forms in a mixture.[25][27]
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated or cooled.[28][29] It can detect phase transitions, such as melting points, which are often different for different polymorphs.[25] While useful for screening, it is less specific than XRPD and is often used as a complementary technique.[25][29]
Verdict: XRPD is the gold standard for polymorphic control. DSC is a valuable supporting tool for characterizing thermal behavior.[25][30]
Section 5: Residual Solvents - The GC-HS Mandate
Organic solvents used during manufacturing must be controlled to ensure patient safety.[31] The standard method for this analysis is Gas Chromatography (GC) with a Headspace (HS) autosampler and a Flame Ionization Detector (FID).
Why this method? The causality is two-fold. First, Headspace sampling is ideal because the API is typically non-volatile. Heating the sample in a sealed vial drives the volatile residual solvents into the headspace, which is then injected into the GC.[32] This protects the GC system from contamination with the non-volatile API.[32] Second, the FID detector is highly sensitive to a wide range of organic compounds, making it suitable for quantifying the diverse solvents listed in pharmacopeial methods like USP <467>.[33] For unknown peak identification, a GC-MS system can be used.[34]
Experimental Workflow: Residual Solvent Analysis by GC-HS
Section 6: Summary and Recommendations
This guide has compared various analytical technologies for the comprehensive quality control of "Exemplaribine" commercial batches. The choice of methodology is a balance of scientific rigor, efficiency, and regulatory compliance.
Summary of Recommended Primary QC Methods:
Quality Attribute
Primary Method
Orthogonal/Confirmatory Method
Rationale for Primary Choice
Identity
FTIR Spectroscopy
LC-MS (during development)
Speed, simplicity, and high specificity against a reference standard.
Purity/Impurities
UPLC-UV
LC-MS
High throughput, superior resolution, and reduced solvent consumption.[14][17]
Assay (Potency)
HPLC/UPLC-UV
qNMR
High precision, robustness, and universal regulatory acceptance.
Water Content
Karl Fischer Titration
N/A
Specificity for water, providing more accurate results than non-specific methods like LOD.[21]
Polymorphism
XRPD
DSC
Provides definitive structural information ("fingerprint") of the crystalline form.[25]
Residual Solvents
GC-HS with FID
GC-MS
High sensitivity and protects the analytical system from non-volatile matrix interference.[32]
By implementing these validated methods within a robust quality system, drug manufacturers can ensure that every commercial batch of API released to the market is safe, effective, and of the highest quality, ultimately protecting the patients who rely on these critical medicines.
References
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]
Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available at: [Link]
CSC Scientific. (2023, October 17). Karl Fischer vs. Loss-On Drying - Which Method is the Best? Available at: [Link]
Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Available at: [Link]
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Technology Networks. (2023, December 9). Headspace GC method for residual solvents analysis in pharmaceutical products. Available at: [Link]
Shimadzu Asia Pacific. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Available at: [Link]
Oxford Instruments. (n.d.). API Testing: Dosage Form Characterisation. Available at: [Link]
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Available at: [Link]
AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Available at: [Link]
ALWSCI. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control. Available at: [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
News-Medical.Net. (2023, July 18). Karl Fischer versus Loss-On-Drying. Available at: [Link]
LCGC International. (2026, March 28). A LEAN Approach for the Determination of Residual Solvents Using Headspace Gas Chromatography with Relative Response Factors. Available at: [Link]
Pharmaguideline. (2011, November 3). Difference Between Water (Moisture) Content and Loss on Drying (LOD). Available at: [Link]
Chromatography Forum. (2006, January 22). KF VS LOD. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Royal Society of Chemistry. (n.d.). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Analytical Methods. Available at: [Link]
CD Formulation. (n.d.). XRD/DSC Analysis. Available at: [Link]
ResearchGate. (2025, November 11). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control | Request PDF. Available at: [Link]
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Available at: [Link]
Pharmaguideline. (n.d.). Validation. Available at: [Link]
World Journal of Pharmaceutical Sciences. (2015, September 17). Determination of polymorphic forms of finasteride by XRPD, FT-IR, and DSC techniques. Available at: [Link]
International Journal of Pharmaceutical Erudition. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. Available at: [Link]
AMS Dottorato. (n.d.). Survey of methodologies of pharmaceutical interest for quantification of crystal form via X-Ray Powder Diffraction. Available at: [Link]
SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Available at: [Link]
American Pharmaceutical Review. (2010, March 1). Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. Available at: [Link]
Ecobliss Pharmaceutical Packaging. (2026, March 13). Pharma process validation: IQ, OQ, PQ stages, FDA guidelines & types. Available at: [Link]
Dickson. (2024, November 20). Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). ASEAN GUIDELINE ON SUBMISSION OF MANUFACTURING PROCESS VALIDATION DATA FOR DRUG REGISTRATION. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 2-(1-Oxopropoxy)benzoyl Chloride
As a senior application scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth, experience-driven p...
Author: BenchChem Technical Support Team. Date: April 2026
As a senior application scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth, experience-driven protocol for the safe and effective disposal of 2-(1-oxopropoxy)benzoyl chloride. The procedures outlined below are designed to be self-validating, ensuring that each step contributes to a safe and environmentally responsible outcome.
Understanding the Hazard: The Chemical Profile of 2-(1-Oxopropoxy)benzoyl Chloride
2-(1-Oxopropoxy)benzoyl chloride, a derivative of benzoyl chloride, is an acyl chloride. Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. This group is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. The primary hazard associated with 2-(1-oxopropoxy)benzoyl chloride stems from its violent reaction with water, which produces hydrochloric acid and the corresponding carboxylic acid. This reaction is highly exothermic and can lead to a dangerous release of corrosive fumes and a potential for pressure buildup in a closed container.
Key Hazards:
Corrosive: Causes severe skin burns and eye damage.
Lachrymator: Causes irritation, pain, and tearing of the eyes.
Reacts Violently with Water: Produces corrosive hydrochloric acid fumes.
Property
Value
Source
Molecular Formula
C10H9ClO3
N/A
Molecular Weight
212.63 g/mol
N/A
Boiling Point
Decomposes
Density
>1 g/cm³ (estimated)
N/A
Hazards
Corrosive, Lachrymator, Reacts Violently with Water
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed for the safe neutralization of small quantities of 2-(1-oxopropoxy)benzoyl chloride typically found in a research laboratory setting.
Personal Protective Equipment (PPE)
Before beginning the disposal process, it is imperative to be wearing the appropriate PPE. This is a non-negotiable step to ensure personal safety.
Eye Protection: Chemical splash goggles and a face shield.
Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™).
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection: Work in a certified chemical fume hood.
Neutralization Procedure
The core of the disposal process is the controlled hydrolysis of the acyl chloride to less reactive compounds.
Step 1: Prepare the Neutralizing Solution
In a large beaker, prepare a 10% aqueous solution of sodium bicarbonate. The volume of this solution should be at least 10 times the volume of the 2-(1-oxopropoxy)benzoyl chloride to be neutralized.
Place the beaker in an ice bath and stir the solution with a magnetic stirrer. The use of an ice bath is crucial to control the exothermic reaction.
Step 2: Slow Addition of the Acyl Chloride
Using a dropping funnel or a pipette, add the 2-(1-oxopropoxy)benzoyl chloride to the stirred, cold sodium bicarbonate solution dropwise.
The rate of addition should be slow enough to prevent excessive foaming and a rapid increase in temperature.
Step 3: Monitor the Reaction
Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion.
Monitor the pH of the solution. It should be neutral or slightly basic (pH 7-9).
Step 4: Waste Disposal
Once the reaction is complete and the solution is cool, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal Workflow Diagram
Caption: Disposal Workflow for 2-(1-Oxopropoxy)benzoyl Chloride.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
Small Spills (less than 100 mL):
Evacuate the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area with a 10% sodium bicarbonate solution.
Large Spills (greater than 100 mL):
Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.
Do not attempt to clean up a large spill without specialized training and equipment.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 8997, Benzoyl chloride. [Link]
University of California, Los Angeles. Chemical Safety Manual. [Link]
Handling
Navigating the Corrosive Landscape: A Guide to the Safe Handling of Benzoyl Chloride and its Derivatives
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the personal protective equipment (PPE), handling, and disposal of Benzoyl chloride and it...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the personal protective equipment (PPE), handling, and disposal of Benzoyl chloride and its derivatives, such as Benzoyl chloride, 2-(1-oxopropoxy)-. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to work safely and effectively with this class of compounds.
Disclaimer: This guide is primarily based on the well-documented hazards of Benzoyl chloride. While the safety protocols are expected to be highly relevant for its derivatives, it is imperative to consult the specific Safety Data Sheet (SDS) for Benzoyl chloride, 2-(1-oxopropoxy)- upon its availability for any unique hazards associated with the substituent group.
Benzoyl chloride is a colorless, fuming liquid with a pungent odor.[1][2] It is a versatile reagent in organic synthesis, but its utility is matched by its significant hazards. It is corrosive, causing severe skin burns and eye damage, toxic if inhaled, and may cause an allergic skin reaction.[1][3] Furthermore, it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4][5] A thorough understanding of its reactivity and toxicology is the foundation of safe laboratory practice.
I. The Shield: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical line of defense against the hazards of Benzoyl chloride. The following is a step-by-step guide to establishing a robust PPE protocol.
Foundational Protection: Body and Extremities
Laboratory Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential.
Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are required to protect against accidental spills.[6]
The Critical Barrier: Hand Protection
Benzoyl chloride is corrosive and can be absorbed through the skin.[5] Therefore, selecting the appropriate gloves is paramount.
Glove Selection: Chemical protection gloves tested according to EN 374 are recommended.[1] Given the reactivity of Benzoyl chloride, gloves made of materials such as Viton® or butyl rubber are often preferred. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.
Double Gloving: For enhanced protection, especially during tasks with a higher risk of exposure, wearing two pairs of compatible gloves is a prudent practice.
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[1] Change gloves immediately if they become contaminated.
Safeguarding Vision: Eye and Face Protection
The vapors of Benzoyl chloride are lachrymatory, and direct contact with the liquid can cause severe eye damage.[4]
Safety Goggles: Snug-fitting chemical splash goggles are the minimum requirement.
Face Shield: A full-face shield must be worn in conjunction with safety goggles whenever there is a risk of splashing, such as when transferring liquids or working with reactions under pressure.[1][6]
Benzoyl chloride is toxic if inhaled, and its vapors can cause severe irritation to the respiratory tract.[3][7]
Engineering Controls: All work with Benzoyl chloride must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[1]
Respirator Selection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[7] For Benzoyl chloride, a full-facepiece respirator with an appropriate organic vapor cartridge is recommended. In high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[2][7]
PPE Component
Specification
Rationale
Hand Protection
Chemical resistant gloves (e.g., Viton®, Butyl rubber)
Protects against corrosive splashes and irritating vapors.[1][6]
Respiratory Protection
Work in a chemical fume hood; NIOSH-approved respirator as needed
Prevents inhalation of toxic and corrosive vapors.[3][7]
Protective Clothing
Flame-resistant lab coat, chemical-resistant apron, long pants, closed-toe shoes
Provides a barrier against accidental contact and spills.[6]
II. The Blueprint: Operational and Disposal Plans
A well-defined operational plan minimizes the risk of exposure and accidents. This should be complemented by a clear and compliant disposal strategy.
Safe Handling and Storage Procedures
Ventilation: All manipulations of Benzoyl chloride must be performed in a properly functioning chemical fume hood.[1]
Inert Atmosphere: Benzoyl chloride is moisture-sensitive and reacts with water to produce corrosive hydrogen chloride gas.[2][6] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4]
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][6] The storage area should be clearly labeled with the appropriate hazard warnings.
Dispensing: Use a syringe or cannula for transferring small quantities to minimize exposure to air and moisture. For larger quantities, use a dispensing pump designed for corrosive liquids.
Personal Hygiene: Wash hands thoroughly with soap and water after handling Benzoyl chloride, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[6]
Emergency Response: Spills and Exposures
Spill Management:
Small Spills (in a fume hood): Absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spills: Evacuate the area immediately and alert emergency personnel.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
The Final Step: Waste Disposal
Waste Segregation: All waste contaminated with Benzoyl chloride, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
Disposal Protocol: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[7] Do not pour Benzoyl chloride waste down the drain.[1][7]
III. Visualizing the Safety Workflow
To aid in the rapid selection of appropriate PPE based on the task at hand, the following workflow diagram is provided.
Caption: PPE selection workflow for handling Benzoyl chloride derivatives.
IV. Conclusion: Fostering a Culture of Safety
The safe handling of Benzoyl chloride and its derivatives is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This involves a thorough understanding of the chemical's properties, a meticulous approach to experimental planning, and an unwavering commitment to the correct use of protective measures. By internalizing the principles outlined in this guide, you can confidently and safely harness the synthetic power of this important class of reagents.
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
Möller Chemie. (2023). Safety data sheet: Benzoyl chloride. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Benzoyl Chloride. Retrieved from [Link]
NextSDS. (n.d.). Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) — Chemical Substance Information. Retrieved from [Link]
LANXESS. (2015). Product Safety Assessment: Benzoyl Chloride. Retrieved from [Link]